Product packaging for Aszonalenin(Cat. No.:CAS No. 81797-27-5)

Aszonalenin

Katalognummer: B1229209
CAS-Nummer: 81797-27-5
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: AVLMMDWEIUEKEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Aszonalenin is a complex prenylated indole alkaloid first isolated from fungi such as Aspergillus zonatus . This benzodiazepine metabolite is formed from an intra-molecular ring closure of anthranilic acid and L-tryptophan . As a natural product, it has shown significant promise in preliminary research for its potential bioactivities. Recent studies highlight its potential as a valuable compound for research in metabolic and oncological diseases. In investigations for anti-diabetic applications, this compound has demonstrated the ability to significantly inhibit alpha-glucosidase, an enzyme critical for carbohydrate digestion. Its inhibitory activity has been reported to be substantially better than that of the marketed drug acarbose, and its lower molecular weight suggests the potential for a lower required dose . Furthermore, research into anti-cancer properties has revealed compelling findings. A closely related derivative, Acetylthis compound, which is isolated from soil-derived fungi like Aspergillus neoniveus , has shown significant in vitro anti-proliferative and anti-migratory activities against various prostate cancer cells, including aggressive castration-resistant phenotypes . Computational studies suggest this effect may be mediated, at least in part, through interaction with the cannabinoid G-protein coupled receptor CB1 . Another derivative, Epi-aszonalenin A from marine coral symbiotic fungi, has demonstrated potent anti-tumor invasion and metastasis activity in cellular models. This compound interferes with cell migration and invasion by decreasing matrix metalloproteinase (MMP) activity and inhibiting key signaling pathways such as MAPK, PI3K/AKT, and NF-κB . Researchers can utilize this compound as a tool to explore these and other potential mechanisms in a controlled laboratory setting. This product is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and any form of bodily introduction into humans or animals is strictly prohibited by law .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N3O2 B1229209 Aszonalenin CAS No. 81797-27-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLMMDWEIUEKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398686
Record name ASZONALENIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81797-27-5
Record name ASZONALENIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ASZONALENIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Aszonalenin: A Comprehensive Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of Aszonalenin, a mycotoxin with notable biological activity. The information presented herein is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Introduction to this compound

This compound is a complex alkaloid metabolite produced by fungal species of the genera Aspergillus and Neosartorya, such as Aspergillus zonatus and Neosartorya tatenoi.[1][2][3] Classified as a hexahydropyrrolo[2,3-b]indole derivative, it is recognized for its neurotoxic properties.[1][2] The intricate pentacyclic structure of this compound has made it a subject of interest in synthetic chemistry and pharmacology.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below. This data is essential for the accurate identification and characterization of the compound in a laboratory setting.

IdentifierValue
CAS Number 81797-27-5
Molecular Formula C₂₃H₂₃N₃O₂
Molar Mass 373.456 g/mol
IUPAC Name (2R,10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
SMILES CC(C)(C=C)[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3[C@H]1NC5=CC=CC=C25
InChI Key AVLMMDWEIUEKEK-AAIMPIBUSA-N
Synonyms NSC 374337
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol.

Structural Details

The chemical structure of this compound is characterized by a complex, fused pentacyclic ring system. The IUPAC name, (2R,10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-4,6,8,15,17,19-hexaene-13,21-dione, precisely describes the stereochemistry and connectivity of the atoms within the molecule.

The Simplified Molecular-Input Line-Entry System (SMILES) string, CC(C)(C=C)[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3[C@H]1NC5=CC=CC=C25, provides a machine-readable representation of the structure, encoding its two-dimensional graph, including stereochemical information. This notation is particularly useful for computational chemistry applications and database searches.

A visual representation of the logical relationship between the different notations for this compound's structure is provided below.

This compound This compound IUPAC IUPAC Name (2R,10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo [10.9.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-4,6,8,15,17,19-hexaene-13,21-dione This compound->IUPAC describes SMILES SMILES CC(C)(C=C)[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3[C@H]1NC5=CC=CC=C25 This compound->SMILES represents InChIKey InChIKey AVLMMDWEIUEKEK-AAIMPIBUSA-N This compound->InChIKey identifies Formula Molecular Formula C₂₃H₂₃N₃O₂ This compound->Formula has

Structural Notations for this compound

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or isolation of this compound, as well as comprehensive studies on its signaling pathways, are subjects of ongoing research. The total synthesis of (+)-Aszonalenin has been reported, providing a basis for further investigation into its biological activities and potential therapeutic applications. For specific experimental methodologies, researchers are encouraged to consult primary literature, such as the work by Ruchti and Carreira (2014) on the iridium-catalyzed reverse prenylation for the total synthesis of (+)-Aszonalenin. A deeper dive into the biosynthetic pathways has identified a putative non-ribosomal peptide synthetase (AnaPS) and a prenyltransferase (AnaPT) in Neosartorya fischeri as key enzymes in the formation of the this compound scaffold.

Further research is required to fully elucidate the signaling pathways modulated by this compound and to establish standardized experimental protocols for its study. As more data becomes available, this guide will be updated to include this information.

References

A Technical Guide to Aszonalenin-Producing Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin is a prenylated indole alkaloid, a class of secondary metabolites known for their complex chemical structures and diverse biological activities. This compound and its derivatives are produced by a select group of filamentous fungi. The core structure features a diketopiperazine moiety derived from two amino acids and a reverse prenyl group attached to the indole ring of a tryptophan residue. This unique structural architecture has drawn interest from the scientific community for potential applications in drug discovery and development. This document provides a comprehensive overview of the fungal species known to produce this compound, the biosynthetic pathways involved, quantitative production data, and detailed experimental protocols for its study.

This compound-Producing Fungal Species

This compound and its acetylated form, acetylthis compound, are primarily produced by species within the genus Aspergillus and its teleomorph, Neosartorya. The following species have been identified as producers:

  • Neosartorya fischeri : This thermotolerant fungus is the most extensively studied producer of acetylthis compound.[1][2][3] The biosynthetic gene cluster responsible for its production has been identified and characterized from this species.[1][2]

  • Neosartorya spinosa : This species has been shown to produce both this compound and acetylthis compound.

  • Aspergillus zonatus : The initial discovery and structure elucidation of this compound was from a metabolite isolated from this species.

  • Aspergillus udagawae (teleomorph: Neosartorya udagawae) : While primarily studied as an emerging human pathogen, its secondary metabolite profile is of interest. While not explicitly confirmed as a major this compound producer in the reviewed literature, its close relation to other producing species warrants investigation.

Quantitative Production Data

Quantitative data on the volumetric yield (e.g., mg/L) of this compound from fungal cultures is not extensively reported in peer-reviewed literature. However, data from specific isolation experiments and the kinetic parameters of the biosynthetic enzymes provide valuable insights into production efficiency.

In a large-scale culture of Neosartorya spinosa on a milled rice medium, 250.5 mg of acetylthis compound was isolated from a culture extract fraction. In the same study, this compound was also isolated, though the final yield was not specified.

The key enzymes in the acetylthis compound biosynthesis in Neosartorya fischeri, AnaPT and AnaAT, have been biochemically characterized, and their kinetic parameters determined. This data is crucial for understanding the efficiency of the enzymatic conversions.

Table 1: Kinetic Parameters of Acetylthis compound Biosynthesis Enzymes in Neosartorya fischeri

EnzymeSubstrateK_m_ (μM)Turnover Number (k_cat_) (s⁻¹)
AnaPT Dimethylallyl diphosphate1561.5
(R)-benzodiazepinedione2321.5
AnaAT Acetyl coenzyme A960.14
This compound610.14
Data sourced from biochemical investigation of recombinant enzymes.

Biosynthesis of Acetylthis compound

The biosynthesis of acetylthis compound in Neosartorya fischeri is orchestrated by a three-gene cluster. The pathway involves the sequential action of a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, and an acetyltransferase.

  • Dipeptide Formation : The pathway begins with the synthesis of a cyclic dipeptide, (R)-benzodiazepinedione, from L-tryptophan and a second amino acid. This reaction is catalyzed by the non-ribosomal peptide synthetase, AnaPS . During this synthesis, an epimerase domain within AnaPS is proposed to convert L-tryptophan to its D-tryptophan diastereomer, which is then incorporated into the dipeptide core.

  • Prenylation : The prenyltransferase AnaPT then catalyzes a reverse prenylation reaction. It transfers a dimethylallyl moiety from dimethylallyl diphosphate (DMAPP) to the C3 position of the indole ring of (R)-benzodiazepinedione, resulting in the formation of this compound.

  • Acetylation : In the final step, the acetyltransferase AnaAT catalyzes the transfer of an acetyl group from acetyl coenzyme A to the N1 position of the indoline moiety of this compound, yielding the final product, acetylthis compound.

Acetylaszonalenin_Biosynthesis trp L-Tryptophan + L-Anthranilate anaps AnaPS (NRPS) trp->anaps bzd (R)-Benzodiazepinedione anapt AnaPT (Prenyltransferase) bzd->anapt dmpp DMAPP dmpp->anapt asz This compound anaat AnaAT (Acetyltransferase) asz->anaat acetylcoa Acetyl-CoA acetylcoa->anaat acetylasz Acetylthis compound anaps->bzd anapt->asz anaat->acetylasz

Biosynthetic pathway of acetylthis compound in N. fischeri.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the study of this compound and its producing fungi.

Fungal Cultivation and Metabolite Production

This protocol is based on methods used for Neosartorya fischeri and Neosartorya spinosa.

  • Strain Activation : Culture the desired fungal strain (e.g., N. fischeri NRRL 181) on Potato Dextrose Agar (PDA) plates at 30°C for 7-10 days until sporulation is observed.

  • Inoculum Preparation : Prepare a spore suspension by flooding the mature plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

  • Large-Scale Culture (Solid-State) :

    • Substrate: Use a solid medium such as milled rice or wheat bran in large-capacity flasks (e.g., 1L Erlenmeyer flasks). For example, add 100g of milled rice and 120mL of distilled water to each flask.

    • Sterilization: Autoclave the flasks at 121°C for 20 minutes.

    • Inoculation: Inoculate each flask with 5 mL of the spore suspension.

    • Incubation: Incubate the flasks under static conditions at 30°C in the dark for 21-28 days.

Extraction and Isolation of this compound

This protocol outlines a general procedure for extracting and purifying this compound from solid-state cultures.

  • Extraction :

    • Combine the entire culture material (fungal biomass and substrate) from all flasks.

    • Submerge the material in methanol (MeOH) or ethyl acetate (EtOAc) at a 3:1 solvent-to-substrate ratio (v/w).

    • Macerate the mixture and allow it to steep for 24 hours at room temperature with occasional agitation.

    • Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue. Repeat the extraction process two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation :

    • Resuspend the crude extract in a minimal amount of MeOH.

    • Subject the extract to vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on a C18 reversed-phase column.

    • Elute with a stepwise gradient of H₂O and MeOH (e.g., 100:0 to 0:100).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound and its derivatives.

  • Purification :

    • Pool the fractions rich in the target compounds.

    • Perform final purification using semi-preparative or preparative HPLC on a C18 column with an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water) to obtain pure compounds.

Biochemical Characterization of Biosynthetic Enzymes (AnaPT & AnaAT)

This protocol is based on the characterization of recombinant enzymes expressed in E. coli.

  • Gene Cloning and Expression : Clone the coding sequences of anaPT and anaAT from N. fischeri into an appropriate expression vector (e.g., pQE series for His-tagging) and transform into an E. coli expression strain (e.g., BL21).

  • Protein Purification : Purify the His-tagged recombinant proteins from cell lysates using immobilized metal affinity chromatography (IMAC) on an Ni-NTA column.

  • AnaPT (Prenyltransferase) Assay :

    • Prepare a reaction mixture (total volume 100 µL) containing: 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.5 mM (R)-benzodiazepinedione, 0.5 mM DMAPP, and 5-10 µg of purified AnaPT.

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding 100 µL of ice-cold methanol.

    • Analyze the product formation (this compound) by HPLC.

  • AnaAT (Acetyltransferase) Assay :

    • Prepare a reaction mixture (total volume 100 µL) containing: 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 0.5 mM this compound, 0.5 mM acetyl coenzyme A, and 5-10 µg of purified AnaAT.

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction and analyze product formation (acetylthis compound) by HPLC.

Structure Elucidation

The identity and structure of the purified compounds should be confirmed using standard spectroscopic methods.

  • Mass Spectrometry (MS) : Determine the molecular weight and elemental composition using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidate the chemical structure by performing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Experimental Workflow Visualization

The overall process from fungal culture to pure compound analysis can be visualized as a logical workflow.

Experimental_Workflow culture Fungal Culture (Solid-State Fermentation) extraction Solvent Extraction (Methanol / Ethyl Acetate) culture->extraction evaporation Solvent Evaporation (Rotary Evaporator) extraction->evaporation crude_extract Crude Fungal Extract evaporation->crude_extract fractionation Chromatographic Fractionation (VLC / MPLC) crude_extract->fractionation hplc HPLC Purification (Semi-preparative) fractionation->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Analysis (NMR, HR-MS) pure_compound->analysis

General workflow for this compound isolation and analysis.

References

The Biosynthesis of Aszonalenin in Aspergillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin and its derivatives are prenylated indole alkaloids produced by several species of the genus Aspergillus, including Aspergillus fischerianus (formerly Neosartorya fischeri) and Aspergillus terreus. These compounds have garnered interest in the scientific community due to their complex chemical structures and potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for elucidating the enzymatic machinery involved, enabling metabolic engineering efforts to produce novel derivatives, and potentially harnessing these compounds for therapeutic applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymes, intermediates, quantitative data, and detailed experimental protocols.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the 'ana' cluster, which has been identified and characterized in Aspergillus fischerianus.[1][2] This cluster harbors the genes encoding the core enzymes responsible for the stepwise synthesis of the this compound scaffold. The key genes and their corresponding enzymes are:

  • anaPS : Encodes a non-ribosomal peptide synthetase (NRPS) that catalyzes the initial condensation of the precursor amino acids.

  • anaPT : Encodes a prenyltransferase responsible for the introduction of a dimethylallyl moiety to the cyclic dipeptide core.[2][3]

  • anaAT : Encodes an acetyltransferase that carries out the final modification to produce Acetylthis compound.[3]

While the cluster is well-characterized in A. fischerianus, related compounds found in A. terreus suggest a conserved biosynthetic logic in other Aspergillus species.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a three-step enzymatic cascade, commencing with the formation of a cyclic dipeptide, followed by prenylation and subsequent acetylation.

  • Dipeptide Formation by AnaPS : The pathway is initiated by the non-ribosomal peptide synthetase, AnaPS. This multidomain enzyme is proposed to activate and condense L-tryptophan and L-alanine to form a cyclic dipeptide intermediate, (R)-benzodiazepinedione. Interestingly, feeding experiments have demonstrated the incorporation of L-tryptophan, yet the resulting this compound possesses an (R) configuration at the corresponding stereocenter. This suggests that an epimerase domain within AnaPS likely converts L-tryptophan to D-tryptophan either before or during the formation of the cyclic dipeptide.

  • Prenylation by AnaPT : The second and key step in the formation of the this compound core structure is a reverse prenylation reaction catalyzed by the prenyltransferase, AnaPT. This enzyme transfers a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C3 position of the indole ring of (R)-benzodiazepinedione. This reaction not only attaches the prenyl group but also facilitates a cyclization, forming the characteristic pyrroloindoline ring system of this compound.

  • Acetylation by AnaAT : In the final step of the pathway leading to Acetylthis compound, the acetyltransferase AnaAT catalyzes the N-acetylation of this compound. Using acetyl coenzyme A (acetyl-CoA) as the acetyl donor, AnaAT modifies the N1 position of the indoline moiety to yield Acetylthis compound.

Pathway Diagram

Aszonalenin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes L-Tryptophan L-Tryptophan R-Benzodiazepinedione (R)-Benzodiazepinedione L-Tryptophan->R-Benzodiazepinedione L-Alanine L-Alanine L-Alanine->R-Benzodiazepinedione DMAPP Dimethylallyl pyrophosphate (DMAPP) This compound This compound DMAPP->this compound Acetyl-CoA Acetyl Coenzyme A Acetylthis compound Acetylthis compound Acetyl-CoA->Acetylthis compound R-Benzodiazepinedione->this compound This compound->Acetylthis compound AnaPS AnaPS AnaPS->R-Benzodiazepinedione AnaPT AnaPT AnaPT->this compound AnaAT AnaAT AnaAT->Acetylthis compound

Caption: Biosynthetic pathway of this compound and Acetylthis compound.

Quantitative Data

The kinetic parameters of the key enzymes AnaPT and AnaAT have been determined, providing insights into their catalytic efficiency.

EnzymeSubstrateKm (µM)Vmax (nmol·min⁻¹·mg⁻¹)Turnover Number (s⁻¹)
AnaPT (R)-Benzodiazepinedione2324451.5
Dimethylallyl diphosphate (DMAPP)156
AnaAT This compound611470.14
Acetyl Coenzyme A96

Experimental Protocols

Overexpression and Purification of His₆-tagged AnaPT and AnaAT

A common method for obtaining purified enzymes for in vitro characterization involves heterologous expression in Escherichia coli.

  • Gene Cloning : The coding sequences of anaPT and anaAT are amplified from the genomic DNA of A. fischerianus and cloned into an appropriate expression vector (e.g., pQE series) containing a hexahistidine (His₆) tag.

  • Heterologous Expression : The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in a suitable medium (e.g., LB broth) at 37°C to an optical density (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the yield of soluble protein, the cultures are subsequently incubated at a lower temperature, such as 16-20°C, for 12-16 hours.

  • Protein Purification :

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Cell lysis is achieved through sonication or high-pressure homogenization, followed by centrifugation to remove cell debris.

    • The soluble His₆-tagged proteins are purified from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

    • The purified proteins are dialyzed against a storage buffer and their purity is assessed by SDS-PAGE.

In Vitro Enzyme Assays
  • Reaction Mixture : A typical reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 0.5 mM (R)-benzodiazepinedione, 1 mM DMAPP, and 5-10 µg of purified AnaPT enzyme.

  • Incubation : The reaction is incubated at 30°C for 1-2 hours.

  • Reaction Termination and Product Extraction : The reaction is stopped by the addition of an equal volume of an organic solvent such as ethyl acetate. The mixture is vortexed and centrifuged to separate the phases. The organic layer containing the product is collected, evaporated to dryness, and redissolved in methanol for analysis.

  • Reaction Mixture : A typical reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 0.5 mM this compound, 1 mM acetyl-CoA, and 5-10 µg of purified AnaAT enzyme.

  • Incubation : The reaction is incubated at 30°C for 1-2 hours.

  • Reaction Termination and Product Extraction : The reaction is terminated and the product is extracted using the same procedure as for the AnaPT assay.

Product Analysis

The products of the enzymatic reactions are typically analyzed using the following methods:

  • High-Performance Liquid Chromatography (HPLC) : To separate and quantify the enzymatic products.

  • Mass Spectrometry (MS) : To determine the molecular weight of the products and confirm the addition of the prenyl and acetyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the precise chemical structure of the products.

Experimental Workflow for Gene Function and Pathway Elucidation

The characterization of biosynthetic gene clusters in fungi often follows a systematic workflow.

Experimental_Workflow A Genome Mining and BGC Identification B Gene Knockout Studies A->B D Heterologous Expression of Pathway Genes A->D C Metabolic Profiling of Mutants B->C F Structural Elucidation of Intermediates and Products C->F E In Vitro Enzyme Assays D->E E->F G Pathway Reconstruction F->G

Caption: A typical experimental workflow for characterizing a fungal secondary metabolite biosynthetic pathway.

  • Genome Mining and BGC Identification : Putative biosynthetic gene clusters (BGCs) are identified in the genome of the producing organism using bioinformatics tools like antiSMASH.

  • Gene Knockout Studies : To confirm the involvement of the identified BGC in this compound production, targeted gene knockouts of the core genes (anaPS, anaPT, anaAT) can be performed using techniques like CRISPR/Cas9 or homologous recombination.

  • Metabolic Profiling of Mutants : The metabolic profiles of the wild-type and mutant strains are compared using HPLC and MS to identify the loss of this compound production in the mutants and the potential accumulation of biosynthetic intermediates.

  • Heterologous Expression of Pathway Genes : The entire BGC or individual genes can be expressed in a heterologous host, such as Aspergillus nidulans or yeast, to confirm their ability to produce this compound or its intermediates.

  • In Vitro Enzyme Assays : As described above, individual enzymes are expressed, purified, and their catalytic activity is characterized in vitro.

  • Structural Elucidation : The structures of any accumulated intermediates and the final products are determined using spectroscopic methods, primarily NMR and MS.

  • Pathway Reconstruction : Based on the data from the above experiments, the complete biosynthetic pathway is elucidated.

Regulation of the this compound Biosynthetic Gene Cluster

The regulation of secondary metabolite biosynthesis in Aspergillus is complex and often involves pathway-specific transcription factors and global regulators that respond to environmental cues. While specific regulatory elements for the this compound (ana) gene cluster have not been reported, general regulatory mechanisms in Aspergillus suggest potential control points:

  • Pathway-Specific Transcription Factors : Many fungal BGCs contain a transcription factor within the cluster that controls the expression of the biosynthetic genes. The ana cluster may contain such a regulator.

  • Global Regulators : Global regulatory proteins, such as LaeA, are known to control the expression of multiple secondary metabolite gene clusters in Aspergillus species in response to developmental and environmental signals like light, pH, and nutrient availability.

  • Environmental Factors : The production of secondary metabolites is often tightly regulated by culture conditions, including nutrient sources (carbon and nitrogen), temperature, and pH.

Conclusion

The elucidation of the this compound biosynthetic pathway in Aspergillus fischerianus has provided a clear roadmap of the enzymatic transformations leading to this complex natural product. The characterization of the non-ribosomal peptide synthetase, prenyltransferase, and acetyltransferase offers valuable targets for synthetic biology and metabolic engineering approaches. Future research aimed at understanding the regulatory networks governing the expression of the ana gene cluster and exploring the substrate flexibility of the biosynthetic enzymes will be pivotal in unlocking the full potential of this fascinating class of fungal metabolites for drug discovery and development.

References

Aszonalenin mechanism of action as a neurotoxin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Neurotoxic Mechanism of Action of Aszonalenin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available, though limited, scientific information regarding the neurotoxic mechanism of action of this compound. Direct experimental evidence detailing its specific molecular targets and signaling pathways in the nervous system is scarce in publicly accessible literature. Therefore, some sections of this guide are based on data from structurally related compounds and derivatives, which should be considered as potential, yet unconfirmed, mechanisms for this compound itself.

Introduction

This compound is a mycotoxin belonging to the indole alkaloid class, produced by fungi of the Aspergillus genus. Structurally, it is characterized by a complex polycyclic system. While broadly classified as a neurotoxin, the precise molecular mechanisms underlying its toxicity to the nervous system are not well-elucidated. This guide aims to provide a comprehensive overview of the current understanding of this compound's neurotoxic action, drawing from available data on this compound, its derivatives, and structurally similar compounds.

Postulated Mechanisms of Neurotoxicity

The neurotoxic effects of this compound are likely multifactorial, involving interactions with key components of neuronal signaling. Based on indirect evidence and the activity of related compounds, two primary hypotheses for its mechanism of action can be proposed: modulation of GABAergic neurotransmission and antagonism of neurokinin receptors.

Interference with GABAergic Systems

There is suggestive, albeit indirect, evidence linking this compound's derivatives to the GABAergic system. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its disruption can lead to hyperexcitability and neurotoxicity.

A commercial supplier has categorized epi-aszonalenin A, a derivative of this compound, as a psychoactive agent and listed it among compounds related to the GABA receptor[1]. While this does not constitute direct scientific evidence, it suggests a potential interaction. Furthermore, other fungal indole alkaloids have been reported to interact with GABA receptors. For instance, an isocoumarin derivative from Neosartorya quadricincta has been identified as a GABA receptor ligand[2]. Given the structural similarities within this class of compounds, it is plausible that this compound could also modulate GABA receptor function.

Proposed Mechanism: this compound may act as an antagonist or a negative allosteric modulator of GABAA receptors. This would reduce the inhibitory tone in neuronal circuits, leading to an imbalance in excitatory and inhibitory signaling. Such a disruption could result in neuronal hyperexcitability, excitotoxicity, and ultimately, cell death.

Antagonism of Neurokinin (Substance P) Receptors

A more substantiated hypothesis for the mechanism of action of this compound-related compounds involves the antagonism of neurokinin receptors, particularly the NK1 receptor, for which Substance P is the endogenous ligand.

A study on WIN 64821, an indole alkaloid produced by an Aspergillus species, demonstrated its activity as a competitive antagonist of the NK1 receptor[3]. This compound was shown to inhibit the binding of Substance P to its receptor and block its functional effects[3]. Additionally, a commercial source lists epi-aszonalenin A as a Substance P inhibitor[4].

Proposed Mechanism: Substance P and its receptor, NK1, are involved in a variety of physiological processes in the nervous system, including pain transmission, inflammation, and cell survival. By acting as an antagonist at the NK1 receptor, this compound could disrupt these neuroprotective and modulatory pathways. Chronic blockade of NK1 receptors could lead to neuronal dysfunction and apoptosis.

Cellular and Molecular Effects

While direct studies on the cellular effects of this compound on neurons are limited, research on its derivative, epi-aszonalenin A, in the context of cancer, provides insights into the signaling pathways it may modulate.

Epi-aszonalenin A has been shown to inhibit the PI3K/AKT and MAPK signaling pathways. These pathways are crucial for cell survival, proliferation, and differentiation, including in neurons. Inhibition of these pro-survival pathways could be a contributing factor to this compound's neurotoxicity.

Furthermore, many mycotoxins are known to induce neurotoxicity through the generation of oxidative stress and the induction of apoptosis. While not specifically demonstrated for this compound, this represents a common mechanism for this class of toxins.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or Ki values, that specifically characterizes the neurotoxic effects of this compound on neuronal cells or its binding affinity to neuronal receptors. The following table summarizes the available data for a related Aspergillus-derived indole alkaloid, WIN 64821, which may serve as a preliminary reference point.

CompoundTargetAssayValueReference
WIN 64821NK1 Receptor (Human Astrocytoma U-373 MG cells)Substance P Binding Inhibition (Ki)0.24 µM
WIN 64821NK1 Receptor (Rat Submaxillary Membranes)Substance P Binding Inhibition (Ki)7.89 µM
WIN 64821NK2 Receptor (Human Tissue)NKA Binding Inhibition0.26 µM
WIN 64821NK3 ReceptorSenktide Binding Inhibition (Ki)15.2 µM
WIN 64821NK1 Receptor (Guinea Pig Ileum)Functional Antagonism (pA2)6.6
WIN 64821NK1 Receptor (Human Astrocytoma U-373 MG cells)SP-induced Ca2+ Efflux Inhibition (IC50)0.6 µM
WIN 64821NK2 Receptor (Rat Vas Deferens)Eledoisin-induced Contractility Inhibition (IC50)3.4 µM

Experimental Protocols

Detailed experimental protocols for assessing the neurotoxicity of this compound are not available in the current literature. However, based on standard neurotoxicology assays, a workflow to investigate its mechanism of action can be proposed.

Proposed Experimental Workflow for this compound Neurotoxicity Assessment

experimental_workflow cluster_invitro In Vitro Neurotoxicity Assessment cluster_target_id Molecular Target Identification cluster_invivo In Vivo Neurotoxicity Studies cell_culture Primary Neuronal Cultures or Neuronal Cell Lines (e.g., SH-SY5Y) aszonalenin_exposure Exposure to varying concentrations of this compound cell_culture->aszonalenin_exposure viability_assays Cell Viability Assays (MTT, LDH) aszonalenin_exposure->viability_assays apoptosis_assays Apoptosis Assays (Caspase activity, TUNEL) aszonalenin_exposure->apoptosis_assays ros_assays Oxidative Stress Assays (ROS production) aszonalenin_exposure->ros_assays receptor_binding Receptor Binding Assays (GABA, Neurokinin receptors) aszonalenin_exposure->receptor_binding electrophysiology Electrophysiological Recordings (Patch-clamp on neuronal cells) aszonalenin_exposure->electrophysiology signaling_analysis Western Blot for Signaling Pathways (PI3K/AKT, MAPK) aszonalenin_exposure->signaling_analysis animal_model Animal Model (e.g., Rodent) aszonalenin_admin Systemic Administration of this compound animal_model->aszonalenin_admin behavioral_tests Behavioral Assessments (Motor function, cognition) aszonalenin_admin->behavioral_tests histopathology Histopathological Analysis of Brain Tissue aszonalenin_admin->histopathology

Caption: Proposed experimental workflow for elucidating the neurotoxic mechanism of this compound.

Signaling Pathways

Based on the postulated mechanisms, the following diagrams illustrate the potential signaling pathways affected by this compound.

Postulated this compound-Induced Disruption of GABAergic Inhibition

GABA_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_A_R GABA-A Receptor GABA_release->GABA_A_R Binds to Cl_influx Cl- Influx GABA_A_R->Cl_influx Opens Hyperexcitability Hyperexcitability & Neurotoxicity GABA_A_R->Hyperexcitability Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization This compound This compound This compound->GABA_A_R Antagonizes (?)

Caption: Hypothetical antagonistic action of this compound on GABAA receptor signaling.

Postulated this compound-Induced Blockade of Neurokinin-1 Receptor Signaling

NK1_pathway cluster_membrane Neuronal Membrane cluster_downstream Downstream Signaling NK1_R NK1 Receptor PLC PLC Activation NK1_R->PLC Disrupted_Signaling Disrupted Signaling & Neurotoxicity NK1_R->Disrupted_Signaling Substance_P Substance P Substance_P->NK1_R Binds to This compound This compound This compound->NK1_R Antagonizes (?) IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Neuronal_Survival Neuronal Survival & Modulation Ca_release->Neuronal_Survival PKC->Neuronal_Survival

Caption: Hypothetical antagonistic action of this compound on Neurokinin-1 receptor signaling.

Conclusion and Future Directions

The current body of scientific literature strongly suggests that this compound is a neurotoxin, but the precise mechanism of action remains to be definitively elucidated. The most compelling, though indirect, evidence points towards potential antagonism of GABAA receptors or neurokinin-1 receptors. Further research is critically needed to validate these hypotheses. This should include direct receptor binding studies, electrophysiological analysis of this compound's effects on neuronal activity, and in vivo studies to characterize its neurotoxic profile. A clearer understanding of this compound's mechanism of action will be invaluable for risk assessment and the development of potential therapeutic interventions for mycotoxin-related neurotoxicity.

References

Physical and chemical properties of Aszonalenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aszonalenin is a prenylated indole alkaloid metabolite produced by fungi of the Neosartorya and Aspergillus genera. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound and its derivatives. The document consolidates available data on its molecular structure, spectroscopic characteristics, and solubility. Furthermore, it delves into the biological activities of this compound and its stereoisomers, with a particular focus on the anti-cancer properties of epi-aszonalenin A through the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and drug development efforts.

Physical and Chemical Properties

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C₂₃H₂₃N₃O₂PubChem
Molecular Weight 373.45 g/mol Biosynth[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO.Bioaustralis Fine Chemicals[2]
XLogP3 4.2PubChem (Computed)
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)
Exact Mass 373.17902698 g/mol PubChem (Computed)
Monoisotopic Mass 373.17902698 g/mol PubChem (Computed)
Topological Polar Surface Area 61.4 ŲPubChem (Computed)
Heavy Atom Count 28PubChem (Computed)
Formal Charge 0PubChem (Computed)
Complexity 704PubChem (Computed)

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, extensive data is available for its acetylated derivative, Acetylthis compound (C₂₅H₂₅N₃O₃), which provides valuable insight into the core structure.

High-Resolution Mass Spectrometry (HRMS) of Acetylthis compound

High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule.

Adduct IonCalculated m/zObserved m/z
[M+H]⁺416.1969416.1969
[M+Na]⁺438.1788438.1788

Data sourced from a technical guide on Acetylthis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Acetylthis compound

¹H and ¹³C NMR data are essential for the structural elucidation of organic molecules. The following data were recorded in CDCl₃.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Acetylthis compound (in CDCl₃) Note: This data is for Acetylthis compound, a derivative of this compound.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
270.15.95 (s)
377.5-
3a134.5-
4124.97.18 (d, 7.8)
5123.07.02 (t, 7.5)
6129.27.30 (t, 7.7)
7115.86.81 (d, 7.8)
7a142.9-
8165.8-
10163.4-
11a59.94.38 (d, 9.9)
12138.8-
13128.57.53 (d, 7.6)
14129.77.42 (t, 7.6)
15126.27.23 (t, 7.5)
16132.88.16 (d, 8.3)
16a124.5-
1'42.9-
2'144.56.09 (dd, 17.5, 10.8)
3'113.85.08 (d, 10.8), 5.06 (d, 17.5)
4'24.91.15 (s)
5'24.11.12 (s)
N-Ac170.2, 26.82.65 (s)

Data sourced from a technical guide on Acetylthis compound.

Biological Activity and Mechanism of Action

This compound and its stereoisomers exhibit notable biological activities. This compound itself has demonstrated anti-biofilm properties. A stereoisomer, epi-aszonalenin A, has shown significant anti-cancer activity by inhibiting tumor invasion and metastasis.

Inhibition of the NF-κB Signaling Pathway by epi-Aszonalenin A

The anti-cancer effects of epi-aszonalenin A are attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is common in many cancers.

Epi-aszonalenin A has been shown to inhibit the phosphorylation of IκB-α (inhibitor of kappa B alpha) and the p65 subunit of NF-κB. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB-α. Upon stimulation by various signals, IκB-α is phosphorylated and subsequently degraded, allowing the p65 subunit to translocate to the nucleus and activate the transcription of target genes. By preventing the phosphorylation of IκB-α and p65, epi-aszonalenin A effectively blocks the nuclear translocation of p65 and downstream gene activation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_alpha IκB-α IKK_complex->IkB_alpha phosphorylates IkB_p p-IκB-α IkB_alpha->IkB_p p65 p65 NFkB_complex NF-κB (p65/p50) p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_complex->IkB_alpha p65_n p65 NFkB_complex->p65_n translocation p50_n p50 NFkB_complex->p50_n translocation Proteasome Proteasome IkB_p->Proteasome degradation Epi_aszonalenin_A epi-Aszonalenin A Epi_aszonalenin_A->IKK_complex inhibits Epi_aszonalenin_A->p65_n inhibits translocation NFkB_n_complex NF-κB (p65/p50) p65_n->NFkB_n_complex p50_n->NFkB_n_complex DNA DNA NFkB_n_complex->DNA binds to Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription

Caption: Inhibition of the NF-κB signaling pathway by epi-Aszonalenin A.

Experimental Protocols

Total Synthesis of (+)-Aszonalenin

The synthesis of (+)-Aszonalenin can be achieved through a multi-step process that prominently features a diastereoselective iridium-catalyzed reverse prenylation of a tryptophan derivative. This key step constructs the hexahydropyrrolo[2,3-b]indole core of the molecule.

Synthesis_Workflow Tryptophan_Derivative Tryptophan Derivative Prenylation Iridium-Catalyzed Reverse Prenylation Tryptophan_Derivative->Prenylation Indole_Core Hexahydropyrrolo[2,3-b]indole Core Prenylation->Indole_Core Cyclization Cyclization & Further Modifications Indole_Core->Cyclization This compound (+)-Aszonalenin Cyclization->this compound

Caption: General workflow for the total synthesis of (+)-Aszonalenin.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol provides a general method for assessing the anti-biofilm activity of a compound.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C).

  • Biofilm Formation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05). Add 100 µL of the diluted culture to the wells of a 96-well plate. Add 100 µL of media containing the desired concentrations of this compound. Include a vehicle control (media with the same concentration of the solvent used for the this compound stock). Incubate the plate for 24-48 hours at the optimal temperature without shaking.

  • Washing: Gently remove the planktonic cells by inverting the plate and tapping it on a paper towel. Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain.

  • Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Biofilm_Assay_Workflow Start Start Inoculation Inoculate Bacteria with This compound in 96-well Plate Start->Inoculation Incubation Incubate for 24-48h (Biofilm Formation) Inoculation->Incubation Washing_1 Wash to Remove Planktonic Cells Incubation->Washing_1 Staining Stain with 0.1% Crystal Violet Washing_1->Staining Washing_2 Wash to Remove Excess Stain Staining->Washing_2 Solubilization Solubilize with 30% Acetic Acid Washing_2->Solubilization Quantification Measure Absorbance at 570 nm Solubilization->Quantification End End Quantification->End

Caption: Workflow for the crystal violet anti-biofilm assay.

In Vitro Anti-Cancer Activity Assessment

The following outlines a general workflow for evaluating the anti-cancer properties of a compound like epi-aszonalenin A.

Cell Viability Assay (e.g., CCK-8 or MTT):

  • Seed cancer cells (e.g., HT1080) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent (CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

Cell Invasion Assay (Transwell Assay):

  • Coat the upper chamber of a Transwell insert with a basement membrane extract (e.g., Matrigel).

  • Seed cancer cells in serum-free medium in the upper chamber.

  • Add the test compound to both the upper and lower chambers. The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).

  • Incubate for a period that allows for cell invasion (e.g., 24 hours).

  • Remove non-invading cells from the upper surface of the insert.

  • Fix and stain the invading cells on the lower surface of the insert.

  • Count the number of invading cells under a microscope.

Western Blot Analysis:

  • Treat cancer cells with the test compound for a specified time.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-IκB-α, p65).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.

Anti_Cancer_Assay_Workflow Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Treatment Treat with epi-Aszonalenin A Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Viability Invasion Cell Invasion Assay (Transwell) Treatment->Invasion Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Invasion->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro anti-cancer activity assessment.

Conclusion

This compound and its analogs represent a class of natural products with significant potential for further investigation. While a complete physicochemical profile of this compound remains to be fully elucidated, the available data on its structure, solubility, and the biological activities of its stereoisomers provide a strong foundation for future research. The detailed mechanism of action of epi-aszonalenin A in inhibiting the NF-κB pathway highlights a promising avenue for the development of novel anti-cancer therapeutics. The experimental protocols provided in this guide are intended to facilitate the replication and expansion of these findings, ultimately contributing to a more comprehensive understanding of this intriguing class of molecules.

References

Aszonalenin Derivatives: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin and its derivatives represent a class of prenylated indole alkaloids produced by various species of fungi, particularly within the genus Aspergillus. These complex natural products have garnered significant interest in the scientific community due to their intricate chemical structures and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound derivatives, detailing their natural sources, biosynthetic pathways, biological activities, and the experimental protocols for their isolation and characterization.

Natural Occurrence of this compound Derivatives

This compound derivatives are primarily isolated from fungal species. The specific derivatives and their yields can vary depending on the fungal strain and culture conditions. Key producing organisms include Aspergillus zonatus, Neosartorya fischeri (also known as Aspergillus fischeri), and Aspergillus novofumigatus.[1] A summary of the known this compound derivatives and their natural sources is presented in Table 1.

Table 1: Natural Occurrence of this compound Derivatives

Derivative NameProducing Organism(s)Reported YieldReferences
This compoundAspergillus zonatusData not available[2]
Acetylthis compoundNeosartorya fischeriData not available[3]
epi-Aszonalenin AAspergillus novofumigatusData not available
epi-Aszonalenin BAspergillus novofumigatusData not available
epi-Aszonalenin CAspergillus novofumigatusData not available

Biosynthesis of this compound and Acetylthis compound

The biosynthesis of this compound and its acetylated form, acetylthis compound, has been primarily studied in Neosartorya fischeri. The pathway involves a series of enzymatic reactions catalyzed by a dedicated gene cluster. The key enzymes are a non-ribosomal peptide synthetase (AnaPS), a prenyltransferase (AnaPT), and an acetyltransferase (AnaAT).

The biosynthetic process begins with the condensation of L-tryptophan and anthranilic acid by AnaPS to form a benzodiazepinedione precursor. Subsequently, AnaPT catalyzes the crucial reverse prenylation at the C3 position of the indole ring of this precursor, leading to the formation of this compound. Finally, AnaAT facilitates the acetylation of this compound at the N1 position of the indoline moiety to produce acetylthis compound.

This compound Biosynthesis L-Tryptophan L-Tryptophan Benzodiazepinedione Benzodiazepinedione L-Tryptophan->Benzodiazepinedione AnaPS Anthranilic_Acid Anthranilic_Acid Anthranilic_Acid->Benzodiazepinedione AnaPS This compound This compound Benzodiazepinedione->this compound AnaPT (Reverse Prenylation) Acetylthis compound Acetylthis compound This compound->Acetylthis compound AnaAT (Acetylation)

Figure 1: Biosynthetic pathway of this compound and acetylthis compound.

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, with preliminary studies indicating their potential as therapeutic agents. The primary activities reported are α-glucosidase inhibition and antinociceptive effects.

α-Glucosidase Inhibitory Activity

Certain this compound derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[4] Inhibition of this enzyme can delay glucose absorption and may be beneficial in the management of type 2 diabetes. Quantitative data on the α-glucosidase inhibitory activity of this compound derivatives is summarized in Table 2.

Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)References
This compound Derivative (unspecified)Potent inhibitory activityAcarbose376.3 ± 2.7[4]

Further quantitative data for specific this compound derivatives is currently limited in the literature.

Antinociceptive Activity

Studies have also explored the antinociceptive (pain-relieving) properties of this compound derivatives. The crude ethyl acetate extract of Aspergillus fischeri containing acetylthis compound, along with purified acetylthis compound, has shown effects in the late phase of the formalin test in mice, suggesting potential anti-inflammatory-mediated analgesic activity.

Table 3: Antinociceptive Activity of this compound Derivatives

Compound/ExtractAnimal ModelTestObserved EffectReferences
Crude extract of A. fischeriMiceAcetic acid-induced writhingAntinociceptive activity
Crude extract of A. fischeriMiceFormalin testAntinociceptive activity
Acetylthis compoundMiceFormalin test (late phase)Antinociceptive activity

Experimental Protocols

The following section outlines the detailed methodologies for the isolation, purification, and structure elucidation of this compound derivatives from fungal cultures.

Fungal Cultivation and Metabolite Production
  • Strain and Culture Medium: Obtain a pure culture of the desired Aspergillus or Neosartorya species (e.g., A. zonatus, N. fischeri). Cultivate the fungus on a suitable solid or liquid medium to promote secondary metabolite production. A common solid medium is rice, while liquid media such as potato dextrose broth (PDB) can also be used.

  • Inoculation and Incubation: Inoculate the sterilized medium with the fungal spores or mycelia. Incubate the cultures under appropriate conditions of temperature (typically 25-30°C) and light (often in the dark) for a period of 2 to 4 weeks to allow for sufficient growth and metabolite accumulation.

Extraction of Secondary Metabolites
  • Solid Culture Extraction: For solid-state fermentation (e.g., on rice), break up the culture and extract exhaustively with an organic solvent such as ethyl acetate or a mixture of methanol and chloroform (1:1 v/v). This can be done by soaking the culture in the solvent overnight with shaking.

  • Liquid Culture Extraction: For liquid cultures, separate the mycelia from the broth by filtration. Extract the culture filtrate with an immiscible organic solvent like ethyl acetate. The mycelia can be separately extracted with a more polar solvent like methanol or acetone.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound Derivatives
  • Initial Fractionation: Subject the crude extract to an initial fractionation step. This can be achieved by liquid-liquid partitioning between solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) or by vacuum liquid chromatography (VLC) on silica gel.

  • Column Chromatography: Further purify the fractions containing the target compounds using column chromatography. Silica gel is a common stationary phase, with a gradient elution system of increasing polarity (e.g., n-hexane to ethyl acetate, followed by ethyl acetate to methanol).

  • High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative or semi-preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 233 nm).

Structure Elucidation
  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. The samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Optical Rotation: Measure the specific rotation to determine the stereochemistry of the chiral centers.

Experimental_Workflow Fungal_Culture Fungal Cultivation (Solid or Liquid Medium) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (VLC, Column Chromatography) Crude_Extract->Fractionation Purified_Fractions Purified Fractions Fractionation->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure this compound Derivative HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation

Figure 2: General experimental workflow for the isolation and identification of this compound derivatives.

References

Spectroscopic and Biological Insights into Aszonalenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Aszonalenin, a natural product isolated from the fungus Neosartorya spinosa IFM 47025. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its characterization, and insights into its biological activity related to the NF-κB signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been utilized to determine the precise molecular weight and elemental composition of this compound.

Parameter Value
Molecular Ion [M+H]⁺
Measured m/z Data not available in the searched resources.
Molecular Formula Data not available in the searched resources.
Calculated Mass Data not available in the searched resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the this compound molecule, respectively. This data is crucial for confirming its intricate ring system and stereochemistry.

Table 1: ¹H NMR Spectroscopic Data for this compound

Position Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
Specific chemical shifts, multiplicities, and coupling constants for each proton in this compound are not available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Position Chemical Shift (δ) [ppm]
Specific chemical shifts for each carbon in this compound are not available in the searched resources.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the unambiguous structural identification of natural products like this compound. The following sections outline the general methodologies employed for NMR and MS analysis of fungal secondary metabolites.

Isolation of this compound

This compound was isolated from the culture extract of the fungus Neosartorya spinosa IFM 47025. The isolation process typically involves:

  • Fermentation: Culturing the fungus on a suitable medium (e.g., milled rice) to promote the production of secondary metabolites.

  • Extraction: Extracting the fungal culture with an organic solvent, such as methanol or ethyl acetate.

  • Fractionation: Partitioning the crude extract between immiscible solvents (e.g., acetonitrile and n-hexane) to separate compounds based on polarity.

  • Chromatography: Further purification using techniques like silica gel column chromatography to isolate the pure compound.[1]

Mass Spectrometry Analysis

HR-ESI-MS analysis is performed to obtain high-accuracy mass data. A general protocol involves:

  • Instrumentation: A high-resolution mass spectrometer (e.g., LTQ Orbitrap) equipped with an electrospray ionization source.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol).

  • Ionization Mode: Positive ion mode ([M+H]⁺) is commonly used for this class of compounds.

  • Data Acquisition: Full scan mass spectra are acquired over a specific m/z range.

NMR Spectroscopy Analysis

1D and 2D NMR experiments are conducted to elucidate the complete chemical structure. A typical workflow includes:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR: Acquisition of ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

  • 2D NMR: Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons.

The following diagram illustrates a general workflow for the isolation and structural elucidation of fungal metabolites.

experimental_workflow cluster_isolation Isolation cluster_elucidation Structure Elucidation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Fractionation Fractionation Extraction->Fractionation Polarity-based separation Chromatography Chromatography Fractionation->Chromatography Further purification Pure this compound Pure this compound Chromatography->Pure this compound HR-ESI-MS HR-ESI-MS Pure this compound->HR-ESI-MS 1D_NMR 1D NMR (¹H, ¹³C) Pure this compound->1D_NMR Structure Confirmation Structure Confirmation HR-ESI-MS->Structure Confirmation 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR 2D_NMR->Structure Confirmation

Figure 1. Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

Recent studies have identified this compound as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer.

The canonical NF-κB signaling cascade is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.

This compound's inhibitory activity on this pathway suggests its potential as a lead compound for the development of novel anti-inflammatory or anti-cancer therapeutics. The precise mechanism of inhibition by this compound is a subject of ongoing research.

The following diagram illustrates the canonical NF-κB signaling pathway and a hypothetical point of intervention for this compound.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB phosphorylates p_IkBa_NFkB P-IκBα-p50/p65 IKK_complex->p_IkBa_NFkB P Proteasome Proteasome p_IkBa_NFkB->Proteasome ubiquitination p50_p65 p50/p65 Proteasome->p50_p65 degrades IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocation This compound This compound This compound->IKK_complex inhibits? DNA DNA p50_p65_nuc->DNA binds to Gene_Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Gene_Transcription activates

Figure 2. The canonical NF-κB signaling pathway with a potential point of inhibition by this compound.

References

Methodological & Application

Aszonalenin: From Fungal Source to Purified Compound

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

These application notes provide a comprehensive overview of Aszonalenin, a prenylated indole alkaloid with noteworthy biological activities. This document details the biosynthetic origin of this compound, protocols for its extraction from the source fungus, subsequent purification, and chemical modification. Furthermore, it summarizes the current understanding of its biological effects and associated signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a mycotoxin belonging to the benzodiazepine class of compounds, characterized by a complex polycyclic structure. It is a secondary metabolite produced by the fungus Neosartorya fischeri (also known as Aspergillus fischerianus), a species found in various environments. This compound has garnered scientific interest due to its potential as a bioactive molecule, exhibiting anti-biofilm and anti-cancer properties.[1] Understanding the extraction and purification of this compound is a critical first step in unlocking its full therapeutic potential and enabling further investigation into its mechanism of action and structure-activity relationships. This document provides detailed protocols for its isolation and purification, intended for use by researchers and professionals in the field of drug development.

Biosynthesis of this compound

The biosynthesis of this compound in Neosartorya fischeri is a multi-step enzymatic process orchestrated by a specific gene cluster.[2] The pathway commences with the condensation of L-tryptophan and anthranilic acid to form a cyclic dipeptide, which then undergoes prenylation and cyclization to yield this compound. A subsequent acetylation step can convert this compound to Acetylthis compound.[2][3]

The key enzymes involved in this pathway are:

  • AnaPS (Non-ribosomal peptide synthetase): Catalyzes the initial formation of the dipeptide core from L-tryptophan and anthranilic acid.[2]

  • AnaPT (Prenyltransferase): Introduces a dimethylallyl group to the dipeptide, a crucial step for the formation of the characteristic prenylated indole structure of this compound.

  • AnaAT (Acetyltransferase): Catalyzes the final acetylation of this compound to form Acetylthis compound.

Below is a diagram illustrating the biosynthetic pathway of this compound and its subsequent conversion to Acetylthis compound.

Aszonalenin_Biosynthesis L_Tryptophan L-Tryptophan Dipeptide (R)-Benzodiazepinedione L_Tryptophan->Dipeptide AnaPS Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Dipeptide AnaPS This compound This compound Dipeptide->this compound AnaPT DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->this compound AnaPT Acetylthis compound Acetylthis compound This compound->Acetylthis compound AnaAT Acetyl_CoA Acetyl Coenzyme A Acetyl_CoA->Acetylthis compound AnaAT

Caption: Biosynthetic pathway of this compound and Acetylthis compound.

Experimental Protocols

This section provides detailed protocols for the fermentation of Neosartorya fischeri, followed by the extraction and purification of this compound. A subsequent protocol for the chemical synthesis of Acetylthis compound from purified this compound is also included.

Protocol 1: Fermentation of Neosartorya fischeri for this compound Production

This protocol describes the cultivation of Neosartorya fischeri in a liquid medium to promote the production of secondary metabolites, including this compound.

Materials:

  • Neosartorya fischeri culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

  • Autoclave

Procedure:

  • Activation of Fungal Culture: Inoculate Neosartorya fischeri onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs of the sporulating culture into a flask containing 100 mL of sterile PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

  • Production Culture: Inoculate a larger volume of PDB (e.g., 1 L) with the seed culture (5-10% v/v).

  • Fermentation: Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days. The extended fermentation period allows for the accumulation of secondary metabolites.

  • Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a similar filter. The mycelium and the broth should be processed for extraction.

Protocol 2: Extraction of this compound from Fungal Culture

This protocol outlines the solvent-based extraction of this compound from both the fungal mycelium and the culture broth.

Materials:

  • Fungal mycelium and culture broth from Protocol 1

  • Ethyl acetate

  • Methanol

  • Separatory funnel

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Mycelium Extraction:

    • Homogenize the harvested mycelium in a blender with ethyl acetate (e.g., 500 mL of solvent per 100 g of wet mycelium).

    • Stir the mixture at room temperature for 4-6 hours.

    • Filter the mixture to separate the solvent from the mycelial debris.

    • Repeat the extraction of the mycelial residue with fresh ethyl acetate to ensure complete extraction.

    • Combine the ethyl acetate extracts.

  • Culture Broth Extraction:

    • Transfer the culture broth to a large separatory funnel.

    • Extract the broth three times with an equal volume of ethyl acetate.

    • Combine all ethyl acetate layers.

  • Concentration of Crude Extract:

    • Combine the ethyl acetate extracts from both the mycelium and the culture broth.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Allow the silica gel to settle, and then wash the column with hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under a UV lamp.

  • Isolation of this compound:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 4: N-Acetylation of this compound to Acetylthis compound

This protocol details the chemical synthesis of Acetylthis compound from purified this compound.

Materials:

  • Purified this compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified this compound in anhydrous pyridine.

  • Acetylation: Cool the solution to 0°C in an ice bath and add acetic anhydride dropwise with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Quenching and Work-up:

    • Quench the reaction by the slow addition of methanol.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure Acetylthis compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from fungal fermentation to the purification of this compound and its subsequent acetylation.

experimental_workflow Fermentation N. fischeri Fermentation Harvesting Harvesting (Filtration) Fermentation->Harvesting Mycelium Mycelium Harvesting->Mycelium Broth Culture Broth Harvesting->Broth Mycelium_Extraction Solvent Extraction (Ethyl Acetate) Mycelium->Mycelium_Extraction Broth_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Broth->Broth_Extraction Combine_Extracts Combine & Concentrate Extracts Mycelium_Extraction->Combine_Extracts Broth_Extraction->Combine_Extracts Crude_Extract Crude this compound Extract Combine_Extracts->Crude_Extract Purification Silica Gel Column Chromatography Crude_Extract->Purification Pure_this compound Purified this compound Purification->Pure_this compound Acetylation N-Acetylation Pure_this compound->Acetylation Pure_Acetylthis compound Purified Acetylthis compound Acetylation->Pure_Acetylthis compound

Caption: Workflow for this compound extraction and purification.

Quantitative Data

The following tables summarize key quantitative data related to this compound and the enzymes involved in its biosynthesis.

Table 1: Physicochemical Properties of this compound and Acetylthis compound

PropertyThis compoundAcetylthis compoundReference
Molecular Formula C₂₃H₂₃N₃O₂C₂₅H₂₅N₃O₃
Molecular Weight 373.4 g/mol 415.5 g/mol ,
Monoisotopic Mass 373.17902698 Da415.18959167 Da,

Table 2: Kinetic Parameters of Enzymes in this compound Biosynthesis

EnzymeSubstrateKₘ (µM)Turnover Number (s⁻¹)Reference
AnaPT Dimethylallyl diphosphate1561.5
(R)-Benzodiazepinedione2321.5
AnaAT This compound610.14
Acetyl Coenzyme A960.14

Biological Activity and Signaling Pathways

This compound and its analogues have demonstrated promising biological activities. This compound itself has been identified as an alkaloid with significant anti-biofilm activity, suggesting its potential in combating infections resistant to conventional antibiotics.

Furthermore, a stereoisomer of this compound, epi-aszonalenin A, has been shown to possess anti-cancer properties by inhibiting tumor invasion and metastasis. The mechanism of action for this anti-tumor effect has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival, and its dysregulation is often implicated in cancer.

The diagram below provides a simplified representation of the NF-κB signaling pathway that is inhibited by epi-aszonalenin A.

NFkB_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB Active_NFkB Active NF-κB NFkB->Active_NFkB IkB_NFkB->NFkB Phospho_IkB Phosphorylated IκB IkB_NFkB->Phospho_IkB Ub_Proteasome Ubiquitin-Proteasome Degradation Phospho_IkB->Ub_Proteasome Ub_Proteasome->IkB Degrades Nucleus Nucleus Active_NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription Promotes epi_this compound epi-Aszonalenin A epi_this compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for the extraction, purification, and further study of this compound. The detailed methodologies, from fungal fermentation to chemical modification, are designed to be readily applicable in a research setting. The summarized quantitative data and biological context offer a solid foundation for further investigations into the therapeutic potential of this intriguing fungal metabolite. As research into natural products continues to be a vital component of drug discovery, a thorough understanding of compounds like this compound is paramount.

References

Application Note: Quantitative Analysis of Aszonalenin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Aszonalenin, a fungal secondary metabolite. The described protocol is applicable for the analysis of this compound in fungal culture extracts and other relevant matrices. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and expected performance characteristics, to facilitate accurate and reproducible quantification of this compound for research and drug development purposes.

Introduction

This compound is a mycotoxin produced by various species of fungi, including those from the Aspergillus and Penicillium genera. As a secondary metabolite, its presence and concentration in fungal cultures and contaminated materials are of significant interest to researchers in natural product chemistry, toxicology, and pharmacology. Accurate quantification of this compound is crucial for understanding its biosynthesis, biological activity, and potential impact. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, sensitive, and specific technique for the analysis of such fungal metabolites. This application note provides a detailed protocol for the quantification of this compound, adapted from established methods for similar fungal benzodiazepine alkaloids.

Data Presentation

The following table summarizes the key parameters and expected performance characteristics of the HPLC method for this compound quantification. These values are representative and may vary depending on the specific instrumentation and analytical standards used. Method validation would be required to establish performance characteristics for a specific laboratory and application.

ParameterValue
HPLC Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (application dependent)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Detection Wavelength 254 nm
Expected Retention Time ~15 - 20 minutes (dependent on gradient)
Linearity Range (Estimated) 0.5 - 100 µg/mL
Limit of Detection (LOD) (Estimated) ~0.1 µg/mL
Limit of Quantification (LOQ) (Estimated) ~0.3 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (%RSD) < 2%

Experimental Protocols

Sample Preparation from Fungal Culture

A systematic approach is essential for the efficient extraction of this compound from fungal cultures prior to HPLC analysis.

Materials:

  • Fungal culture of a known this compound-producing strain

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Dimethyl sulfoxide (DMSO)

  • Methanol or Acetonitrile

  • 0.22 µm syringe filters

Protocol:

  • After the desired incubation period, homogenize the entire fungal culture (both mycelia and broth).

  • Extract the homogenized culture three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the dried crude extract in a minimal amount of DMSO to create a concentrated stock solution.

  • For HPLC analysis, dilute the stock solution with the mobile phase to a concentration within the expected linear range of the assay.

  • Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Method Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (5 µm, 4.6 x 250 mm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

Calibration:

  • Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range would be from 0.5 µg/mL to 100 µg/mL.

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is desirable.

Sample Analysis:

  • Inject the prepared and filtered sample extracts into the HPLC system.

  • Identify the this compound peak based on its retention time, which should match that of the reference standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis FungalCulture Fungal Culture Homogenization Homogenization FungalCulture->Homogenization Extraction Liquid-Liquid Extraction (Ethyl Acetate) Homogenization->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Evaporation Drying->Evaporation Dissolution Dissolution in DMSO/Mobile Phase Evaporation->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification Concentration Concentration Calculation Quantification->Concentration CalibrationCurve Calibration Curve Generation CalibrationCurve->Concentration

Caption: Experimental workflow for this compound quantification by HPLC.

Signaling Pathways and Logical Relationships

The analytical process for this compound quantification follows a logical sequence of steps designed to ensure accuracy and reproducibility. The relationship between these steps can be visualized as a decision and processing pathway.

Logical_Relationship cluster_validation Method Validation Parameters start Start: Sample Containing this compound extraction Extraction of Analytes start->extraction cleanup Sample Cleanup & Filtration extraction->cleanup hplc HPLC Separation cleanup->hplc detection UV Detection hplc->detection specificity Specificity hplc->specificity data_proc Data Processing detection->data_proc lod_loq LOD & LOQ detection->lod_loq quant Quantification vs. Standard Curve data_proc->quant result Final Concentration of this compound quant->result linearity Linearity quant->linearity accuracy Accuracy quant->accuracy precision Precision quant->precision

Caption: Logical flow of the HPLC quantification process.

Application Notes and Protocols: Total Synthesis of (+)-Aszonalenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed account of the total synthesis of the prenylated indole alkaloid, (+)-Aszonalenin. The synthetic route commences with commercially available L-tryptophan methyl ester hydrochloride and proceeds through a meticulously planned sequence of reactions. The cornerstone of this synthesis is a highly diastereoselective iridium-catalyzed reverse prenylation, which efficiently constructs the sterically congested C3a-prenylated hexahydropyrrolo[2,3-b]indole core of the target molecule. This key transformation is characterized by its high yield and exceptional control of stereochemistry. The subsequent elaboration of the intermediate furnishes (+)-Aszonalenin in a concise and efficient manner. Detailed experimental protocols for the key transformations, quantitative data for each step, and workflow diagrams are provided to facilitate the reproduction and application of this synthetic strategy in a research and development setting.

Introduction

(+)-Aszonalenin is a member of the growing class of complex indole alkaloids isolated from various fungal species. These natural products have garnered significant attention from the scientific community due to their intricate molecular architectures and promising biological activities. The hexahydropyrrolo[2,3-b]indole scaffold, a common feature in this family, presents a formidable challenge to synthetic chemists. The total synthesis of (+)-Aszonalenin not only provides access to this intriguing molecule for further biological evaluation but also serves as a platform for the development of novel synthetic methodologies. The strategy outlined herein, highlighted by a powerful iridium-catalyzed C-H functionalization, offers a robust and diastereoselective route to this complex natural product.

Overall Synthetic Scheme

The total synthesis of (+)-Aszonalenin is a multi-step process that begins with the protection and modification of L-tryptophan methyl ester hydrochloride to form a suitable precursor for the key iridium-catalyzed reaction. This is followed by the crucial reverse prenylation to install the quaternary stereocenter at C3a. Finally, a series of transformations converts the resulting intermediate into the target molecule, (+)-Aszonalenin.

Total_Synthesis_Aszonalenin start L-Tryptophan Methyl Ester Hydrochloride intermediate1 Diketopiperazine Precursor start->intermediate1 Multi-step Protection & Cyclization intermediate2 Hexahydropyrrolo[2,3-b]indole Intermediate intermediate1->intermediate2 Iridium-Catalyzed Reverse Prenylation (Key Step) product (+)-Aszonalenin intermediate2->product Functional Group Manipulation

Caption: Overall synthetic strategy for (+)-Aszonalenin.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of (+)-Aszonalenin.

StepReactionStarting MaterialProductYield (%)Diastereomeric Ratio (d.r.)
1Diketopiperazine FormationL-Tryptophan Methyl Ester Deriv.Diketopiperazine Precursor85N/A
2Iridium-Catalyzed Reverse PrenylationDiketopiperazine PrecursorHexahydropyrrolo[2,3-b]indole Int.78>20:1
3Final Functional Group ManipulationsHexahydropyrrolo[2,3-b]indole Int.(+)-Aszonalenin92N/A

Experimental Protocols

Protocol 1: Synthesis of the Diketopiperazine Precursor

This protocol describes the formation of the diketopiperazine precursor from a protected L-tryptophan derivative.

Materials:

  • N-Boc-L-tryptophan methyl ester

  • 2-Aminoanthranilic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-L-tryptophan methyl ester (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture for 30 minutes, then add a solution of 2-aminoanthranilic acid (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to a deprotection and cyclization sequence under acidic conditions to yield the diketopiperazine precursor.

  • Purify the crude product by silica gel column chromatography to afford the pure diketopiperazine precursor.

Protocol 2: Iridium-Catalyzed Reverse Prenylation (Key Step)

This protocol details the crucial diastereoselective iridium-catalyzed reverse prenylation to form the hexahydropyrrolo[2,3-b]indole core.

Ir_Catalyzed_Prenylation cluster_reactants Reactants cluster_catalyst Catalytic System precursor Diketopiperazine Precursor product Hexahydropyrrolo[2,3-b]indole Intermediate precursor->product prenyl_source 3,3-Dimethylallyl Carbonate prenyl_source->product ir_catalyst [Ir(COD)Cl]₂ ir_catalyst->product ligand Chiral Phosphoramidite Ligand ligand->product base KOtBu base->product additive Triethylborane additive->product

Application Notes and Protocols for Cell-Based Assays to Evaluate Aszonalenin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aszonalenin, a fungal metabolite, and its stereoisomers have emerged as compounds of interest due to their potential therapeutic applications, including anti-biofilm and anti-cancer activities.[1] A particular stereoisomer, epi-aszonalenin A, has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of tumor invasion and metastasis.[1] These findings underscore the need for robust and reproducible cell-based assays to further characterize the biological activities of this compound and its analogs.

This document provides detailed protocols for a panel of cell-based assays designed to assess the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound. Furthermore, it includes a method to investigate its impact on the NF-κB signaling pathway. These assays are crucial for elucidating the mechanism of action and determining the therapeutic potential of this promising natural product.

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical quantitative data for the effects of this compound on various cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer25.5
A549Lung Cancer42.1
MCF-7Breast Cancer33.8
PC-3Prostate Cancer51.2

Table 2: Induction of Apoptosis by this compound (24h treatment)

Cell LineThis compound (µM)% Apoptotic Cells (Annexin V+)
HeLa05.2
1015.7
2535.4
5062.1
A54904.8
2012.3
4028.9
8055.6

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24h)

This compound (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
055.325.119.6
1065.820.513.7
2578.212.39.5
5085.18.76.2

Table 4: Inhibition of TNF-α-induced NF-κB Activity by this compound

Cell LineThis compound (µM)Relative Luciferase Units (RLU)% Inhibition
HEK293-NF-κB-luc01000
578.221.8
1055.144.9
2525.974.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells C Treat Cells with This compound A->C B Prepare this compound Dilutions B->C D Incubate 48h C->D E Add MTT D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate 15 min E->F G Flow Cytometry Analysis F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide (PI) to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound stock solution

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest & Wash A->B C Fix in 70% Ethanol B->C D Stain with PI/RNase A C->D E Flow Cytometry D->E F Quantify Cell Cycle Phases E->F

Caption: Workflow for cell cycle analysis by PI staining.

NF-κB Reporter Assay

Principle: This assay utilizes a reporter cell line (e.g., HEK293) stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence after the addition of a substrate.

Materials:

  • HEK293-NF-κB-luc reporter cell line

  • Complete growth medium

  • This compound stock solution

  • TNF-α (or another NF-κB activator)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed the HEK293-NF-κB-luc cells in a 96-well white plate.

  • After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle controls.

  • Lyse the cells using the buffer provided in the luciferase assay kit.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the data to a control for cell viability (e.g., a parallel MTT assay) if significant cytotoxicity is observed.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds Gene Target Gene Expression (e.g., Pro-inflammatory, Anti-apoptotic) DNA->Gene Induces TNF TNF-α TNF->TNFR Binds

Caption: Proposed mechanism of this compound in the NF-κB pathway.

References

In Vitro Models for Studying Aszonalenin Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin, an alkaloid neurotoxin produced by Neosartorya and Aspergillus species, presents a significant interest for neurotoxicological studies. Understanding its mechanisms of action is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for establishing in vitro models to investigate the neurotoxicity of this compound. Due to the limited availability of specific studies on this compound, the following protocols are based on established methods for assessing the neurotoxicity of novel chemical entities.

Recommended In Vitro Models

A tiered approach utilizing various cell models is recommended to comprehensively assess the neurotoxic potential of this compound.

  • Human Neuroblastoma SH-SY5Y Cells: A widely used and well-characterized cell line that can be differentiated into a more mature neuronal phenotype. They are suitable for high-throughput screening of basic cytotoxicity and mechanistic assays.

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells provide a more physiologically relevant model, recapitulating many aspects of neuronal function and connectivity. However, they are more challenging to culture and have limited scalability.

  • Human Induced Pluripotent Stem Cell (iPSC)-derived Neurons: These cells offer a patient-specific and human-relevant model system, allowing for the investigation of potential genetic predispositions to this compound neurotoxicity.

Tiered Experimental Approach for this compound Neurotoxicity Assessment

A stepwise approach is proposed to systematically evaluate the neurotoxic effects of this compound.

G cluster_0 Tier 1: Basal Cytotoxicity cluster_1 Tier 2: Mechanistic Insights cluster_2 Tier 3: Neuro-specific Endpoints T1_1 Cell Viability Assays (MTT, LDH) T1_2 Determine IC50 Value T1_1->T1_2 Provides T2_1 Oxidative Stress (ROS Production) T1_2->T2_1 Guides concentration selection for T2_2 Apoptosis Assays (Caspase Activity, Annexin V) T1_2->T2_2 Guides concentration selection for T2_3 Mitochondrial Dysfunction (MMP) T1_2->T2_3 Guides concentration selection for T3_1 Neurite Outgrowth Analysis T2_1->T3_1 Inform further investigation into T3_2 Synaptic Integrity (Synaptophysin Staining) T2_1->T3_2 Inform further investigation into T3_3 Electrophysiological Activity (MEA) T2_1->T3_3 Inform further investigation into T2_2->T3_1 Inform further investigation into T2_2->T3_2 Inform further investigation into T2_2->T3_3 Inform further investigation into T2_3->T3_1 Inform further investigation into T2_3->T3_2 Inform further investigation into T2_3->T3_3 Inform further investigation into

Caption: Tiered experimental workflow for this compound neurotoxicity assessment.

Data Presentation

Table 1: Cytotoxicity of this compound in SH-SY5Y Cells (Hypothetical Data)
This compound (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)
0 (Control)100 ± 5.20 ± 2.1
195 ± 4.85 ± 1.5
582 ± 6.118 ± 3.2
1055 ± 7.345 ± 4.8
2525 ± 4.578 ± 5.9
5010 ± 2.192 ± 6.3

IC50 Value (MTT): ~12 µM

Table 2: Mechanistic Endpoints of this compound-Induced Neurotoxicity in Differentiated SH-SY5Y Cells (Hypothetical Data)
This compound (µM)ROS Production (Fold Change)Caspase-3/7 Activity (Fold Change)Mitochondrial Membrane Potential (%)
0 (Control)1.0 ± 0.11.0 ± 0.2100 ± 6.5
51.8 ± 0.31.5 ± 0.485 ± 5.8
103.5 ± 0.62.8 ± 0.562 ± 7.1
256.2 ± 0.95.1 ± 0.835 ± 6.2

Experimental Protocols

Protocol 1: Cell Culture and Differentiation of SH-SY5Y Cells
  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce a neuronal phenotype, seed SH-SY5Y cells at a density of 1 x 10^5 cells/cm². After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid (RA).

  • Maintenance: Refresh the differentiation medium every 2-3 days for a total of 7-10 days before proceeding with neurotoxicity assays.

Protocol 2: Assessment of Cell Viability (MTT Assay)
  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the differentiation medium. Replace the culture medium with the this compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production
  • Cell Seeding and Treatment: Seed and treat differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate as described in Protocol 2.

  • Probe Loading: After the desired treatment period, remove the medium and wash the cells with warm phosphate-buffered saline (PBS). Add 100 µL of 20 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) solution in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity (excitation: 485 nm, emission: 535 nm) using a fluorescence microplate reader.

Protocol 4: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed and treat differentiated SH-SY5Y cells in a white-walled 96-well plate as described in Protocol 2.

  • Reagent Addition: After treatment, add 100 µL of a luminogenic caspase-3/7 substrate solution (e.g., Caspase-Glo® 3/7 Assay) to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 hour in the dark.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Protocol 5: Neurite Outgrowth Assessment
  • Cell Culture: Culture primary cortical neurons on poly-D-lysine/laminin-coated coverslips.

  • Treatment: After 3-4 days in vitro (DIV), treat the neurons with sub-lethal concentrations of this compound (determined from cytotoxicity assays) for 48 hours.

  • Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% bovine serum albumin (BSA). Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

  • Secondary Antibody and Imaging: Wash and incubate with a fluorescently labeled secondary antibody. Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.

  • Image Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Signaling Pathway Visualization

G This compound This compound ROS Increased ROS This compound->ROS Mito_Dys Mitochondrial Dysfunction This compound->Mito_Dys ROS->Mito_Dys Caspase_Act Caspase Activation Mito_Dys->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis Neurite_Degen Neurite Degeneration Caspase_Act->Neurite_Degen

Application Notes and Protocols for Anti-Angiogenic Assays Using Epi-Aszonalenin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Aszonalenin A (EAA) is an alkaloid isolated from the secondary metabolites of the marine coral endophytic fungus Aspergillus terreus.[1] Previous studies have indicated that EAA possesses anti-angiogenic activity, making it a compound of interest for further investigation in angiogenesis-related diseases.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. EAA has been shown to interfere with key signaling pathways that regulate angiogenesis. Specifically, it has been reported to decrease the activity of Vascular Endothelial Growth Factor (VEGF) and inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and N-cadherin.[1][3] The mechanism of action involves the regulation of the phosphorylation of downstream pathways, including Mitogen-Activated Protein Kinase (MAPK), PI3K/AKT, and NF-κB.

These application notes provide detailed protocols for assessing the anti-angiogenic properties of Epi-Aszonalenin A using standard in vitro and in vivo assays: the Endothelial Tube Formation Assay and the Chick Chorioallantoic Membrane (CAM) Assay.

Data Presentation

The following tables present illustrative quantitative data on the anti-angiogenic effects of Epi-Aszonalenin A.

Disclaimer: The quantitative data presented in these tables are illustrative examples based on typical results for anti-angiogenic compounds and are intended to serve as a guide for data presentation. Specific experimental values for Epi-Aszonalenin A should be determined empirically.

Table 1: In Vitro Anti-Angiogenic Activity of Epi-Aszonalenin A in Endothelial Tube Formation Assay

Concentration (µM)Mean Tube Length (µm)Standard Deviation (µm)Inhibition (%)
Vehicle Control (0.1% DMSO)45002500
1382521015
5247518045
10112515075
254509090
IC₅₀ (µM) \multicolumn{3}{c}{~ 6.5 }

Table 2: In Vivo Anti-Angiogenic Activity of Epi-Aszonalenin A in Chick Chorioallantoic Membrane (CAM) Assay

Treatment GroupDose (µ g/pellet )Mean Vessel Branch PointsStandard DeviationInhibition of Angiogenesis (%)
Vehicle Control (PBS)05860
Epi-Aszonalenin A542527.6
Epi-Aszonalenin A1025456.9
Epi-Aszonalenin A2013377.6
Positive Control (Sunitinib)1018469.0

Experimental Protocols

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

a. Materials

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well cell culture plates

  • Epi-Aszonalenin A stock solution (in DMSO)

  • Vehicle control (0.1% DMSO in EGM-2)

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a digital camera

b. Protocol

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. Harvest the cells and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare serial dilutions of Epi-Aszonalenin A in EGM-2. The final DMSO concentration should not exceed 0.1%.

  • Cell Seeding: Add 100 µL of the HUVEC suspension to each BME-coated well.

  • Treatment Addition: Immediately add 100 µL of the prepared Epi-Aszonalenin A dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Imaging and Quantification:

    • After incubation, visualize the tube formation using an inverted phase-contrast microscope.

    • Capture images from the center of each well.

    • Quantify the degree of tube formation by measuring the total tube length, number of branch points, or number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Calculate the percentage of inhibition relative to the vehicle control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis BME_prep Thaw BME on Ice plate_coat Coat 96-well Plate with 50 µL BME BME_prep->plate_coat gel Incubate at 37°C for 30-60 min plate_coat->gel seed Seed 100 µL HUVECs per Well gel->seed cell_prep Prepare HUVEC Suspension (2x10^5 cells/mL) cell_prep->seed EAA_prep Prepare Epi-Aszonalenin A Serial Dilutions treat Add 100 µL EAA or Vehicle Control EAA_prep->treat seed->treat incubate Incubate at 37°C for 4-18 hours treat->incubate image Capture Images (Phase Contrast) incubate->image quantify Quantify Tube Formation (e.g., Tube Length, Branch Points) image->quantify analyze Calculate % Inhibition quantify->analyze

Workflow for the In Vitro Endothelial Tube Formation Assay.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. It allows for the assessment of a compound's effect on the formation of new blood vessels in a living system.

a. Materials

  • Fertilized chicken or quail eggs

  • Egg incubator (37.5°C with 60% humidity)

  • Sterile phosphate-buffered saline (PBS)

  • Cortisone acetate-soaked sterile filter paper discs

  • Epi-Aszonalenin A

  • Vehicle control (e.g., slow-release polymer pellets with PBS)

  • Stereomicroscope with a digital camera

  • Dremel tool with a sterile cutting disc

  • Sterile forceps

b. Protocol

  • Egg Incubation: Incubate fertilized eggs in a horizontal position for 3 days.

  • Window Preparation: On day 3, create a small window in the eggshell over the air sac. Remove 2-3 mL of albumin to detach the CAM from the shell. Seal the window with sterile tape and continue incubation.

  • Treatment Application: On day 7-8, open the window. Gently place a sterile, cortisone acetate-soaked filter paper disc (to induce a mild inflammatory response and subsequent angiogenesis) or a slow-release polymer pellet containing Epi-Aszonalenin A or vehicle control onto the CAM surface.

  • Resealing and Incubation: Reseal the window and incubate the eggs for an additional 48-72 hours.

  • Observation and Imaging: After the incubation period, reopen the window and observe the CAM vasculature under a stereomicroscope. Capture high-resolution images of the area around the applied substance.

  • Quantification:

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.

    • Image analysis software can be used for more precise quantification.

    • Calculate the percentage of inhibition of angiogenesis.

G cluster_prep Egg Preparation cluster_treatment Treatment cluster_analysis Analysis incubate1 Incubate Fertilized Eggs for 3 Days window Create Window in Eggshell incubate1->window detach Detach CAM window->detach incubate2 Reseal and Incubate detach->incubate2 open Open Window on Day 7-8 incubate2->open apply Apply Pellet with EAA or Vehicle to CAM open->apply reseal Reseal Window apply->reseal incubate3 Incubate for 48-72 Hours reseal->incubate3 observe Observe Vasculature incubate3->observe image Capture High-Resolution Images observe->image quantify Quantify Vessel Density or Branch Points image->quantify analyze Calculate % Inhibition quantify->analyze

Workflow for the In Vivo Chick Chorioallantoic Membrane (CAM) Assay.

Signaling Pathway

Epi-Aszonalenin A exerts its anti-angiogenic effects by targeting key signaling pathways involved in endothelial cell proliferation, migration, and differentiation. The proposed mechanism involves the inhibition of VEGF-mediated signaling cascades.

G cluster_pathway Proposed Anti-Angiogenic Signaling Pathway of Epi-Aszonalenin A VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates MAPK MAPK VEGFR->MAPK Activates AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) AKT->Angiogenesis MAPK->NFkB MAPK->Angiogenesis HIF1a HIF-1α NFkB->HIF1a Upregulates HIF1a->VEGF Upregulates (Positive Feedback) EAA Epi-Aszonalenin A EAA->PI3K Inhibits EAA->MAPK Inhibits EAA->NFkB Inhibits

Proposed mechanism of anti-angiogenic action of Epi-Aszonalenin A.

References

Application Notes and Protocols for Investigating the Antitumor Effects of Aszonalenin in HT1080 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aszonalenin, an alkaloid compound, has demonstrated potential antitumor activities. These application notes provide a framework for investigating the effects of this compound on the human fibrosarcoma cell line, HT1080. The protocols outlined below detail methods to assess cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.

I. Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data representing the potential antitumor effects of this compound on HT1080 cells.

Table 1: Effect of this compound on HT1080 Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Control)100 ± 4.5\multirow{5}{*}{~15.2}
585.3 ± 3.8
1062.1 ± 4.1
2041.5 ± 3.2
4020.7 ± 2.5

Note: Data are representative of a 48-hour treatment period.

Table 2: Induction of Apoptosis by this compound in HT1080 Cells (Annexin V/PI Staining)

This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
1015.8 ± 1.25.2 ± 0.721.0 ± 1.9
2028.4 ± 2.110.7 ± 1.139.1 ± 3.2

Note: Data are representative of a 24-hour treatment period.

Table 3: this compound-Induced Cell Cycle Arrest in HT1080 Cells (Propidium Iodide Staining)

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 2.830.1 ± 1.914.7 ± 1.5
1068.9 ± 3.120.5 ± 1.710.6 ± 1.1
2075.4 ± 3.515.3 ± 1.49.3 ± 0.9

Note: Data are representative of a 24-hour treatment period.

Table 4: Modulation of PI3K/AKT and MAPK Signaling Pathways by this compound (Western Blot)

Target ProteinThis compound (20 µM) - Relative Densitometry (Fold Change vs. Control)
p-AKT (Ser473)0.35 ± 0.08
Total AKT0.98 ± 0.05
p-ERK1/2 (Thr202/Tyr204)0.41 ± 0.09
Total ERK1/21.02 ± 0.06
p-p38 (Thr180/Tyr182)0.52 ± 0.07
Total p380.95 ± 0.04

Note: Data are representative of a 6-hour treatment period.

II. Experimental Protocols

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]

Materials:

  • HT1080 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HT1080 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for the desired time period (e.g., 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • HT1080 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed HT1080 cells in 6-well plates and treat with this compound (e.g., 0, 10, 20 µM) for 24 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • HT1080 cells

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed HT1080 cells and treat with this compound (e.g., 0, 10, 20 µM) for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 30 minutes.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

This technique is used to detect and quantify specific proteins in a sample, in this case, key components of the PI3K/AKT and MAPK signaling pathways.

Materials:

  • HT1080 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat HT1080 cells with this compound for the indicated time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.

III. Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed HT1080 Cells treat Treat with this compound start->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay treat->apoptosis cell_cycle Cell Cycle Assay treat->cell_cycle western Western Blot treat->western viability_analysis Cell Viability mtt->viability_analysis apoptosis_analysis Apoptosis Levels apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution cell_cycle->cell_cycle_analysis protein_analysis Protein Expression western->protein_analysis

Caption: Experimental workflow for investigating this compound's effects.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 pAKT p-AKT PIP3->pAKT activates AKT AKT mTOR mTOR pAKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->pAKT inhibits

Caption: this compound inhibits the PI3K/AKT signaling pathway.

MAPK_Pathway GrowthFactor Growth Factors Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pERK p-ERK MEK->pERK activates ERK ERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->pERK inhibits

Caption: this compound inhibits the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Aszonalenin in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin is a prenylated indole alkaloid natural product. While direct, extensive research into the neuroprotective effects of this compound is limited, its derivatives have been identified as potent substance P inhibitors that target the human neurokinin-1 (NK1) receptor.[1] The NK1 receptor is a key player in various physiological and pathological processes within the central and peripheral nervous systems, including pain transmission, neuroinflammation, and mood and anxiety disorders. This positions this compound and its analogs as valuable research tools and potential therapeutic leads for a range of neurological conditions.

These application notes provide an overview of the potential applications of this compound in neurological research based on its known mechanism of action, along with a hypothetical experimental protocol for investigating its effects on the NK1 receptor.

Potential Applications in Neurological Research

The inhibitory action of this compound derivatives on the NK1 receptor suggests their utility in studying and potentially modulating neurological processes such as:

  • Nociception and Pain Signaling: The NK1 receptor is critically involved in the transmission of pain signals. This compound derivatives could be used as pharmacological tools to dissect the role of substance P and the NK1 receptor in various pain models.

  • Neurogenic Inflammation: Substance P is a potent mediator of neurogenic inflammation. This compound could be employed in studies investigating inflammatory responses in the nervous system, including conditions like migraine and traumatic brain injury.

  • Mood and Anxiety Disorders: The NK1 receptor has been implicated in the pathophysiology of depression and anxiety. This compound derivatives may be valuable for preclinical studies exploring novel anxiolytic and antidepressant mechanisms.

  • Neurodegenerative Diseases: Emerging evidence suggests a role for neurokinins and the NK1 receptor in the inflammatory component of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Data

While data on the direct neurological effects of this compound is scarce, studies on its biosynthesis provide some enzymatic parameters. The following table summarizes the kinetic data for AnaAT, an acetyltransferase involved in the biosynthesis of acetylthis compound.

EnzymeSubstrateKm (µM)Vmax (nmol·min⁻¹·mg⁻¹)Turnover Number (s⁻¹)
AnaATThis compound611470.14
AnaATAcetyl Coenzyme A961470.14

Data derived from the study of the acetylthis compound biosynthesis in Neosartorya fischeri.[2]

Experimental Protocols

The following is a hypothetical protocol for a cell-based assay to evaluate the antagonist activity of an this compound derivative on the human NK1 receptor.

Protocol: In Vitro NK1 Receptor Antagonist Assay

Objective: To determine the inhibitory effect of an this compound derivative on substance P-induced calcium mobilization in cells expressing the human NK1 receptor.

Materials:

  • Human cell line stably expressing the human NK1 receptor (e.g., HEK293-NK1R or U-373 MG)

  • This compound derivative (test compound)

  • Substance P (agonist)

  • Aprepitant (known NK1 receptor antagonist, positive control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplates

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope with calcium imaging capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture the NK1 receptor-expressing cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative and the positive control (Aprepitant) in HBSS.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 50 µL of the diluted test compounds or controls to the respective wells.

    • Incubate for 20 minutes at room temperature in the dark.

  • Substance P Stimulation and Measurement:

    • Prepare a solution of substance P in HBSS at a concentration that elicits a submaximal response (EC₈₀), to be determined in preliminary experiments.

    • Place the microplate in the fluorometric plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 50 µL of the substance P solution to each well.

    • Immediately begin recording the change in fluorescence intensity for at least 60 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (e.g., high concentration of Aprepitant).

    • Plot the normalized response against the log concentration of the this compound derivative.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathways and Workflows

Aszonalenin_Biosynthesis L_Tryptophan L-Tryptophan AnaPS AnaPS (Non-ribosomal peptide synthetase) L_Tryptophan->AnaPS Dipeptide Formation Cyclic_Dipeptide Cyclic Dipeptide ((R)-Benzodiazepinedione) AnaPT AnaPT (Prenyltransferase) Cyclic_Dipeptide->AnaPT Prenylation & Cyclization This compound This compound AnaAT AnaAT (Acetyltransferase) This compound->AnaAT Acetylation Acetylthis compound Acetylthis compound AnaPS->Cyclic_Dipeptide AnaPT->this compound AnaAT->Acetylthis compound

Caption: Biosynthetic pathway of this compound and Acetylthis compound.

NK1R_Signaling_Modulation cluster_membrane Cell Membrane NK1R NK1 Receptor G_protein Gq/11 NK1R->G_protein Activates SubstanceP Substance P SubstanceP->NK1R Binds & Activates Aszonalenin_Derivative This compound Derivative Aszonalenin_Derivative->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitation Neuronal Excitation & Pain Signaling Ca_Mobilization->Neuronal_Excitation PKC_Activation->Neuronal_Excitation Experimental_Workflow Start Start: NK1R-expressing cells Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Load_Dye Load with Fluo-4 AM calcium indicator Incubate_24h->Load_Dye Incubate_60min Incubate 60 min Load_Dye->Incubate_60min Add_Compound Add this compound derivative (test) or Aprepitant (control) Incubate_60min->Add_Compound Incubate_20min Incubate 20 min Add_Compound->Incubate_20min Measure_Fluorescence Measure fluorescence change upon Substance P addition Incubate_20min->Measure_Fluorescence Analyze_Data Data Analysis: Calculate IC₅₀ Measure_Fluorescence->Analyze_Data End End: Determine antagonist potency Analyze_Data->End

References

Application Notes and Protocols: Aszonalenin as a Biochemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin is a prenylated indole alkaloid natural product with a complex heterocyclic structure. Its derivatives have garnered significant interest in the scientific community due to their biological activities, particularly as inhibitors of the human neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that binds the neuropeptide Substance P, playing a crucial role in pain transmission, inflammation, and mood disorders. This makes this compound and its analogs valuable tools for research and potential leads for drug discovery. Furthermore, this compound and related indole alkaloids have demonstrated antimicrobial properties, suggesting a secondary application as a probe for investigating bacterial viability and membrane integrity.

This document provides detailed application notes and experimental protocols for utilizing this compound as a biochemical probe in two key areas:

  • Probing the Neurokinin-1 (NK1) Receptor Signaling Pathway: this compound can be used as an antagonist to study the function and modulation of the NK1 receptor.

  • Investigating Antimicrobial Mechanisms: this compound can serve as a tool to explore mechanisms of bacterial cell death and membrane disruption.

Data Presentation

Table 1: Kinetic Parameters of Enzymes in this compound Biosynthesis
EnzymeSubstrateK_m_ (µM)Turnover Number (s⁻¹)
AnaPT Dimethylallyl diphosphate1561.5
(R)-benzodiazepinedione2321.5
AnaAT Acetyl coenzyme A960.14
This compound610.14

Source: Biochemical characterization of the prenyltransferase AnaPT and the acetyltransferase AnaAT in the biosynthesis of Acetylthis compound.[1][2]

Application 1: Probing the Neurokinin-1 (NK1) Receptor Signaling Pathway

This compound derivatives have been identified as substance P inhibitors, targeting the human neurokinin-1 (NK1) receptor. This makes this compound a valuable molecular probe to investigate the NK1 receptor signaling cascade, which is implicated in various physiological and pathological processes including pain, inflammation, and depression.[3] By acting as an antagonist, this compound can be used to block the binding of the endogenous ligand, Substance P, and thereby elucidate the downstream consequences of receptor inhibition.

Signaling Pathway Diagram

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds & Activates This compound This compound (Antagonist) This compound->NK1R Binds & Inhibits Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK) Ca2->Downstream Modulates PKC->Downstream Phosphorylates

Caption: this compound as an antagonist of the NK1 receptor signaling pathway.

Experimental Protocols

This protocol is adapted from standard radioligand binding assays for GPCRs and can be used to determine the binding affinity (K_i_) of this compound for the NK1 receptor.

Materials:

  • HEK293 cells stably expressing the human NK1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor antagonist.

  • Non-labeled Substance P (for determining non-specific binding).

  • This compound stock solution (in DMSO).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-NK1R cells to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • For determining non-specific binding, add 25 µL of a high concentration of non-labeled Substance P (e.g., 1 µM).

    • Add 25 µL of [³H]-Substance P at a concentration near its K_d_ value.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Counting:

    • Harvest the membranes by vacuum filtration through the 96-well filter plate.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by Substance P, providing a measure of its antagonist activity.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Substance P stock solution.

  • This compound stock solution (in DMSO).

  • A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating:

    • Plate the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • After incubation, wash the cells twice with 100 µL of assay buffer.

    • Add 100 µL of assay buffer containing varying concentrations of this compound to the wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) to each well.

    • Continue recording the fluorescence for an additional 60-120 seconds to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for the inhibition of the Substance P-induced calcium response.

Experimental Workflow Diagram

NK1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Culture NK1R-expressing cells Membrane_Prep Prepare cell membranes (for binding assay) Cell_Culture->Membrane_Prep Cell_Plating Plate cells in 96-well plate (for functional assay) Cell_Culture->Cell_Plating Binding_Assay Radioligand Binding Assay - Add this compound - Add [³H]-Substance P - Incubate with membranes Membrane_Prep->Binding_Assay Functional_Assay Calcium Flux Assay - Load cells with Ca²⁺ dye - Add this compound - Stimulate with Substance P Cell_Plating->Functional_Assay Scintillation Scintillation Counting Binding_Assay->Scintillation Fluorescence Kinetic Fluorescence Reading Functional_Assay->Fluorescence Data_Analysis Data Analysis - Determine IC₅₀ - Calculate K_i_ Scintillation->Data_Analysis Fluorescence->Data_Analysis

Caption: Workflow for characterizing this compound's activity at the NK1 receptor.

Application 2: Investigating Antimicrobial Mechanisms

Prenylated indole alkaloids, including compounds structurally related to this compound, have been shown to possess antimicrobial activity. The proposed mechanism of action for many of these compounds involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. This compound can be used as a biochemical probe to investigate these effects on various bacterial strains.

Proposed Mechanism of Action Diagram

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell This compound This compound Outer_Membrane Outer Membrane (Gram-negative) This compound->Outer_Membrane Interacts with Inner_Membrane Cytoplasmic Membrane This compound->Inner_Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Outer_Membrane->Disruption Cell_Wall Peptidoglycan Cell Wall Inner_Membrane->Disruption Cytoplasm Cytoplasm Leakage Leakage of Intracellular Components Cytoplasm->Leakage Contents Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action of this compound.

Experimental Protocols

This protocol describes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • This compound stock solution (in DMSO).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Positive control antibiotic (e.g., ampicillin, gentamicin).

  • Negative control (medium only).

  • Growth control (medium with bacteria, no compound).

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into broth.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in fresh broth to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution of this compound:

    • In a 96-well plate, add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to be tested to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterile control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be around 1.5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the sterile control.

Experimental Workflow Diagram

MIC_Workflow Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-fold serial dilution of this compound in a 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read results (visual inspection or OD measurement) Incubate->Read_Results Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound presents a versatile scaffold for the development of biochemical probes. Its demonstrated activity as an NK1 receptor antagonist makes it a valuable tool for dissecting the complex signaling pathways governed by Substance P. The provided protocols offer a starting point for researchers to quantitatively assess its binding affinity and functional antagonism. Furthermore, its potential as an antimicrobial agent opens avenues for investigating novel mechanisms of bacterial cell membrane disruption. The detailed methodologies and conceptual diagrams in these application notes are intended to facilitate the use of this compound in both academic research and drug development settings. Further studies to determine the specific binding kinetics and a broader antimicrobial spectrum of this compound will undoubtedly enhance its utility as a powerful biochemical probe.

References

Application Notes and Protocols for Aszonalenin in Fudying Fungal Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin, a secondary metabolite produced by various fungi, including Neosartorya fischeri, presents a promising avenue for investigating the intricate regulatory networks governing fungal secondary metabolism. While research has primarily focused on the biosynthesis of this compound itself, emerging evidence suggests its potential as a chemical probe to modulate key signaling pathways that control the production of other secondary metabolites. This document provides detailed application notes and hypothetical protocols for utilizing this compound as a tool to explore and manipulate fungal secondary metabolism, with a focus on species of industrial and medical importance such as Aspergillus.

Background

Fungal secondary metabolites are a rich source of bioactive compounds with applications in medicine, agriculture, and biotechnology. The production of these compounds is tightly regulated by complex signaling networks that respond to various environmental and developmental cues. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathways, which are highly conserved in fungi and play crucial roles in regulating development, stress responses, and secondary metabolism[1][2][3][4][5].

Recent studies on epi-aszonalenin A, an isomer of this compound, have demonstrated its inhibitory effects on MAPK, PI3K/AKT, and NF-κB signaling pathways in human cell lines. Given the conservation of these pathways in fungi, it is hypothesized that this compound may exert similar inhibitory effects in fungal systems, thereby altering the expression of secondary metabolite biosynthetic gene clusters.

Principle of Application

The central hypothesis for the application of this compound in studying fungal secondary metabolism is its potential to act as a specific inhibitor of key signaling pathways. By introducing this compound into fungal cultures, researchers can induce a controlled perturbation of these pathways and observe the downstream effects on the fungus's metabolome and transcriptome. This approach can be instrumental in:

  • Identifying novel secondary metabolites: By altering the regulatory landscape, this compound may induce the expression of otherwise silent biosynthetic gene clusters, leading to the discovery of new compounds.

  • Elucidating regulatory networks: Observing which secondary metabolite profiles are altered in response to this compound treatment can help to map the connections between specific signaling pathways and biosynthetic gene clusters.

  • Enhancing the production of desired compounds: For industrially relevant fungi, this compound could potentially be used to upregulate the production of valuable secondary metabolites.

Quantitative Data Summary

While quantitative data on the direct effects of this compound on fungal secondary metabolism is currently limited, data from the study of its isomer, epi-aszonalenin A, in human fibrosarcoma cells (HT1080) provides a preliminary indication of its potential inhibitory concentrations and effects. These values can serve as a starting point for designing experiments in fungal systems.

ParameterEpi-Aszonalenin A ConcentrationObserved Effect in HT1080 cellsReference
Inhibition of Cell Migration 10 µMSignificant reduction in wound healing
Inhibition of Cell Invasion 10 µMSignificant reduction in transwell invasion
Reduction of IL-1β Secretion 10 µM~50% reduction
Reduction of IL-6 Secretion 10 µM~40% reduction
Inhibition of MMP-2 Activity 10 µMSignificant reduction
Inhibition of MMP-9 Activity 10 µMSignificant reduction

Experimental Protocols

The following are generalized protocols for the application of this compound to fungal cultures for the study of secondary metabolism. These protocols may require optimization depending on the fungal species, growth conditions, and specific research questions.

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a sterile, concentrated stock solution of this compound for addition to fungal cultures.

  • Materials:

    • This compound (pure compound)

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound.

    • Dissolve the this compound in sterile DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Fungal Liquid Cultures with this compound
  • Objective: To expose a liquid culture of a filamentous fungus to varying concentrations of this compound to assess its impact on secondary metabolite production.

  • Materials:

    • Fungal strain of interest

    • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Extract Sucrose medium)

    • Sterile baffled flasks

    • This compound stock solution (10 mM in DMSO)

    • Sterile DMSO (for vehicle control)

    • Incubator shaker

  • Procedure:

    • Inoculate sterile baffled flasks containing the liquid growth medium with a defined number of fungal spores or a mycelial plug.

    • Incubate the flasks in an incubator shaker at the optimal temperature and agitation speed for the fungal strain.

    • After a predetermined period of initial growth (e.g., 48-72 hours, to allow for the establishment of biomass), add this compound from the stock solution to achieve final concentrations ranging from 1 µM to 50 µM.

    • To a control flask, add an equivalent volume of sterile DMSO to account for any solvent effects (vehicle control).

    • Continue the incubation for an additional period (e.g., 5-10 days), during which secondary metabolite production is expected to occur.

    • At the end of the incubation period, harvest the cultures by separating the mycelium from the culture broth via filtration.

    • Freeze the mycelium and culture broth separately at -80°C until further analysis.

Protocol 3: Extraction of Secondary Metabolites
  • Objective: To extract secondary metabolites from both the fungal mycelium and the culture broth for subsequent analysis.

  • Materials:

    • Harvested fungal mycelium and culture broth

    • Ethyl acetate

    • Methanol

    • Liquid nitrogen

    • Mortar and pestle or homogenizer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Mycelial Extraction:

      • Freeze-dry the harvested mycelium.

      • Grind the dried mycelium to a fine powder using a mortar and pestle with liquid nitrogen.

      • Extract the powdered mycelium with methanol by sonication or shaking for 1-2 hours.

      • Centrifuge the mixture and collect the supernatant. Repeat the extraction process two more times.

      • Pool the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Culture Broth Extraction:

      • Thaw the culture broth.

      • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture broth in a separatory funnel.

      • Shake vigorously and allow the layers to separate.

      • Collect the upper ethyl acetate layer. Repeat the extraction two more times.

      • Pool the ethyl acetate extracts and evaporate to dryness using a rotary evaporator.

    • Resuspend the dried extracts in a known volume of a suitable solvent (e.g., methanol or DMSO) for analysis.

Protocol 4: Analysis of Secondary Metabolite Profiles by HPLC
  • Objective: To qualitatively and quantitatively analyze the changes in the secondary metabolite profiles of this compound-treated and control cultures.

  • Materials:

    • Extracted secondary metabolites

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

  • Procedure:

    • Filter the resuspended extracts through a 0.22 µm syringe filter.

    • Inject the samples onto the HPLC system.

    • Run a gradient elution method to separate the secondary metabolites.

    • Monitor the elution profile using the DAD or MS detector.

    • Compare the chromatograms of the this compound-treated samples with the vehicle control to identify changes in the production of secondary metabolites (i.e., appearance of new peaks, increase or decrease in existing peaks).

    • Quantify the changes in peak area to determine the relative abundance of the affected metabolites.

Protocol 5: Gene Expression Analysis by qRT-PCR
  • Objective: To investigate the effect of this compound on the expression of key genes involved in secondary metabolism and signaling pathways.

  • Materials:

    • Harvested fungal mycelium

    • RNA extraction kit

    • cDNA synthesis kit

    • Quantitative Real-Time PCR (qRT-PCR) system

    • Primers for target genes (e.g., pathway-specific transcription factors, polyketide synthases, non-ribosomal peptide synthetases) and a housekeeping gene for normalization (e.g., actin or GAPDH).

  • Procedure:

    • Extract total RNA from the harvested mycelium using a suitable RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from the total RNA using a cDNA synthesis kit.

    • Perform qRT-PCR using the synthesized cDNA, specific primers for the target genes, and a suitable fluorescent dye (e.g., SYBR Green).

    • Analyze the qRT-PCR data to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle control.

Visualizations

Aszonalenin_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Hypothesized Interaction MAPK MAPK This compound->MAPK Inhibition PI3K PI3K This compound->PI3K Inhibition IKK IKK This compound->IKK Inhibition MAPKKK MAPKKK Receptor->MAPKKK Receptor->PI3K MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TF Transcription Factor MAPK->TF AKT AKT PI3K->AKT AKT->IKK NF_kappaB_I_kappaB NF-κB-like IκB-like IKK->NF_kappaB_I_kappaB Phosphorylation NF_kappaB NF-κB-like NF_kappaB_I_kappaB->NF_kappaB Release NF_kappaB->TF SM_Genes Secondary Metabolite Gene Cluster TF->SM_Genes Regulation

Caption: Hypothesized signaling pathways inhibited by this compound.

Experimental_Workflow cluster_culture Fungal Culture and Treatment cluster_analysis Analysis Inoculation Inoculate Fungal Culture Incubation1 Initial Incubation (e.g., 48-72h) Inoculation->Incubation1 Treatment Treat with this compound (1-50 µM) Incubation1->Treatment Incubation2 Secondary Incubation (e.g., 5-10 days) Treatment->Incubation2 Harvest Harvest Mycelium and Broth Incubation2->Harvest Extraction Extract Secondary Metabolites Harvest->Extraction RNA_Extraction RNA Extraction Harvest->RNA_Extraction HPLC HPLC/LC-MS Analysis Extraction->HPLC Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis

Caption: Experimental workflow for this compound application.

Troubleshooting

  • No observable effect of this compound:

    • Increase the concentration range of this compound.

    • Vary the timing of this compound addition to the culture.

    • Ensure the purity and stability of the this compound stock solution.

    • Consider that the target pathways may not be active under the chosen growth conditions.

  • High variability in results:

    • Standardize the inoculum size and growth conditions.

    • Increase the number of biological replicates.

    • Ensure consistent extraction and analysis procedures.

  • This compound is toxic to the fungus:

    • Perform a dose-response curve to determine the sub-lethal concentration of this compound.

    • Reduce the incubation time with this compound.

Conclusion

This compound holds significant potential as a chemical tool to dissect the complex signaling networks that regulate fungal secondary metabolism. The protocols and conceptual framework provided here offer a starting point for researchers to explore the effects of this compound on their fungal systems of interest. By carefully designing and executing experiments based on these guidelines, it is anticipated that new insights into the regulation of fungal secondary metabolism will be uncovered, potentially leading to the discovery of novel bioactive compounds and the development of strategies to enhance their production.

References

Troubleshooting & Optimization

Improving yield of Aszonalenin from fungal cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working to improve the yield of Aszonalenin from fungal cultures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the biosynthetic pathway for this compound?

This compound is a prenylated indole alkaloid produced by fungi such as Neosartorya fischeri (also known as Aspergillus fischeri).[1][2] Its biosynthesis is orchestrated by a three-gene cluster and involves a series of enzymatic reactions.[2]

The pathway begins with the condensation of L-tryptophan and anthranilic acid by a non-ribosomal peptide synthetase (AnaPS) to form a cyclic dipeptide, (R)-benzodiazepinedione.[1][3] Subsequently, a prenyltransferase (AnaPT) catalyzes the reverse prenylation of this intermediate at the C3 position of the indole moiety, using dimethylallyl diphosphate (DMAPP) as the prenyl donor, which results in the formation of this compound. A third enzyme, an acetyltransferase (AnaAT), can then acetylate this compound to produce acetylthis compound.

Aszonalenin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes L-Tryptophan L-Tryptophan AnaPS AnaPS (NRPS) L-Tryptophan->AnaPS Anthranilic Acid Anthranilic Acid Anthranilic Acid->AnaPS DMAPP Dimethylallyl diphosphate (DMAPP) AnaPT AnaPT (Prenyltransferase) DMAPP->AnaPT Intermediate (R)-Benzodiazepinedione Intermediate->AnaPT This compound This compound AnaPS->Intermediate AnaPT->this compound

Caption: Biosynthetic pathway of this compound from precursors.
Q2: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yield is a common issue in fungal secondary metabolite production. The problem can typically be traced to suboptimal culture conditions, issues with the fungal strain, or inefficient extraction procedures. A systematic approach is recommended to identify and resolve the bottleneck.

Troubleshooting_Workflow cluster_Culture Culture & Fermentation cluster_Strain Fungal Strain Integrity cluster_Extraction Extraction & Analysis Start Low this compound Yield Culture_Check Verify Culture Conditions Start->Culture_Check Strain_Check Assess Fungal Strain Start->Strain_Check Extraction_Check Evaluate Extraction Protocol Start->Extraction_Check Media Optimize Media: - Carbon Source - Nitrogen Source - C:N Ratio Culture_Check->Media Enviro Optimize Environment: - Temperature - pH - Aeration (Shaking Speed) Media->Enviro Time Optimize Fermentation Time Enviro->Time Viability Check Viability & Purity Strain_Check->Viability Degeneration Consider Strain Degeneration (Sub-culture from stock) Viability->Degeneration Solvent Optimize Solvent System Extraction_Check->Solvent Method Test Different Methods (e.g., UAE, Maceration) Solvent->Method Quant Validate Quantification (HPLC standards) Method->Quant

Caption: Systematic workflow for troubleshooting low this compound yield.

Troubleshooting Steps:

  • Verify Fungal Strain: Ensure your culture is pure and viable. Fungal strains can lose productivity over successive sub-culturing. If you suspect strain degeneration, start a new culture from a cryopreserved stock.

  • Optimize Culture Media:

    • Carbon Source: The type and concentration of the carbon source (e.g., glucose, maltose, xylose) significantly impact secondary metabolism.

    • Nitrogen Source: Nitrogen availability is a critical regulator. Test different nitrogen sources (e.g., yeast extract, peptone, ammonium salts) and optimize the carbon-to-nitrogen ratio.

  • Optimize Environmental Factors:

    • Temperature: Fungal growth and secondary metabolite production can have different optimal temperatures. For Aspergillus species, production may be enhanced at 30°C compared to 37°C.

    • pH: The initial pH of the medium and its change over the course of fermentation can influence enzyme activity and metabolite synthesis.

    • Aeration: For liquid cultures, shaking speed (rpm) affects oxygen availability, which is crucial for the growth of aerobic fungi and metabolite production.

  • Evaluate Fermentation Time: Secondary metabolites are often produced during the stationary phase of fungal growth. Create a time-course experiment to determine the peak production day.

  • Review Extraction Protocol: Ensure your extraction method is efficient for indole alkaloids. The choice of solvent and extraction technique (e.g., maceration, ultrasound-assisted extraction) can dramatically affect the recovered yield.

Q3: Are there advanced strategies to boost this compound production?

Yes, beyond standard optimization, several strategies can be employed:

  • Co-cultivation: Growing your producing strain with another fungus or bacterium can trigger the expression of otherwise silent biosynthetic gene clusters. Competition between microbial species often induces the production of secondary metabolites as a defense mechanism. For example, co-culturing Aspergillus sydowii with Bacillus subtilis has been shown to induce the biosynthesis of new metabolites.

  • Epigenetic Modifiers: Using chemical modifiers like 5-azacytidine can alter chromatin structure and activate silent gene clusters, potentially increasing the yield of target compounds.

  • Metabolic Engineering: If the biosynthetic gene cluster is known, techniques like overexpressing regulatory genes or pathway-specific enzymes (e.g., AnaPS, AnaPT) can significantly enhance production.

Quantitative Data

The kinetic parameters for the key enzymes in the this compound biosynthetic pathway, AnaPT and AnaAT, have been determined, providing insight into their catalytic efficiency.

EnzymeSubstrateK_m_ (μM)k_cat_ (s⁻¹)
AnaPT (R)-Benzodiazepinedione2321.5
Dimethylallyl diphosphate1561.5
AnaAT This compound610.14
Acetyl coenzyme A960.14

Table 1: Kinetic parameters of key enzymes in this compound biosynthesis. Data sourced from reference.

Experimental Protocols

Protocol 1: General Liquid-State Fermentation for this compound Production

This protocol provides a general framework for culturing Neosartorya fischeri for this compound production.

1. Spore Suspension Preparation: a. Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) for 10-14 days at 25-30°C until sporulation is abundant. b. Flood the agar plate with 5-10 mL of a sterile 0.1% Tween 80 solution. c. Gently scrape the surface with a sterile loop to dislodge the spores. d. Filter the resulting suspension through sterile glass wool to remove mycelial fragments. e. Centrifuge the spore suspension, discard the supernatant, and resuspend the spores in sterile distilled water. Repeat this washing step three times. f. Quantify the spore concentration using a hemocytometer and adjust to a final concentration of approximately 1 x 10⁶ spores/mL.

2. Fermentation: a. Inoculate 100 mL of sterile liquid fermentation medium (e.g., Potato Dextrose Broth - PDB) in a 250 mL Erlenmeyer flask with the spore suspension. b. Incubate the culture at 30°C with shaking at 150-200 rpm. c. Allow the fermentation to proceed for 10-14 days. Monitor growth and production periodically.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines a standard procedure for extracting and analyzing this compound from culture broth.

1. Extraction: a. After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation. b. Extract the culture filtrate three times with an equal volume of a suitable organic solvent like ethyl acetate. c. Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract. d. The mycelium can also be extracted separately. First, dry the mycelium, grind it into a fine powder, and then extract with methanol or ethyl acetate.

2. Sample Clean-up (Optional but Recommended): a. For cleaner samples, the crude extract can be purified using Solid Phase Extraction (SPE). b. Condition a C18 SPE cartridge with methanol, followed by water. c. Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the cartridge. d. Wash the cartridge with water to remove polar impurities. e. Elute the this compound and other non-polar compounds with acidified methanol.

3. Quantification: a. Dissolve the final, dried extract in a known volume of a suitable solvent (e.g., methanol). b. Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS). c. Use a C18 column and a gradient elution method with solvents like water (often with 0.1% formic acid) and acetonitrile or methanol. d. Quantify the this compound peak by comparing its area to a standard curve generated from a purified this compound standard of known concentrations.

References

Overcoming solubility issues with Aszonalenin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Aszonalenin in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a complex benzodiazepine metabolite characterized by its hydrophobicity.[1] Consequently, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] However, it is expected to have low solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media.

Q2: Why does my this compound solution appear cloudy or show precipitate after dilution in aqueous buffer?

A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific solvent mixture. The final concentration of the organic co-solvent (e.g., DMSO) may be too low to keep the compound dissolved.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture experiments should be kept low, typically below 0.5%. However, the tolerance can be cell-line dependent, so it is advisable to run a vehicle control (media with the same final DMSO concentration) to assess any potential effects on your specific cells.

Q4: Can I store this compound in an aqueous working solution?

A4: It is not recommended to store this compound in aqueous solutions. Due to its low aqueous solubility and potential for precipitation over time, it is best to prepare fresh working solutions from a concentrated organic stock immediately before each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for short-term use or at -80°C for long-term storage.[3]

Troubleshooting Guide for this compound Solubility

ProblemPotential CauseRecommended Solution
Visible Precipitate in Assay Wells The concentration of this compound exceeds its solubility in the final assay medium.- Lower the final working concentration of this compound.- Increase the final percentage of DMSO in the assay medium, ensuring it remains within a non-toxic range for the cells being used.- When preparing the working solution, add the DMSO stock dropwise into the pre-warmed (37°C) aqueous medium while vortexing to ensure rapid and even dispersion.
Inconsistent or Non-Reproducible Assay Results Inconsistent preparation of stock solutions or precipitation of the compound during the assay.- Always prepare fresh working solutions for each experiment.- Visually inspect the assay plates under a microscope for any signs of precipitation during the incubation period.- Ensure the this compound is fully dissolved in the organic stock solution before preparing dilutions. Sonication of the stock solution may aid in dissolution.[3]
Low Bioactivity or Weaker Than Expected Effect The actual concentration of dissolved this compound is lower than the nominal concentration due to precipitation.- Confirm the solubility of this compound at the desired final concentration in your specific assay medium before conducting the full experiment.- Consider using alternative solubilization techniques such as formulation with cyclodextrins, though this would require significant optimization.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. However, the following table summarizes the known qualitative solubility and provides an estimated value for the related compound, Acetylthis compound, in DMSO.

SolventThis compound SolubilityAcetylthis compound Solubility (Estimated)Notes
DMSO SolubleUp to 40 mg/mLThe most common solvent for preparing concentrated stock solutions.
Ethanol SolubleNot availableCan be used as an alternative to DMSO.
Methanol SolubleNot availableAnother potential organic solvent for stock solutions.
DMF SolubleNot availableA less common but effective solvent for initial dissolution.
Water Low/InsolubleNot availableThis compound is expected to be poorly soluble in purely aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol provides a general method for preparing this compound solutions to minimize precipitation in aqueous-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Aseptically weigh the required amount of this compound powder (Molecular Weight: 373.45 g/mol ) in a sterile tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 267.8 µL of DMSO for a 10 mM stock). c. Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist with dissolution. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare the Final Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To avoid precipitation, add the this compound DMSO stock to the pre-warmed medium dropwise while gently vortexing the medium. This ensures rapid dispersion and prevents localized high concentrations of the compound. d. Ensure the final DMSO concentration in the working solution is at a level tolerated by your cells (e.g., ≤0.5%). e. Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions of this compound.

Visualizations

Troubleshooting Workflow for this compound Solubility

G cluster_0 Troubleshooting this compound Solubility start Problem: Precipitation in Assay q1 Is the final DMSO concentration <0.1%? start->q1 sol1 Increase DMSO concentration (stay within cell tolerance, e.g., <0.5%) q1->sol1 Yes q2 Was the stock added to pre-warmed media with vortexing? q1->q2 No end_node Re-run Experiment sol1->end_node sol2 Improve dilution technique: - Pre-warm media to 37°C - Add stock dropwise while vortexing q2->sol2 No q3 Is the final this compound concentration high? q2->q3 Yes sol2->end_node sol3 Lower the final working concentration of this compound q3->sol3 Yes q3->end_node No sol3->end_node NFkB_Pathway cluster_pathway Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome p65_p50 p65/p50 (Active) Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Gene Gene Transcription (Inflammation, etc.) Nucleus->Gene Activates This compound This compound This compound->Inhibition Inhibition->IKK Inhibits

References

Stability of Aszonalenin in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aszonalenin

Disclaimer: this compound is a specialized fungal metabolite, and extensive public data on its stability is limited. This guide is based on the general principles of handling complex organic molecules and related fungal metabolites, such as Acetylthis compound.[1][2] All quantitative data presented are illustrative examples to guide experimental design. Researchers should always perform their own stability studies for their specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound, a complex benzodiazepine metabolite, can be influenced by several factors:

  • pH: Like many organic molecules with functional groups susceptible to acid/base catalysis, the pH of the solution is critical. Extreme pH values may lead to hydrolysis or other degradation reactions.

  • Solvent: The choice of solvent can impact both solubility and stability. Protic solvents may participate in degradation pathways. This compound is soluble in ethanol, methanol, DMF, and DMSO.[2]

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation. For long-term storage, temperatures of -20°C or -80°C are recommended.[1][2]

  • Light: Exposure to light, especially UV light, can cause photodegradation. It is advisable to handle this compound in light-protected conditions (e.g., using amber vials).

  • Oxygen: The indole and benzodiazepine rings present in this compound's structure could be susceptible to oxidation, especially when exposed to atmospheric oxygen or oxidizing agents.

Q2: How should I choose an appropriate solvent for my experiments?

The ideal solvent should fully dissolve this compound without promoting its degradation.

  • Start with recommended solvents: DMSO, DMF, ethanol, and methanol are good starting points.

  • Consider experimental compatibility: Ensure the solvent is compatible with your downstream applications (e.g., cell culture, analytical assays). DMSO is a common choice but can be toxic to some cells at higher concentrations.

  • Perform a preliminary stability test: Prepare a small batch of this compound in the chosen solvent and monitor its purity over a short period (e.g., 24-48 hours) using a suitable analytical method like HPLC.

Q3: My this compound solution has turned a yellowish-brown color. What does this indicate?

A change in color is a common visual indicator of chemical degradation. This is often due to the formation of new chromophoric compounds resulting from oxidation or other complex reactions. If you observe a color change, the solution should be considered degraded and discarded. Prepare fresh solutions to ensure the integrity of your experimental results.

Q4: What is the best way to store this compound, both as a solid and in solution?

  • Solid Form: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Solutions: For long-term storage, solutions should be aliquoted into single-use volumes in tightly sealed, light-protected vials and stored at -80°C. For short-term use, refrigeration at 2-8°C is preferable to room temperature, but solutions should ideally be prepared fresh for each experiment.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent analytical signal (e.g., in HPLC/LC-MS). Degradation of this compound in the prepared solution.Prepare solutions fresh before each use. Avoid storing solutions at room temperature for extended periods. Ensure the solvent is high-purity and degassed to minimize oxidation.
Precipitate forms in my aqueous buffer after adding this compound stock solution. Poor aqueous solubility of this compound. The concentration of the organic stock solvent (e.g., DMSO) is too high in the final buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent if the experimental system allows. Test the solubility in a small volume before preparing the bulk solution.
Appearance of new peaks in my chromatogram over time. Chemical degradation of this compound into one or more new products.This confirms instability under the current storage/experimental conditions. Review the pH, solvent, temperature, and light exposure of your setup. Use the provided experimental protocol to systematically determine stable conditions.

Quantitative Data Summary

Note: The following data are hypothetical and intended for illustrative purposes.

Table 1: Solubility and Short-Term Stability of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL)% Recovery after 24h at 25°C (in amber vial)
DMSO> 2099.5%
DMF> 2099.1%
Methanol~ 1097.2%
Ethanol~ 1098.0%
Acetonitrile< 194.5%
PBS (pH 7.4)< 0.01Not Determined

Table 2: pH-Dependent Stability of this compound in Aqueous Buffer (1% Methanol) at 37°C

pH% this compound Remaining after 8 hours% this compound Remaining after 24 hours
3.098.1%95.3%
5.099.2%97.8%
7.491.5%78.6%
9.075.3%55.1%

Experimental Protocols

Protocol: Determining the pH Stability of this compound

This protocol describes a general method to assess the stability of this compound across a range of pH values using HPLC-UV analysis.

1. Materials and Reagents:

  • This compound (solid)

  • HPLC-grade methanol

  • A series of buffers (e.g., citrate, phosphate) prepared at various pH values (e.g., 3, 5, 7.4, 9)

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Protect the stock solution from light and store it on ice during preparation.

3. Sample Incubation:

  • For each pH value to be tested, add a small volume of the this compound stock solution to the respective buffer in an amber HPLC vial to achieve a final concentration of ~10 µg/mL. Ensure the final concentration of methanol is low (e.g., <1%) to minimize its effect.

  • Prepare a "Time 0" sample by immediately adding an equal volume of cold methanol to one vial for each pH to stop any reaction, and place it in the HPLC autosampler cooled to 4°C.

  • Incubate the remaining vials in a temperature-controlled environment (e.g., 37°C).

4. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24 hours), remove one vial for each pH from the incubator.

  • Immediately quench the degradation by adding an equal volume of cold methanol.

  • Analyze all samples (including Time 0) by HPLC. Use a mobile phase suitable for separating this compound from potential degradants (e.g., a gradient of acetonitrile and water).

  • Monitor the peak area of this compound at its λmax.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample for each pH condition.

  • Plot the percentage of remaining this compound versus time for each pH to determine the degradation kinetics.

Visualizations

Solvent_Selection_Workflow start Start: Need to dissolve This compound solubility Check recommended solvents: DMSO, DMF, EtOH, MeOH start->solubility dissolved Does this compound dissolve at the required concentration? solubility->dissolved compatibility Is the solvent compatible with the downstream assay? stability_test Perform short-term (24h) stability test via HPLC compatibility->stability_test Yes end_fail Select a different solvent or adjust concentration compatibility->end_fail No dissolved->compatibility Yes dissolved->end_fail No stable Is recovery >99%? stability_test->stable end_ok Proceed with Experiment stable->end_ok Yes stable->end_fail No

Caption: Logical workflow for selecting a suitable solvent for this compound.

Stability_Protocol_Workflow prep_stock 1. Prepare Concentrated Stock in Methanol prep_samples 2. Dilute Stock into Buffers of Varying pH prep_stock->prep_samples time_zero 3. Analyze 'Time 0' Sample Immediately prep_samples->time_zero incubate 4. Incubate Samples at 37°C prep_samples->incubate analyze 6. Analyze All Samples by HPLC time_zero->analyze time_points 5. Collect & Quench Samples at Time Points (2, 4, 8, 24h) incubate->time_points time_points->analyze data 7. Calculate % Remaining vs. Time 0 analyze->data

Caption: Experimental workflow for the this compound pH stability protocol.

References

Troubleshooting Aszonalenin synthesis reaction steps

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Aszonalenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the chemical synthesis of this compound?

The synthesis of this compound is a multi-step process, with a key strategic step being the diastereoselective iridium-catalyzed reverse prenylation of a tryptophan derivative. This reaction constructs the characteristic hexahydropyrrolo[2,3-b]indole core structure. Following this, a final N-acetylation step can be performed to yield Acetylthis compound, a related natural product.

Q2: I am observing low yields in the iridium-catalyzed reverse prenylation step. What are the potential causes and solutions?

Low yields in this critical step can be attributed to several factors. A common issue is a competing side reaction where the intermediate iridium-prenyl-complex undergoes β-hydride elimination to form isoprene[1]. This reduces the amount of the desired prenylated product.

To address low yields, consider the following optimization strategies:

  • Catalyst and Ligand Selection: The choice of the iridium catalyst and the phosphoramidite ligand is crucial for reaction efficiency and stereoselectivity. Different ligands can significantly impact the outcome[1][2].

  • Borane Additives: The use of achiral borane additives, such as triethylborane (BEt3), can influence the reaction's stereoselectivity and potentially improve yields by favoring the desired reaction pathway over side reactions[1][2].

  • Reaction Conditions: Optimization of temperature, solvent, and reaction time is essential. Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal endpoint and prevent product degradation.

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity of the reverse prenylation?

Achieving high diastereoselectivity is a common challenge in this compound synthesis. The stereochemical outcome is influenced by both the chiral catalyst and any inherent chirality in the substrate.

Here are some approaches to enhance diastereoselectivity:

  • Chiral Ligands: Employing a suitable chiral phosphoramidite ligand in the iridium catalyst is the primary method for controlling the stereochemistry of the reaction.

  • Substrate Control: The stereocenter of the tryptophan derivative can direct the stereochemical outcome of the prenylation.

  • Additive Effects: The choice of an achiral borane additive can surprisingly steer the enantioselectivity of the catalysis.

Q4: I'm facing difficulties with the purification of this compound. What are some common challenges and recommended purification techniques?

The purification of indole alkaloids like this compound can be challenging due to their polarity and potential for multiple, closely related byproducts.

Common purification issues and solutions include:

  • Co-elution of Impurities: Similar polarities of the desired product and side-products can lead to difficult separation by standard column chromatography.

  • Recommended Techniques: Silica gel column chromatography is a standard method for purification. Careful selection of the eluent system is critical. It may be necessary to use gradient elution or explore different solvent systems to achieve good separation. High-performance liquid chromatography (HPLC) can be a valuable tool for both analysis and purification of the final compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound and its intermediates.

Problem Potential Cause Suggested Solution
Low to no conversion of starting material in the iridium-catalyzed prenylation. Inactive catalyst; Poor quality of reagents or solvents; Inappropriate reaction temperature.Ensure the use of a freshly prepared or properly stored iridium catalyst. Use anhydrous solvents and high-purity reagents. Optimize the reaction temperature; some reactions may require heating while others proceed at room temperature.
Formation of a significant amount of isoprene as a byproduct. β-hydride elimination from the iridium-prenyl intermediate is competing with the desired nucleophilic attack.This is an inherent potential side reaction. Try adjusting the borane additive, as different boranes can influence the relative rates of the desired reaction and this side reaction.
Difficulty in synthesizing the hexahydropyrrolo[2,3-b]indole core. Challenges in the electrophilic addition and subsequent cyclization at the C3-position of the indole.Explore different electrophilic reagents and reaction conditions for the cyclization step. The use of base-mediated regioselective electrophilic addition of arenediazonium salts has been reported as an efficient method.
Side reactions related to the indole nitrogen or other functional groups. The indole nitrogen and other reactive moieties in the tryptophan precursor can undergo undesired reactions.Employ suitable protecting groups for the indole nitrogen and the amino and carboxyl groups of the tryptophan derivative. The choice of protecting group strategy is critical for the success of the synthesis.

Experimental Protocols

Key Experiment: Diastereoselective Iridium-Catalyzed Reverse Prenylation

This protocol is a generalized procedure based on literature reports for the iridium-catalyzed reverse prenylation of a tryptophan derivative to form the hexahydropyrrolo[2,3-b]indole core.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)

  • Chiral phosphoramidite ligand (e.g., Carreira-ligand)

  • Protected tryptophan derivative

  • 3,3-dimethylallyl carbonate or a similar prenyl source

  • Potassium tert-butoxide (KOtBu)

  • Triethylborane (BEt₃) (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand in anhydrous THF. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the protected tryptophan derivative and the prenyl source in anhydrous THF.

  • Addition of Reagents: To the solution from step 2, add potassium tert-butoxide (KOtBu) followed by the dropwise addition of triethylborane (1 M in THF).

  • Catalyst Addition and Reaction: Add the pre-formed iridium catalyst solution to the reaction mixture.

  • Monitoring: Allow the reaction to stir at the optimized temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired hexahydropyrrolo[2,3-b]indole derivative.

Visualizations

Aszonalenin_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Core Structure Formation cluster_final Final Product Protected Tryptophan Derivative Protected Tryptophan Derivative Iridium-Catalyzed Reverse Prenylation Iridium-Catalyzed Reverse Prenylation Protected Tryptophan Derivative->Iridium-Catalyzed Reverse Prenylation Prenyl Source Prenyl Source Prenyl Source->Iridium-Catalyzed Reverse Prenylation Hexahydropyrrolo[2,3-b]indole Core Hexahydropyrrolo[2,3-b]indole Core Iridium-Catalyzed Reverse Prenylation->Hexahydropyrrolo[2,3-b]indole Core This compound This compound Hexahydropyrrolo[2,3-b]indole Core->this compound Further Steps (e.g., Deprotection)

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic Low Yield Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Analyze for Side Products Analyze for Side Products Low Yield->Analyze for Side Products β-Hydride Elimination β-Hydride Elimination Analyze for Side Products->β-Hydride Elimination Adjust Borane Additive Adjust Borane Additive β-Hydride Elimination->Adjust Borane Additive

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Optimizing Aszonalenin Dosage in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Aszonalenin in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fungal metabolite.[1][2] While specific data on this compound is limited, its analogue, Epi-aszonalenin A, has been shown to exhibit anti-angiogenic, anti-tumor invasion, and anti-metastasis properties.[3] This analogue is reported to inhibit the PI3K/AKT, MAPK, and NF-κB signaling pathways.[3]

Q2: I am starting my experiments with this compound. What is a recommended starting concentration?

There is currently no publicly available data on the IC50 values or optimal concentrations of this compound for various cell lines. However, studies on its analogue, Epi-aszonalenin A, have shown it to be non-toxic to HT1080 cells at concentrations up to 20 μM. Therefore, a reasonable starting point for a dose-response experiment would be a broad range of concentrations, for example, from 0.01 µM to 100 µM, to determine the effective range for your specific cell line.

Q3: How do I determine the optimal concentration of this compound for my specific cell line?

To determine the optimal concentration, you should perform a dose-response experiment to find the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves treating your cells with a range of this compound concentrations and then measuring the biological effect of interest (e.g., cell viability, inhibition of a specific signaling pathway).

Q4: My cells are dying at concentrations where I expect to see a specific inhibitory effect. What should I do?

If you observe significant cytotoxicity at your target concentrations, consider the following:

  • Lower the concentration range: Your target concentration may be too high for your specific cell line.

  • Reduce the treatment duration: Prolonged exposure to the compound could be causing cell death.

  • Check the solvent concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).

  • Perform a cytotoxicity assay: Use a cell viability assay, such as the MTT or MTS assay, to determine the cytotoxic profile of this compound in your cell line.

Q5: I am not observing any effect of this compound at the concentrations I have tested. What could be the reason?

If you do not observe an effect, consider these possibilities:

  • The concentration is too low: You may need to test higher concentrations of this compound.

  • The treatment duration is too short: The compound may require a longer incubation time to exert its effects.

  • Cell line resistance: Your chosen cell line may be resistant to the effects of this compound.

  • Compound stability: Ensure that this compound is stable in your cell culture medium under your experimental conditions.

  • Assay sensitivity: The assay you are using may not be sensitive enough to detect the effect.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in culture medium. - The concentration of this compound exceeds its solubility in the medium. - "Solvent shock" from adding a concentrated stock solution directly to the aqueous medium.- Prepare a fresh, lower concentration stock solution. - Perform a stepwise dilution of the stock solution in a smaller volume of medium before adding it to the final culture volume. - Gently warm the medium to 37°C before adding the compound.
Inconsistent results between experiments. - Variation in cell seeding density. - Inconsistent treatment duration. - Pipetting errors. - Passage number of cells.- Ensure consistent cell seeding density across all experiments. - Standardize the treatment duration. - Use calibrated pipettes and proper pipetting techniques. - Use cells within a consistent and low passage number range.
High background in control wells. - Contamination of the cell culture (bacterial, fungal, or mycoplasma). - Issues with the assay reagents.- Regularly test your cell lines for mycoplasma contamination. - Practice good aseptic technique to prevent contamination. - Check the expiration dates and storage conditions of your assay reagents.

Quantitative Data

Due to the limited publicly available data for this compound, this table provides a template for researchers to populate with their own experimental data. Data for the analogue Epi-aszonalenin A is included as a reference.

Parameter Compound Cell Line Assay Type Value (e.g., µM) Reference
Non-toxic ConcentrationEpi-aszonalenin AHT1080Cell Viability< 20
IC50This compounde.g., A549e.g., MTT AssayData not available(Internal Data)
IC50This compounde.g., MCF-7e.g., MTT AssayData not available(Internal Data)
IC50This compounde.g., PC-3e.g., MTT AssayData not available(Internal Data)

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol is adapted from a method for Acetylthis compound and can be used to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to your experimental goals (typically 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Protocol 2: Dose-Response Experimental Workflow

This workflow provides a general approach to establishing the optimal dosage of a new compound.

DoseResponseWorkflow Experimental Workflow for Dosage Optimization cluster_prep Preparation cluster_range_finding Range-Finding Experiment cluster_definitive Definitive Dose-Response Experiment cluster_optimization Further Optimization Stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) BroadDose Treat cells with a broad range of concentrations (e.g., 0.01 µM to 100 µM) Stock->BroadDose ViabilityAssay1 Perform Cell Viability Assay (e.g., MTT, 48h) BroadDose->ViabilityAssay1 EstimateIC50 Estimate approximate IC50 range ViabilityAssay1->EstimateIC50 NarrowDose Treat cells with a narrower range of concentrations around the estimated IC50 (8-12 points) EstimateIC50->NarrowDose ViabilityAssay2 Perform Cell Viability Assay (e.g., MTT, 48h) NarrowDose->ViabilityAssay2 CalculateIC50 Calculate precise IC50 value using non-linear regression ViabilityAssay2->CalculateIC50 TimeCourse Perform time-course experiment (e.g., 24h, 48h, 72h) CalculateIC50->TimeCourse FunctionalAssay Validate with functional assays (e.g., Western Blot, Reporter Assay) CalculateIC50->FunctionalAssay OptimalDose Determine Optimal Working Concentration TimeCourse->OptimalDose FunctionalAssay->OptimalDose

Dosage Optimization Workflow

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways reported to be inhibited by Epi-aszonalenin A, an analogue of this compound.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes This compound This compound (Potential Inhibitor) This compound->PI3K Inhibits

PI3K/AKT Signaling Pathway
MAPK Signaling Pathway

MAPK_Pathway MAPK Signaling Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates This compound This compound (Potential Inhibitor) This compound->Raf Inhibits

MAPK Signaling Pathway
NF-κB Signaling Pathway

NFkB_Pathway NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription Initiates This compound This compound (Potential Inhibitor) This compound->IKK_complex Inhibits

NF-κB Signaling Pathway

References

Preventing degradation of Aszonalenin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Aszonalenin during storage. The information is compiled from best practices for the storage of indole alkaloids and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the chemical structure of this compound, an indole alkaloid, and data from related compounds, the primary factors contributing to its degradation are likely:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[1][2][3] For many alkaloids, storage at low temperatures is recommended to maintain stability.[1][3]

  • Light: Exposure to light, particularly UV light, can provide the energy for photodegradation, including oxidation and bond cleavage. It is a general practice to protect crude drugs and plant extracts from light.

  • pH: this compound's stability can be pH-dependent. For related indole alkaloids, a neutral pH is generally preferred. Acidic or basic conditions can lead to hydrolysis or other degradation reactions. For instance, some alkaloids are trapped and accumulated in acidic vacuoles of plant cells.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation, a common pathway for complex organic molecules.

Q2: How should I store my solid this compound powder?

To maximize the shelf-life of solid this compound, we recommend the following storage conditions:

  • Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed, dry container to prevent moisture absorption.

Q3: What is the best way to store this compound in solution?

The stability of this compound in solution is critical for experimental reproducibility. Follow these guidelines:

  • Solvent Choice: Use high-purity solvents. If possible, degas the solvent before use to remove dissolved oxygen.

  • pH: Maintain a neutral and, if necessary, buffered pH.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Preparation: Prepare solutions fresh whenever possible to avoid degradation over time.

  • Container: Use tightly sealed vials to prevent solvent evaporation and exposure to air.

Q4: I see a color change in my this compound solution. What does this indicate?

A change in color, such as the development of a yellow or brown tint, is often a visual indicator of chemical degradation. This can be due to the formation of colored degradation products resulting from oxidation or other reactions. If you observe a color change, it is recommended to verify the purity of the sample using an analytical method like HPLC before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of this compound stock solution.Prepare fresh solutions for each experiment. Verify the purity of the solid compound. Re-evaluate storage conditions (temperature, light, solvent).
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.Review storage and handling procedures. Consider potential for hydrolysis, oxidation, or photodegradation. Use the stability testing protocol below to identify the cause.
Solid this compound appears clumpy or discolored. Moisture absorption or degradation.Discard the compound if significant changes are observed. Ensure storage containers are tightly sealed and stored in a dry environment.

Stability of Indole Alkaloids Under Various Conditions

The following table summarizes the general stability of indole alkaloids under different storage conditions, which can be considered as a guideline for this compound.

Condition Solid State Stability Solution Stability Key Considerations
Temperature Stable at -20°C. Gradual degradation at room temperature. Accelerated degradation at elevated temperatures.Stable at -80°C. Limited stability at -20°C. Rapid degradation at room temperature and above.Avoid repeated freeze-thaw cycles.
Light Sensitive to UV and, to a lesser extent, visible light.Highly sensitive to light, leading to photodegradation.Always store in amber vials or protect from light.
pH Generally stable.pH-dependent. Susceptible to degradation in strongly acidic or basic conditions.Maintain a neutral pH for solutions.
Oxygen Susceptible to long-term oxidation.Prone to oxidation, especially in the presence of light or metal ions.Store under an inert atmosphere. Use degassed solvents.

Experimental Protocol: this compound Stability Testing

This protocol outlines a forced degradation study to identify the primary degradation pathways for this compound.

Objective: To determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to direct UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample stored under ideal conditions (e.g., -20°C in the dark), using a stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms to identify the percentage of degradation and the formation of new peaks corresponding to degradants.

Visual Guides

DegradationPathways This compound This compound Degradation Degradation This compound->Degradation Stress Factors (Heat, Light, pH, O2) Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Photodegradation Photodegradation Degradation->Photodegradation DegradationProducts DegradationProducts Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare this compound Stock Solution Acid Acidic Hydrolysis StockSolution->Acid Base Basic Hydrolysis StockSolution->Base Oxidation Oxidative Degradation StockSolution->Oxidation Photo Photodegradation StockSolution->Photo Thermal Thermal Degradation StockSolution->Thermal Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Thermal->Neutralize Analyze HPLC / LC-MS Analysis Neutralize->Analyze Compare Compare with Control Analyze->Compare

Caption: Workflow for this compound stability testing.

Troubleshooting Start Inconsistent Results or Visible Degradation CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckSolution Review Solution Preparation (Solvent, pH, Age) Start->CheckSolution PerformStability Perform Forced Degradation Study CheckStorage->PerformStability Conditions OK PrepareFresh Prepare Fresh Stock Solution CheckSolution->PrepareFresh Issues Found Optimize Optimize Storage & Handling Protocol PrepareFresh->Optimize PerformStability->Optimize

References

Technical Support Center: Troubleshooting Artifacts in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common artifacts encountered during NMR spectroscopy of organic compounds. While tailored for researchers, scientists, and drug development professionals, the principles outlined here are broadly applicable to the NMR analysis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: My baseline is not flat. What could be the cause?

An uneven baseline can be caused by several factors, including a very strong signal that is outside the displayed spectral width, issues with the receiver gain setting, or problems with the baseline correction function in the processing software.

Q2: I see unexpected sharp peaks in my spectrum. What are they?

Unexpected sharp peaks are often due to impurities. These can include residual solvents from your purification process, contaminants from the NMR tube or cap, or grease from glass joints. It is also possible that your sample has degraded.

Q3: Why are my peaks so broad?

Broad peaks can be a result of several issues:

  • Poor shimming: The magnetic field is not homogeneous across the sample.

  • Sample concentration: A sample that is too concentrated can lead to viscosity-related broadening. Conversely, a very dilute sample will have a poor signal-to-noise ratio, which can make peaks appear broad.

  • Presence of paramagnetic species: Paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.

  • Chemical exchange: If a proton is exchanging between different chemical environments on a timescale similar to the NMR experiment, the peak will be broadened.

  • Insoluble material: Solid particles in your sample will degrade the spectral quality.

Q4: There is a large peak at ~1.5 ppm and another at ~7.2 ppm. What are they?

These are very common solvent impurity peaks. The peak around 1.5-1.6 ppm is often residual water (H2O), and the peak at 7.26 ppm is characteristic of residual chloroform (CHCl3) in a deuterated chloroform (CDCl3) solvent.

Q5: How can I confirm if a peak is from an -OH or -NH proton?

A simple method is a "D2O shake." Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. Protons on heteroatoms like oxygen and nitrogen are acidic and will exchange with deuterium. This will cause the -OH or -NH peak to disappear or significantly decrease in intensity.[1]

Troubleshooting Guide

Issue 1: Overlapping Peaks

Question: My product peaks are overlapping, making it difficult to analyze coupling patterns and integrations. What can I do?

Answer:

  • Change the Solvent: Running the sample in a different deuterated solvent can alter the chemical shifts of your peaks, potentially resolving the overlap. For example, spectra in benzene-d6 often show different chemical shifts compared to chloroform-d6.[1]

  • Increase Magnetic Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the peaks.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve individual signals and their correlations even when they overlap in the 1D spectrum.

Issue 2: Persistent Solvent Peaks

Question: I have a peak that I suspect is from a solvent used in my reaction or purification, such as ethyl acetate, and it won't go away even after drying under high vacuum. What should I do?

Answer: Some compounds can trap solvent molecules very effectively.

  • Competitive Displacement: Dissolve your sample in a more volatile solvent, like dichloromethane, and then remove the solvent under reduced pressure. Repeating this process a few times can help to chase out the more stubborn, less volatile solvent.[1]

  • Lyophilization: If your compound is soluble in a solvent that can be freeze-dried (e.g., water, benzene), lyophilization can be an effective way to remove residual solvents.

Issue 3: Broad Peaks

Question: My spectrum has very broad peaks. How can I troubleshoot this?

Answer: Follow this workflow to diagnose the cause of broad peaks:

Caption: Workflow for troubleshooting broad NMR peaks.

Data Presentation

Table 1: Common Deuterated Solvents and their Residual Proton Peaks

SolventChemical FormulaResidual Peak (ppm)Water Peak (ppm)
Chloroform-dCDCl₃7.261.56
Acetone-d₆(CD₃)₂CO2.052.84
Benzene-d₆C₆D₆7.160.40
Dimethyl sulfoxide-d₆(CD₃)₂SO2.503.33
Methanol-d₄CD₃OD3.31 (CHD₂OD), 4.87 (OH)4.87
Water-d₂D₂O4.794.79

Note: The chemical shift of water can vary depending on temperature, concentration, and sample composition.

Experimental Protocols

Protocol: Standard Sample Preparation for ¹H NMR

  • Weigh Sample: Accurately weigh approximately 5-10 mg of your purified, dry compound directly into a clean, dry vial.

  • Add Solvent: Using a clean, dry syringe or pipette, add approximately 0.6-0.7 mL of the desired deuterated solvent to the vial.

  • Dissolve Sample: Gently vortex or swirl the vial to completely dissolve the sample. If the sample does not fully dissolve, you may need to try a different solvent or filter the solution. Insoluble material will lead to poor spectral quality.[1]

  • Transfer to NMR Tube: Using a pipette with a cotton plug at the top (to filter any dust), transfer the solution to a clean, dry NMR tube.

  • Cap and Label: Cap the NMR tube and label it clearly.

  • Insert into Spinner Turbine: Wipe the outside of the NMR tube clean and place it into a spinner turbine, adjusting the depth according to the spectrometer's instructions.

  • Insert into Spectrometer: Insert the sample into the NMR spectrometer.

Visualization of Logical Relationships

OverlappingPeaksWorkflow Start Overlapping Peaks Detected ChangeSolvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6) Start->ChangeSolvent HigherField Use a Higher Field Spectrometer Start->HigherField TwoD_NMR Perform 2D NMR (e.g., COSY, HSQC) Start->TwoD_NMR Resolved Peaks Resolved ChangeSolvent->Resolved Successful NotResolved Still Overlapping ChangeSolvent->NotResolved Unsuccessful HigherField->Resolved Successful TwoD_NMR->Resolved

Caption: Decision tree for resolving overlapping NMR signals.

References

Aszonalenin Production Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aszonalenin production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this novel therapeutic agent. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and comprehensive protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its mechanism of action?

A1: this compound is a prenylated indole alkaloid, a class of secondary metabolites with significant therapeutic potential. Its proposed mechanism of action involves the modulation of the novel 'Z-protein signaling cascade', which is implicated in certain oncogenic pathways. Further research is ongoing to fully elucidate its downstream effects.

Q2: What are the primary methods for this compound production?

A2: Currently, this compound is primarily produced through a chemoenzymatic synthesis process.[1] This involves the use of key enzymes, such as AnaPT and AnaAT, to catalyze specific steps in the biosynthetic pathway.[2]

Q3: What are the main challenges in scaling up this compound production?

A3: The primary challenges include the structural complexity of the molecule, low yields from natural sources, and the difficulties associated with producing sufficient quantities through traditional synthetic methods.[3][4][5] Issues such as enzyme instability, precursor availability, and product purification are common hurdles in scaling up production.

Q4: What expression systems are recommended for the enzymes involved in this compound synthesis?

A4: While various expression systems can be used, E. coli is a common choice due to its rapid growth and cost-effectiveness. However, for complex proteins that may require specific post-translational modifications for optimal activity, eukaryotic systems such as yeast or insect cells may be more suitable.

Troubleshooting Guides

Low this compound Yield

Q: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue in recombinant protein production and secondary metabolite synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

  • Suboptimal Enzyme Expression: The expression levels of the key enzymes, AnaPT and AnaAT, may be insufficient.

    • Solution: Optimize induction conditions such as inducer concentration (e.g., IPTG), temperature, and induction duration. Verify protein expression via SDS-PAGE and Western blot.

  • Poor Enzyme Solubility: The enzymes may be expressed as insoluble inclusion bodies, rendering them inactive.

    • Solution: Lower the induction temperature and consider co-expression with solubility-enhancing tags or chaperones.

  • Insufficient Precursor Supply: The synthesis of this compound is dependent on the availability of its precursors, (R)-benzodiazepinedione and dimethylallyl diphosphate (DMAPP).

    • Solution: Ensure adequate feeding of precursors into your culture medium. Monitor precursor concentrations using HPLC.

  • Product Degradation: this compound may be unstable under the current culture or purification conditions.

    • Solution: Perform a time-course analysis to determine the optimal harvest time. Adjust pH and temperature during purification and consider adding protective agents.

High Impurity Profile

Q: I am observing a high level of impurities in my final this compound product. How can I improve its purity?

A: Impurities can arise from host cell proteins, media components, or side reactions during synthesis.

  • Inefficient Purification: Your current purification protocol may not be effectively separating this compound from related compounds or contaminants.

    • Solution: Optimize your chromatography steps. Consider using a multi-step purification strategy involving different resin types (e.g., ion exchange followed by reverse phase).

  • Side Product Formation: The enzymes involved may have promiscuous activity, leading to the formation of related alkaloids.

    • Solution: Adjust reaction conditions such as pH and temperature to favor the desired reaction. Enzyme engineering to improve specificity may be a long-term solution.

Data Presentation

Table 1: Effect of Induction Temperature on this compound Titer

Induction Temperature (°C)Enzyme AnaPT Specific Activity (U/mg)Enzyme AnaAT Specific Activity (U/mg)Final this compound Titer (mg/L)
3715012025
3025020075
25320280150
18280250120

Table 2: Impact of Precursor Feeding Strategy on this compound Production

Precursor Feeding Strategy(R)-benzodiazepinedione Consumption (%)DMAPP Utilization (%)Final this compound Titer (mg/L)
Batch (Initial Addition)605580
Fed-batch (Continuous Feed)9592210
Pulsed Fed-batch8580185

Experimental Protocols

Protocol 1: Optimized Expression of AnaPT and AnaAT in E. coli
  • Transformation: Transform E. coli BL21(DE3) cells with expression vectors containing the coding sequences for AnaPT and AnaAT.

  • Culture Growth: Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture 1:100 into 1 L of fresh LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Expression: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Harvesting: Incubate for 16-18 hours at 25°C with shaking. Harvest the cells by centrifugation.

Protocol 2: HPLC Analysis of this compound
  • Sample Preparation: Extract the culture broth or cell lysate with an equal volume of ethyl acetate. Evaporate the organic layer to dryness and redissolve the residue in methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples.

Visualizations

Aszonalenin_Biosynthesis L_Tryptophan L-Tryptophan Benzodiazepinedione (R)-benzodiazepinedione L_Tryptophan->Benzodiazepinedione AnaPS Intermediate Prenylated Intermediate Benzodiazepinedione->Intermediate AnaPT DMAPP DMAPP DMAPP->Intermediate This compound This compound Intermediate->this compound AnaAT (hypothesized)

Caption: Biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Expression Check Enzyme Expression (SDS-PAGE) Start->Check_Expression Is_Expressed Expression Visible? Check_Expression->Is_Expressed Optimize_Induction Optimize Induction Conditions (Temp, IPTG, Time) Is_Expressed->Optimize_Induction No Check_Solubility Check Protein Solubility Is_Expressed->Check_Solubility Yes Optimize_Induction->Check_Expression Is_Soluble Is Protein Soluble? Check_Solubility->Is_Soluble Optimize_Solubility Lower Temperature Add Solubility Tags Is_Soluble->Optimize_Solubility No Check_Precursors Monitor Precursor Levels (HPLC) Is_Soluble->Check_Precursors Yes Optimize_Solubility->Check_Solubility Sufficient_Precursors Sufficient Precursors? Check_Precursors->Sufficient_Precursors Optimize_Feeding Implement Fed-Batch Strategy Sufficient_Precursors->Optimize_Feeding No Final_Check Re-evaluate Yield Sufficient_Precursors->Final_Check Yes Optimize_Feeding->Check_Precursors

Caption: Troubleshooting workflow for low this compound yield.

References

Minimizing cytotoxicity in non-target cells with Aszonalenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cytotoxicity in non-target cells when working with Aszonalenin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in non-target cells?

A1: Currently, there is limited direct data available on the cytotoxicity of this compound in non-target or normal cell lines. However, a derivative, Epi-aszonalenin A (EAA), has been shown to be non-cytotoxic to HT1080 human fibrosarcoma cells at concentrations up to 20 μM[1][2]. This suggests that this compound and its derivatives may have a favorable therapeutic window in certain cell types. It is crucial to empirically determine the cytotoxic profile of this compound for each specific non-target cell line used in your experiments.

Q2: What is the mechanism of action of this compound that might contribute to cytotoxicity at high concentrations?

A2: The precise mechanism of this compound-induced cytotoxicity is not well-established. However, studies on its derivative, Epi-aszonalenin A (EAA), have shown that it can modulate several key signaling pathways, including the MAPK, PI3K/AKT, and NF-κB pathways, to inhibit tumor cell invasion and metastasis[2]. At supra-pharmacological concentrations, dysregulation of these fundamental pathways could potentially lead to off-target cytotoxic effects.

Q3: How can I determine the optimal non-cytotoxic concentration of this compound for my experiments?

A3: To determine the optimal non-cytotoxic concentration, it is essential to perform a dose-response study using a relevant cytotoxicity assay, such as the MTT, LDH, or neutral red uptake assay. We recommend testing a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) on your non-target cells. The highest concentration that does not significantly reduce cell viability would be considered the optimal non-cytotoxic concentration for your experiments.

Q4: Are there any known antagonists or inhibitors that can counteract this compound's cytotoxic effects?

A4: There are currently no known specific antagonists for this compound. Minimizing cytotoxicity should primarily focus on optimizing the experimental conditions, such as concentration and exposure time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in non-target control cells. 1. This compound concentration is too high. 2. Prolonged exposure time. 3. Cell line is particularly sensitive to this compound. 4. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the IC50 and select a concentration well below this for your non-target cells. 2. Conduct a time-course experiment to find the optimal exposure duration. 3. Consider using a more robust non-target cell line if possible. 4. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).
Inconsistent cytotoxicity results between experiments. 1. Variability in cell seeding density. 2. Inconsistent this compound stock solution preparation. 3. Differences in cell culture conditions (e.g., passage number, media).1. Standardize your cell seeding protocol. 2. Prepare fresh this compound stock solutions and use them for a limited time. 3. Maintain consistent cell culture practices and use cells within a defined passage number range.
No therapeutic window observed between target and non-target cells. 1. The cytotoxic mechanism of this compound is not specific to the target cells. 2. The chosen non-target cell line shares critical pathways with the target cells.1. Consider using a derivative of this compound that may have higher specificity. 2. If possible, select a non-target cell line that is phenotypically more distinct from your target cells.

Quantitative Data Summary

The following table summarizes the reported effects of Epi-aszonalenin A (EAA) on HT1080 cells. Researchers should aim to generate similar data for this compound with their specific cell lines.

Compound Cell Line Concentration Range Observed Effect Reference
Epi-aszonalenin A (EAA)HT10800.1 - 20 μMNo significant effect on cell viability.[1][2]
Epi-aszonalenin A (EAA)HT10800.1, 1, 10 μMInhibition of PMA-induced cell migration and invasion.
Epi-aszonalenin A (EAA)HT108010 μMDecreased expression of MMPs, VEGF, N-cadherin, and HIF-1α.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed your non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a 96-well plate.

  • Incubation: Incubate the plate for the desired exposure time.

  • LDH Release Measurement: Use a commercial LDH cytotoxicity assay kit. Transfer a small aliquot of the cell culture supernatant to a new plate.

  • Reaction Mixture: Add the LDH reaction mixture provided in the kit to the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) to determine the level of cytotoxicity.

Visualizations

Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity This compound High Concentration This compound MAPK MAPK Pathway This compound->MAPK inhibition/activation PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibition/activation NFkB NF-κB Pathway This compound->NFkB inhibition/activation Dysregulation Pathway Dysregulation MAPK->Dysregulation PI3K_AKT->Dysregulation NFkB->Dysregulation Apoptosis Apoptosis Dysregulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Dysregulation->Cell_Cycle_Arrest Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity

Caption: Hypothetical signaling cascade of this compound-induced cytotoxicity.

Experimental Workflow for Minimizing Cytotoxicity Start Start: Select Non-Target Cell Line Dose_Response Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Time_Course Perform Time-Course Experiment Select_Concentration Select Non-Cytotoxic Concentration (< IC50) Time_Course->Select_Concentration Determine_IC50->Time_Course Validate Validate with Functional Assay (e.g., LDH Assay) Select_Concentration->Validate High_Cytotoxicity High Cytotoxicity? Validate->High_Cytotoxicity Proceed Proceed with Main Experiment Optimize Optimize Conditions (Lower Concentration/Time) Optimize->Dose_Response High_Cytotoxicity->Proceed No High_Cytotoxicity->Optimize Yes

Caption: Workflow for determining and minimizing this compound cytotoxicity.

References

Technical Support Center: Aszonalenin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Aszonalenin is a hypothetical compound. The following guide is based on established principles for the isolation and purification of fungal secondary metabolites and is intended to serve as a practical example for researchers facing similar challenges with novel natural products.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low purity of this compound after initial extraction?

A1: The most frequent cause of low purity is the co-extraction of structurally similar compounds or pigments from the fungal culture. The initial solvent system may be too non-polar, pulling a wide range of lipids and other metabolites along with this compound.

Q2: How can I confirm the identity and purity of my isolated this compound?

A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is ideal for assessing purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.

Q3: My this compound sample appears to be degrading during purification. What steps can I take to prevent this?

A3: Degradation is often caused by exposure to light, extreme pH, or high temperatures. It is advisable to work in low-light conditions (e.g., using amber glassware), maintain a neutral pH unless a specific pH is required for solubility, and keep samples cold (e.g., on ice or at 4°C) whenever possible. If the structure is sensitive to oxidation, degassing solvents and blanketing samples with an inert gas like nitrogen or argon can be beneficial.

Troubleshooting Guide

Issue 1: A persistent impurity co-elutes with this compound in reverse-phase HPLC.

  • Question: How can I resolve a peak that overlaps with my target compound, this compound?

  • Answer:

    • Modify the Mobile Phase: Adjusting the solvent gradient can improve separation. Try a shallower gradient around the elution time of this compound. You can also introduce a different organic modifier (e.g., switching from acetonitrile to methanol, or vice-versa) as this can alter selectivity.

    • Change the Stationary Phase: If modifying the mobile phase is ineffective, the impurity may have a very similar polarity. Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) can provide the necessary selectivity for separation.

    • Orthogonal Chromatography: Employ a different chromatographic technique. If you are using reverse-phase HPLC, consider trying normal-phase chromatography, size-exclusion chromatography, or ion-exchange chromatography if this compound possesses ionizable groups.

Issue 2: this compound has poor solubility in the initial mobile phase for preparative HPLC.

  • Question: What can I do if my crude extract containing this compound is not fully soluble in the loading solvent?

  • Answer:

    • Test Different Solvents: First, perform small-scale solubility tests with solvents that are compatible with your HPLC method. Common choices include DMSO, DMF, or a higher concentration of the organic modifier used in your mobile phase.

    • Use a Co-solvent: Injecting a sample dissolved in a stronger solvent (like DMSO) is possible, but the injection volume must be kept very small to prevent peak distortion and broadening.

    • Solid-Phase Loading: An alternative is to pre-adsorb your crude extract onto a small amount of silica or C18 packing material. After evaporating the solvent, the dry, loaded sorbent can be placed at the top of your preparative column.

Experimental Protocols

Protocol 1: Purity Assessment by Analytical HPLC-DAD

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the isolated this compound in methanol. Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a Diode Array Detector (DAD).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: Return to 10% B and equilibrate.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25°C.

    • Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and the λmax of this compound if known).

  • Analysis: Integrate the peak area of all detected peaks. Calculate purity as (Area of this compound Peak / Total Area of All Peaks) x 100%.

Data Presentation

Table 1: Comparison of Solvent Systems for Preparative Chromatography

Column TypeSolvent System (A:B)Resolution (this compound vs. Impurity X)Yield (%)Purity (%)
C18Water:Acetonitrile1.27591.5
C18Water:Methanol1.47294.2
Phenyl-HexylWater:Acetonitrile1.96898.1
CyanoHexane:Ethyl Acetate1.68196.5

Table 2: Stability of this compound Under Various Conditions

ConditionIncubation Time (h)Purity by HPLC (%)
4°C, Dark2499.1
25°C, Dark2498.8
25°C, Ambient Light2492.3
40°C, Dark2485.4

Visualizations

purification_workflow culture Fungal Culture Broth extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction crude Crude Extract extraction->crude flash_chrom Flash Chromatography (Silica Gel) crude->flash_chrom fractions Semi-pure Fractions flash_chrom->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_product Pure this compound (>98%) prep_hplc->pure_product analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_workflow start Impurity Co-elutes with this compound in RP-HPLC step1 Modify Mobile Phase (e.g., shallower gradient, change from ACN to MeOH) start->step1 check1 Is Resolution > 1.5? step1->check1 step2 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check1->step2 No end_success Problem Solved check1->end_success Yes check2 Is Resolution > 1.5? step2->check2 step3 Use Orthogonal Method (e.g., Normal Phase, SFC) check2->step3 No check2->end_success Yes end_fail Consult Specialist step3->end_fail

Caption: Decision tree for resolving co-eluting impurities.

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic effects of aszonalenin and its related clavine alkaloids, fumigaclavine C and festuclavine. Due to a notable scarcity of direct experimental data on the neurotoxicity of this compound and festuclavine, this comparison focuses on the known bioactivities of the broader ergot alkaloid class to which they belong, with specific available data provided for fumigaclavine C. The guide is intended to inform researchers of the potential neurotoxic mechanisms and to provide detailed experimental protocols for future investigations.

Introduction to this compound and Related Alkaloids

This compound, fumigaclavine C, and festuclavine are indole alkaloids produced by various species of Aspergillus and other fungi.[1] They belong to the clavine and ergot alkaloid families, which are known for their diverse biological activities, including interactions with central nervous system (CNS) receptors.[1][2] The core structure of these alkaloids allows them to interact with neurotransmitter receptors, suggesting a potential for neurotoxic or neuroprotective effects.[1]

Comparative Analysis of Neurotoxic Potential

A direct quantitative comparison of the neurotoxic effects of this compound, fumigaclavine C, and festuclavine is hampered by the limited availability of specific experimental data. However, an inferential comparison can be made based on the known activities of related ergot alkaloids and the available data for fumigaclavine C.

This compound: There is currently no publicly available experimental data specifically detailing the neurotoxic effects of this compound on neuronal cells. Its structural similarity to other clavine alkaloids suggests that it may interact with dopaminergic, serotonergic, and adrenergic receptors, but this remains to be experimentally verified.

Fumigaclavine C: Research on fumigaclavine C has primarily focused on its anti-cancer and vasorelaxant properties.[3] Studies have shown that fumigaclavine C can induce apoptosis in cancer cell lines and cause relaxation of aortic rings. While not direct evidence of neurotoxicity, the induction of apoptosis indicates a potential for cytotoxicity that could extend to neuronal cells. One study demonstrated its potent vasorelaxant effects with EC50 values of 5.62 µM (in high K+ contracted rings) and 1.58 µM (in phenylephrine-contracted rings), suggesting an interaction with cellular signaling pathways that could be relevant in the nervous system.

Festuclavine: Similar to this compound, there is a lack of specific neurotoxicity data for festuclavine. Its role is primarily understood as a biosynthetic precursor to other ergot alkaloids.

General Ergot Alkaloid Neurotoxicity: Ergot alkaloids are known to interact with a variety of neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This interaction can lead to a range of effects on the central nervous system. The neurotoxicity of mycotoxins, in general, is often attributed to the induction of oxidative stress and apoptosis in neuronal cells.

Data Presentation

Due to the absence of direct comparative neurotoxicity data (e.g., IC50 values for neuronal cell death), a quantitative comparison table cannot be provided at this time. The table below summarizes the known biological activities that may be relevant to the neurotoxic potential of these alkaloids.

AlkaloidKnown Biological ActivitiesReceptor Interactions (Predicted/Known for Class)
This compound No specific neurotoxicity data available.Potentially interacts with dopamine, serotonin, and adrenergic receptors based on structural similarity to other clavine alkaloids.
Fumigaclavine C - Induces apoptosis in MCF-7 breast cancer cells.- Potent vasorelaxant effects (EC50 = 1.58 - 5.62 µM).Likely interacts with neurotransmitter receptors, but specific affinities are not well-documented.
Festuclavine Primarily known as a biosynthetic intermediate. No specific neurotoxicity data available.May interact with CNS receptors, as is common for clavine alkaloids.

Signaling Pathways and Experimental Workflows

The potential neurotoxic effects of this compound and related alkaloids are likely mediated through complex signaling pathways within neuronal cells. Below are diagrams illustrating a generalized signaling pathway for mycotoxin-induced neurotoxicity and a typical experimental workflow for assessing neurotoxicity in vitro.

Mycotoxin_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Neuronal Cell Alkaloid Alkaloid Receptor Receptor Alkaloid->Receptor Binding ROS_Production ↑ Reactive Oxygen Species (ROS) Receptor->ROS_Production Signal Transduction Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway of mycotoxin-induced neurotoxicity.

Neurotoxicity_Workflow cluster_assays Neurotoxicity Assays Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with Alkaloids (Different Concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Incubation->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Assay (e.g., ROS Measurement) Incubation->Oxidative_Stress_Assay Data_Analysis Data Analysis and IC50/EC50 Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of neurotoxicity. The following are standard protocols for key in vitro neurotoxicity assays.

Cell Culture and Differentiation

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies.

Protocol:

  • Culture: SH-SY5Y cells are cultured in a complete medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Differentiation (Optional but Recommended): To obtain a more mature neuronal phenotype, cells can be differentiated by reducing the serum concentration (e.g., to 1% FBS) and adding a differentiating agent such as retinoic acid (10 µM) for several days.

Cell Viability Assays

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Protocol:

  • Cell Seeding: Seed differentiated SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of the test alkaloids for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b) Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described above.

  • Cell Lysis: Lyse the cells to release their contents.

  • Caspase-3 Activity Measurement: Use a fluorometric or colorimetric caspase-3 assay kit to measure the enzyme activity in the cell lysates according to the manufacturer's protocol.

Oxidative Stress Assay (Reactive Oxygen Species - ROS Measurement)

This assay quantifies the intracellular production of ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the alkaloids for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) that becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

Conclusion and Future Directions

While the direct neurotoxic effects of this compound and festuclavine remain uncharacterized, their classification as clavine/ergot alkaloids suggests a potential for interaction with the central nervous system. The available data on fumigaclavine C, although not directly related to neurotoxicity, indicates biological activity that warrants further investigation in neuronal models. The experimental protocols provided in this guide offer a robust framework for future studies to elucidate the specific neurotoxic or neuroprotective profiles of these compounds. Further research, particularly utilizing the in vitro assays described, is essential to fill the current knowledge gap and to understand the potential risks and therapeutic opportunities associated with these fungal metabolites.

References

A Comparative Guide to the Anti-Metastatic Properties of Aszonalenin and Selected Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-metastatic properties of Epi-Aszonalenin A (EAA), a derivative of Aszonalenin, with selected inhibitors of key signaling pathways implicated in metastasis: the PI3K/AKT, MAPK, and NF-κB pathways. The information presented is intended to assist researchers in evaluating the potential of these compounds in the context of anti-cancer drug development.

Introduction to Epi-Aszonalenin A and its Anti-Metastatic Potential

Epi-aszonalenin A (EAA) is an alkaloid isolated from the marine coral endophytic fungus Aspergillus terreus.[1][2] Preclinical studies have demonstrated its potent anti-metastatic activities, primarily through the inhibition of cancer cell migration and invasion.[1][2] EAA exerts its effects by modulating key signaling pathways that are frequently dysregulated in metastatic cancers, including the PI3K/AKT, MAPK, and NF-κB pathways.[1] This guide compares the in vitro anti-metastatic efficacy of EAA with representative inhibitors of these pathways: Alpelisib (PI3K inhibitor), Trametinib (MEK inhibitor in the MAPK pathway), and Bortezomib (proteasome inhibitor affecting the NF-κB pathway). The human fibrosarcoma cell line HT1080, a well-established model for studying cancer metastasis, is used as a primary reference where data is available.

Comparative Analysis of Anti-Metastatic Activity

The following tables summarize the quantitative data from in vitro studies on the effects of Epi-Aszonalenin A and the selected alternative inhibitors on cancer cell migration and invasion. It is important to note that direct comparative studies are limited, and experimental conditions such as cell lines, drug concentrations, and treatment durations may vary between studies.

Table 1: Comparison of Inhibitory Effects on Cancer Cell Migration

CompoundTarget PathwayCell LineAssayConcentration% Inhibition of Migration (approx.)Reference
Epi-Aszonalenin A PI3K/AKT, MAPK, NF-κBHT1080Wound Healing10 µM~50% at 12h
Alpelisib PI3K/AKTMDA-MB-231Wound Healing1 µMNot explicitly quantified
Trametinib MAPKU87, U251Wound Healing50 nMSignificant inhibition at 48h
Bortezomib NF-κBARPE-19Wound Healing20 nMSignificant inhibition at 24h

Table 2: Comparison of Inhibitory Effects on Cancer Cell Invasion

CompoundTarget PathwayCell LineAssayConcentration% Inhibition of Invasion (approx.)Reference
Epi-Aszonalenin A PI3K/AKT, MAPK, NF-κBHT1080Transwell10 µM~60%
Alpelisib PI3K/AKTMDA-MB-231Transwell1 µM~50%
Trametinib MAPKU87, U251Transwell50 nMSignificant inhibition at 48h
Bortezomib NF-κBHeLaTranswell10 µMSignificant inhibition

Signaling Pathways and Mechanisms of Action

The anti-metastatic effects of Epi-Aszonalenin A and the compared inhibitors are mediated through their interaction with specific signaling pathways crucial for cancer cell motility and invasion.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, survival, and migration. Its aberrant activation is a hallmark of many cancers and promotes metastasis.

PI3K_AKT_Pathway cluster_EAA Epi-Aszonalenin A cluster_Alpelisib Alpelisib RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Migration Cell Migration & Invasion mTOR->Cell_Migration EAA_inhibits_PI3K Inhibition EAA_inhibits_PI3K->PI3K Alpelisib_inhibits_PI3K Inhibition Alpelisib_inhibits_PI3K->PI3K

Caption: PI3K/AKT pathway and points of inhibition.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and migration. The Ras-Raf-MEK-ERK cascade is a key branch of this pathway frequently implicated in metastasis.

MAPK_Pathway cluster_EAA Epi-Aszonalenin A cluster_Trametinib Trametinib GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Metastasis Metastasis TranscriptionFactors->Metastasis EAA_inhibits_MAPK Inhibition EAA_inhibits_MAPK->RAF Trametinib_inhibits_MEK Inhibition Trametinib_inhibits_MEK->MEK

Caption: MAPK pathway and points of inhibition.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes tumor progression and metastasis by upregulating the expression of genes involved in these processes.

NFkB_Pathway cluster_EAA Epi-Aszonalenin A cluster_Bortezomib Bortezomib Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation GeneExpression Target Gene Expression (MMPs, VEGF) Metastasis Metastasis GeneExpression->Metastasis EAA_inhibits_NFkB Inhibition EAA_inhibits_NFkB->IKK Bortezomib_inhibits_Proteasome Inhibition Bortezomib_inhibits_Proteasome->Proteasome Wound_Healing_Workflow A Seed cells to confluency B Create scratch with pipette tip A->B C Wash and add test compounds B->C D Image at 0h and subsequent time points C->D E Measure wound area and calculate closure D->E Transwell_Invasion_Workflow A Coat Transwell insert with Matrigel B Seed cells with test compound in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate to allow invasion C->D E Fix, stain, and count invading cells D->E

References

Aszonalenin in the Landscape of Fungal Neurotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal neurotoxins represent a diverse group of secondary metabolites capable of inducing a range of neurological effects, from tremors and seizures to neuronal apoptosis. This guide provides a comparative overview of Aszonalenin, an indole alkaloid mycotoxin, and other significant fungal neurotoxins. Due to a lack of extensive neurotoxicity studies on this compound, this comparison primarily draws on data from structurally related and well-characterized tremorgenic mycotoxins, such as Penitrem A and Verruculogen. We present available data on their mechanisms of action, target receptors, and cytotoxic effects. Detailed experimental protocols for key neurotoxicity assays are also provided to facilitate further research in this area. This guide highlights the current knowledge gaps and underscores the need for further investigation into the neurotoxic potential of this compound.

Introduction to this compound and Fungal Neurotoxins

This compound is a complex indole alkaloid mycotoxin produced by fungi of the Aspergillus and Neosartorya genera. Structurally, it is a benzodiazepine metabolite formed from the intramolecular ring closure of anthranilic acid and L-tryptophan, followed by prenylation. While its biosynthesis has been studied, its neurotoxic properties remain largely unexplored.

Fungal neurotoxins are broadly categorized based on their chemical structures and neurological effects. A significant group is the tremorgenic mycotoxins, which, as their name suggests, induce tremors and convulsions in vertebrates. Many of these, including the well-studied Penitrem A and Verruculogen, are indole diterpenoids. Their mechanisms of action often involve the modulation of major inhibitory and excitatory neurotransmitter systems, primarily the GABAergic and glutamatergic systems. Given this compound's indole alkaloid structure, it is hypothesized to share mechanistic similarities with these tremorgenic mycotoxins.

Comparative Analysis of Neurotoxic Mechanisms

While direct experimental data on the neurotoxic mechanism of this compound is not currently available in the scientific literature, we can infer potential pathways by examining structurally similar and well-characterized fungal neurotoxins.

Modulation of GABAergic Neurotransmission

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). The GABA-A receptor, a ligand-gated chloride ion channel, is a key target for many neuroactive compounds, including benzodiazepines.

  • Penitrem A and Verruculogen: These tremorgenic mycotoxins have been shown to interact with the GABA-A receptor. Their action is complex and can involve non-competitive inhibition, suggesting they may bind to a site on the receptor distinct from the GABA binding site, potentially within the chloride channel pore. This interaction disrupts the normal inhibitory function of GABA, leading to hyperexcitability and tremors.

Given that this compound is a benzodiazepine-related metabolite, it is plausible that it may also interact with the GABA-A receptor. However, without experimental data, its specific binding site and functional effect (agonist, antagonist, or modulator) remain unknown.

Disruption of Glutamatergic Neurotransmission

Glutamate is the major excitatory neurotransmitter in the CNS, and its dysregulation is implicated in excitotoxicity and seizure activity.

  • Penitrem A and Verruculogen: Studies have indicated that these toxins can increase the spontaneous release of glutamate from presynaptic terminals. This excessive release of glutamate can overstimulate postsynaptic receptors, such as NMDA and AMPA receptors, contributing to the neuronal hyperexcitability and convulsions characteristic of tremorgenic mycotoxicosis.

The potential for this compound to modulate glutamate release has not been investigated.

Quantitative Comparison of Neurotoxic Potency

A critical aspect of comparing neurotoxins is their potency, often expressed as the half-maximal inhibitory concentration (IC50) in in vitro assays or the median lethal dose (LD50) in in vivo studies. Unfortunately, there is no publicly available data on the neurotoxic IC50 or LD50 for this compound. The following table summarizes available data for other prominent fungal neurotoxins to provide a comparative context.

MycotoxinToxin ClassIC50 (Neuroblastoma Cells)LD50 (Mice, intraperitoneal)Primary Neurological Effect
This compound Indole AlkaloidNot AvailableNot AvailableNot Characterized
Penitrem A Indole DiterpenoidNot Available~0.19 mg/kgTremors, Convulsions
Verruculogen Indole DiterpenoidNot Available~0.92 mg/kgTremors, Ataxia
Ochratoxin A Dihydroisocoumarin~1.86 µM (72h, SH-SY5Y)[1]20-30 mg/kgNeuronal Apoptosis[2]
Fumonisin B1 Sphingoid-like>100 µM (48-144h, SH-SY5Y)5-10 mg/kgNeuronal Degeneration[2]
T-2 Toxin TrichotheceneNot Available~5.2 mg/kgNeuronal Apoptosis[2]

Experimental Protocols

To facilitate further research into the neurotoxicology of this compound and other fungal toxins, this section provides detailed protocols for key in vitro assays.

Cytotoxicity Assessment using MTT Assay on SH-SY5Y Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compounds (this compound and other mycotoxins)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the toxins. Include a vehicle control (medium with the solvent used to dissolve the toxins).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate IC50 values using non-linear regression analysis.

GABA-A Receptor Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.

Materials:

  • Rat brain membranes (prepared from cerebral cortex)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]Muscimol for the GABA site or [3H]Flumazenil for the benzodiazepine site)

  • Unlabeled competitor (test compound, e.g., this compound)

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium (e.g., 45-60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate an inhibition curve and calculate the IC50. The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Glutamate Release Assay from Primary Cortical Neurons

This assay measures the amount of glutamate released from neurons upon depolarization.

Materials:

  • Primary cortical neuron cultures

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • High potassium (KCl) stimulation buffer

  • Glutamate assay kit (e.g., fluorescence or luminescence-based)

  • 96-well plates

Procedure:

  • Cell Culture: Culture primary cortical neurons on 96-well plates until mature.

  • Pre-incubation: Gently wash the neurons with HBSS. Pre-incubate the cells with the test compound (e.g., this compound) in HBSS for a defined period.

  • Stimulation: To evoke glutamate release, replace the medium with a high KCl stimulation buffer (containing the test compound). A control with normal KCl buffer should be included.

  • Sample Collection: After a short incubation period (e.g., 5-10 minutes), collect the supernatant, which contains the released glutamate.

  • Glutamate Quantification: Measure the glutamate concentration in the collected samples using a commercial glutamate assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the amount of glutamate released to the total protein content in each well. Compare the glutamate release in the presence of the test compound to the control to determine its effect.

Visualizations of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and experimental workflows.

G Figure 1: Hypothesized this compound Interaction with the GABA-A Receptor cluster_receptor GABA-A Receptor cluster_ligands Ligands GABA_site GABA Site Pore Chloride Channel Pore GABA_site->Pore Opens Channel BZD_site Benzodiazepine Site BZD_site->GABA_site Modulates Affinity GABA GABA GABA->GABA_site Binds This compound This compound (?) This compound->BZD_site Hypothesized Binding

Caption: Figure 1: Hypothesized interaction of this compound with the GABA-A receptor.

G Figure 2: Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_toxin Add Mycotoxins (serial dilutions) incubate1->add_toxin incubate2 Incubate 24-72h add_toxin->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Figure 2: General workflow for the MTT cytotoxicity assay.

G Figure 3: Workflow for Competitive Radioligand Binding Assay start Start prep_membranes Prepare Brain Membranes start->prep_membranes setup_assay Incubate Membranes with Radioligand & Test Compound prep_membranes->setup_assay filtration Rapid Filtration & Washing setup_assay->filtration scintillation Scintillation Counting filtration->scintillation analyze Data Analysis (IC50, Ki) scintillation->analyze end End analyze->end

Caption: Figure 3: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The study of fungal neurotoxins is critical for understanding their impact on human and animal health. While significant progress has been made in characterizing toxins like Penitrem A and Verruculogen, this compound remains a compound of interest with a significant lack of neurotoxicological data. Its structural similarity to other tremorgenic indole alkaloids suggests a potential for neuroactivity, likely through the modulation of GABA-A and/or glutamate receptors.

The absence of quantitative data for this compound in this guide highlights a critical research gap. Future studies should focus on:

  • In vitro neurotoxicity screening: Utilizing cell-based assays, such as the MTT assay with neuroblastoma cell lines, to determine the cytotoxic potential of this compound.

  • Receptor binding studies: Performing radioligand binding assays to investigate the affinity of this compound for key neurological targets, particularly the GABA-A receptor.

  • Functional assays: Employing electrophysiological techniques and neurotransmitter release assays to elucidate the functional consequences of this compound's interaction with neuronal targets.

  • In vivo studies: If in vitro data suggests significant neuroactivity, carefully designed in vivo studies in animal models would be warranted to characterize its systemic effects and determine its LD50.

By systematically addressing these areas, the scientific community can build a comprehensive neurotoxicological profile of this compound, allowing for a more complete and direct comparison with other fungal neurotoxins and a better assessment of its potential risks.

References

A Comparative Analysis of Aszonalenin and Epi-Aszonalenin A Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reported bioactivities of two closely related fungal metabolites, Aszonalenin and Epi-Aszonalenin A. While both compounds have demonstrated potential as bioactive molecules, current research indicates distinct areas of therapeutic promise. Epi-Aszonalenin A has been more extensively studied for its anti-cancer properties, whereas this compound has been identified as a substance P and NF-κB inhibitor. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and drug development efforts.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivities of this compound and Epi-Aszonalenin A. It is important to note that a direct comparison of potency is challenging due to the limited number of studies that have evaluated both compounds in the same assays.

CompoundBioactivityAssayCell Line/TargetIC50 / KiReference
This compound Substance P InhibitionNK-1 Receptor BindingHuman Neurokinin-1 (NK-1) ReceptorKi values for related fiscalins: 57-174 µM[1]
NF-κB InhibitionNF-κB Responsive Luciferase AssayZFTA-RELA expressing cellsData not available[2]
Epi-Aszonalenin A Anti-tumor (Cytotoxicity)Cell Viability AssayHT1080Non-toxic up to 20 µM[3]
Anti-tumor (Invasion)Transwell Invasion AssayPMA-induced HT1080Data not available[4][5]
Anti-tumor (Metastasis)Wound Healing AssayPMA-induced HT1080Data not available
Angiogenesis InhibitionNot specifiedNot specifiedData not available
Epi-Aszonalenin B NF-κB InhibitionNF-κB Responsive Luciferase AssayZFTA-RELA expressing cellsIC50: 5.0 µM (2.0 µg/mL)

Note: The IC50 value for NF-κB inhibition is for Epi-Aszonalenin B, a closely related analog of Epi-Aszonalenin A.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

Substance P (NK-1 Receptor) Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the neurokinin-1 (NK-1) receptor.

Materials:

  • Human NK-1 receptor-expressing cell membranes (e.g., from CHO-K1 cells).

  • Radiolabeled substance P ligand (e.g., [3H]-Substance P).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 150 mM NaCl, and 0.1% BSA).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, combine the cell membranes, radiolabeled substance P, and either the test compound or vehicle control.

  • Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The Ki value can be calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

NF-κB Luciferase Reporter Assay (General Protocol)

This assay is used to measure the activation of the NF-κB signaling pathway.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct.

  • Test compound (e.g., this compound or Epi-Aszonalenin A).

  • Inducing agent (e.g., TNF-α or expression of a fusion protein like ZFTA-RELA).

  • Cell lysis buffer.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Induce NF-κB activation by adding the inducing agent.

  • After the induction period, wash the cells with PBS and then lyse them using the cell lysis buffer.

  • Transfer the cell lysate to a luminometer plate.

  • Add the luciferase assay substrate to each well.

  • Measure the luminescence using a luminometer.

  • The IC50 value is the concentration of the test compound that reduces the luciferase activity by 50% compared to the induced, untreated control.

PMA-Induced Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of a compound to inhibit the invasion of cancer cells through a basement membrane matrix.

Materials:

  • HT1080 human fibrosarcoma cells.

  • Transwell inserts with a porous membrane (e.g., 8 µm pores).

  • Matrigel or a similar basement membrane matrix.

  • Phorbol 12-myristate 13-acetate (PMA) as an inducing agent.

  • Test compound (e.g., Epi-Aszonalenin A).

  • Cell culture medium.

  • Staining solution (e.g., crystal violet).

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed the HT1080 cells in the upper chamber of the inserts in serum-free medium containing various concentrations of the test compound and PMA.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubate the plate to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields.

  • The inhibition of invasion is calculated as the percentage reduction in the number of invading cells in the presence of the test compound compared to the PMA-treated control.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Substance P/NK-1 Receptor Signaling

This compound has been identified as an inhibitor of substance P, which exerts its effects through the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). The binding of substance P to the NK-1 receptor activates downstream signaling cascades, including the mobilization of intracellular calcium and the activation of protein kinase C. By inhibiting this interaction, this compound can potentially modulate processes such as pain transmission and neurogenic inflammation.

Aszonalenin_NK1_Pathway cluster_membrane Cell Membrane NK1R NK-1 Receptor G_protein Gq/11 NK1R->G_protein Activates SP Substance P SP->NK1R Binds This compound This compound This compound->NK1R Inhibits PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects (Pain, Inflammation) Ca_release->Downstream PKC->Downstream

This compound's inhibition of the NK-1 receptor pathway.
Epi-Aszonalenin A: Multi-pathway Inhibition of Tumor Progression

Epi-Aszonalenin A has demonstrated anti-tumor activity by inhibiting multiple signaling pathways that are crucial for cancer cell invasion, metastasis, and angiogenesis. In a model using PMA-induced HT1080 fibrosarcoma cells, Epi-Aszonalenin A was shown to suppress the PI3K/AKT, MAPK, and NF-κB signaling cascades. The inhibition of these pathways leads to the downregulation of key proteins involved in tumor progression, such as matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), hypoxia-inducible factor-1α (HIF-1α), and N-cadherin.

Epi_Aszonalenin_A_Pathway cluster_pathways Signaling Pathways cluster_effects Downstream Effects PMA PMA PI3K_AKT PI3K/AKT PMA->PI3K_AKT Activates MAPK MAPK PMA->MAPK Activates NFkB NF-κB PMA->NFkB Activates Epi_Aszonalenin_A Epi-Aszonalenin A Epi_Aszonalenin_A->PI3K_AKT Inhibits Epi_Aszonalenin_A->MAPK Inhibits Epi_Aszonalenin_A->NFkB Inhibits Invasion_Metastasis Tumor Invasion & Metastasis PI3K_AKT->Invasion_Metastasis Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Invasion_Metastasis MAPK->Angiogenesis NFkB->Invasion_Metastasis NFkB->Angiogenesis MMPs MMPs VEGF VEGF HIF1a HIF-1α N_cadherin N-cadherin Invasion_Metastasis->MMPs Invasion_Metastasis->N_cadherin Angiogenesis->VEGF Angiogenesis->HIF1a

Epi-Aszonalenin A's inhibition of pro-tumorigenic pathways.
Workflow for Bioactivity Screening

The following diagram outlines a general workflow for the initial screening and characterization of the bioactivity of compounds like this compound and Epi-Aszonalenin A.

Bioactivity_Workflow start Compound Isolation and Purification cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity primary_screen Primary Bioactivity Screen (e.g., Target-based or Phenotypic) cytotoxicity->primary_screen Determine non-toxic conc. secondary_screen Secondary Assays (e.g., Invasion, Angiogenesis) primary_screen->secondary_screen Active Compounds moa Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) secondary_screen->moa Confirmed Activity lead_optimization Lead Optimization moa->lead_optimization

A general workflow for assessing compound bioactivity.

References

Unraveling the Mechanism of Aszonalenin: A Comparative Guide to its NF-κB Inhibitory Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the mechanism of action of Aszonalenin, a fungal-derived compound, and its acetylated form, Acetylthis compound, as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a comparative analysis with established NF-κB inhibitors, Parthenolide and BAY 11-7082, this document offers researchers, scientists, and drug development professionals a detailed examination of its therapeutic potential, supported by experimental data and detailed protocols.

Comparative Analysis of NF-κB Inhibitory Activity

This compound and its derivatives have demonstrated significant inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound, Acetylthis compound, and comparator compounds against NF-κB activation.

CompoundTarget/AssayIC50 (µM)Cell Line
This compound NF-κB responsive luciferase activity-[1]6E8
Acetylthis compound NF-κB responsive luciferase activity-[1]6E8
epi-Aszonalenin BNF-κB responsive luciferase activity5.0[1]6E8
Aszonapyrone ANF-κB responsive luciferase activity11.6[1]6E8
Parthenolide NF-κB activation~1.1 - 2.6[2]THP-1
BAY 11-7082 TNFα-induced IκBα phosphorylation10Tumor cells

Note: While specific IC50 values for this compound and Acetylthis compound are not yet published, studies show significant inhibition of NF-κB responsive luciferase activity at a concentration of 5 µg/mL. Further dose-response studies are required to determine their precise IC50 values.

Delving into the Mechanism: The NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is a primary target for anti-inflammatory drug development. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation (Ser32/36) Ubiquitin Ubiquitin IκBα->Ubiquitin Ubiquitination p65 p65 NF-κB Complex (Active) p65 p50 p65->NF-κB Complex (Active) p50 p50 p50->NF-κB Complex (Active) NF-κB Complex (Inactive) p65 p50 IκBα Proteasome Proteasome Ubiquitin->Proteasome Degradation This compound This compound/ Acetylthis compound This compound->IKK Complex Inhibition (Putative) p65 p65 p50 p50 DNA DNA NF-κB Complex (Active)->DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription Activation

Figure 1: The Canonical NF-κB Signaling Pathway and the Putative Point of Intervention for this compound.

Based on the known mechanisms of similar natural product inhibitors like Parthenolide, it is hypothesized that this compound and Acetylthis compound may exert their inhibitory effects by targeting the IκB kinase (IKK) complex. By preventing the phosphorylation of IκBα, these compounds would subsequently block the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocols

To facilitate further research and cross-validation, detailed protocols for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay is a highly sensitive method for quantifying the activity of the NF-κB signaling pathway.

Materials:

  • HEK293T or similar mammalian cell line

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Renilla luciferase control plasmid (for normalization of transfection efficiency)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TNF-α (or other NF-κB activator)

  • This compound, Acetylthis compound, Parthenolide, BAY 11-7082

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid (100 ng/well) and the Renilla luciferase control plasmid (10 ng/well) using Lipofectamine 2000 according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with varying concentrations of this compound, Acetylthis compound, Parthenolide, or BAY 11-7082 for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control. Determine the IC50 values for each compound by plotting the percentage of inhibition against the log concentration of the compound.

experimental_workflow A Seed HEK293T cells in 96-well plate B Co-transfect with NF-κB reporter plasmids A->B C Pre-treat with This compound or comparators B->C D Stimulate with TNF-α C->D E Lyse cells and measure luciferase activity D->E F Data analysis and IC50 determination E->F

Figure 2: Experimental Workflow for the NF-κB Luciferase Reporter Assay.
Western Blot for IκBα Phosphorylation and Degradation

This experiment assesses the effect of the compounds on the upstream events of NF-κB activation.

Materials:

  • RAW 264.7 or similar macrophage cell line

  • This compound, Acetylthis compound, Parthenolide, BAY 11-7082

  • LPS (Lipopolysaccharide) or TNF-α

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Pre-treat the cells with the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Lyse the cells and collect the total protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control).

  • Detection: Incubate with the HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the levels of phosphorylated and total IκBα relative to the loading control.

Immunofluorescence for p65 Nuclear Translocation

This assay visualizes the subcellular localization of the NF-κB p65 subunit.

Materials:

  • HeLa or similar cell line grown on coverslips

  • This compound, Acetylthis compound, Parthenolide, BAY 11-7082

  • TNF-α

  • Formaldehyde for fixation

  • Triton X-100 for permeabilization

  • Primary antibody: anti-p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow HeLa cells on coverslips. Pre-treat with the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate with the anti-p65 primary antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Assess the localization of p65 (cytoplasmic vs. nuclear) in treated and untreated cells.

Conclusion

This compound and its derivatives represent a promising new class of NF-κB inhibitors. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into their precise mechanism of action and therapeutic potential. Comparative studies with well-characterized inhibitors such as Parthenolide and BAY 11-7082 will be instrumental in elucidating the unique properties of this compound and advancing its development as a novel anti-inflammatory agent. Further research is warranted to determine the specific molecular interactions of this compound with the IKK complex and to evaluate its efficacy in in vivo models of inflammatory diseases.

References

Comparative Guide to the Synthesis of Aszonalenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published synthetic routes to Aszonalenin, a prenylated indole alkaloid with noteworthy anti-biofilm and anti-cancer activities. We present a detailed analysis of two primary strategies: a chemoenzymatic approach and a total synthesis featuring a key iridium-catalyzed reaction. This document is intended to assist researchers in selecting the most suitable method for their specific needs by providing detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction to this compound

This compound is a fungal metabolite belonging to the class of indole alkaloids. Its complex polycyclic structure, featuring a reverse prenyl moiety, has attracted significant interest from the synthetic chemistry community. Furthermore, derivatives of this compound, such as epi-aszonalenin A, have demonstrated potential as therapeutic agents through the inhibition of signaling pathways implicated in cancer progression, such as the NF-κB pathway.

Synthetic Strategies: A Comparative Overview

Two distinct and effective strategies for the synthesis of this compound have been reported in the literature.

  • Chemoenzymatic Synthesis: This approach, pioneered by Yin et al., utilizes recombinant prenyltransferase enzymes to achieve a highly stereospecific synthesis. The key transformation involves the enzymatic prenylation of a benzodiazepinedione precursor.

  • Total Synthesis via Iridium-Catalyzed Reverse Prenylation: A total synthesis developed by Ruchti and Carreira employs a novel iridium-catalyzed reverse prenylation of a tryptophan derivative as the cornerstone of their strategy. This method allows for the diastereoselective construction of the key quaternary stereocenter.

The following sections provide a detailed breakdown of each synthetic route, including quantitative data for comparison, complete experimental protocols, and visual diagrams of the workflows.

Quantitative Data Comparison

The following table summarizes the key quantitative data from the published syntheses of this compound, allowing for a direct comparison of the two primary methods.

ParameterChemoenzymatic Synthesis (Yin et al.)Total Synthesis (Ruchti and Carreira)
Key Reaction Enzymatic C3-prenylationIridium-catalyzed reverse prenylation
Starting Material (R)- or (S)-benzodiazepinedioneTryptophan methyl ester derivative
Stereoselectivity ~100%High (diastereoselective)
Conversion/Yield 85-100% conversionNot reported as a single overall yield
Key Reagents Prenyltransferase (AnaPT or CdpNPT), DMAPP[Ir(COD)Cl]₂, Ligand, KOtBu, BEt₃
Reaction Conditions Aqueous buffer, near neutral pH, room temp.Anhydrous organic solvent, inert atmosphere

Experimental Protocols

Chemoenzymatic Synthesis of this compound Stereoisomers

This protocol is adapted from the work of Yin, Cheng, and Li (2009), Org. Biomol. Chem., 7, 2202-2207.[1]

a) Expression and Purification of Prenyltransferases (AnaPT and CdpNPT):

Detailed protocols for the overexpression of the anaPT and cdpNPT genes in E. coli and subsequent purification of the His-tagged proteins are described in the source publication.

b) Synthesis of (R)- and (S)-Benzodiazepinedione (Substrates):

The synthesis of the benzodiazepinedione substrates is achieved through standard peptide coupling procedures from the corresponding protected amino acids.

c) Enzymatic Prenylation Reaction:

  • A standard reaction mixture (100 µL) is prepared containing 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 0.5 mM (R)- or (S)-benzodiazepinedione, 1 mM dimethylallyl diphosphate (DMAPP), and 5-10 µg of purified AnaPT or CdpNPT enzyme.

  • The reaction mixture is incubated at 30 °C for 1-2 hours.

  • The reaction is quenched by the addition of 200 µL of ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

  • The combined organic extracts are evaporated to dryness.

  • The residue is redissolved in methanol and analyzed by HPLC.

  • For preparative scale, the reaction volume is scaled up, and the product is purified by semi-preparative HPLC.

d) Product Characterization:

The stereochemistry of the resulting this compound stereoisomers is determined by comparison of their HPLC retention times and NMR spectra with those of authentic standards.

Total Synthesis of (+)-Aszonalenin

This protocol is based on the total synthesis reported by Ruchti and Carreira (2014), J. Am. Chem. Soc., 136, 48, 16756–16759.

a) Synthesis of the Tryptophan Precursor:

The synthesis of the required N-protected tryptophan methyl ester derivative is accomplished through a multi-step sequence starting from commercially available materials.

b) Iridium-Catalyzed Reverse Prenylation:

  • In a flame-dried flask under an inert atmosphere, the iridium catalyst is prepared in situ by dissolving [Ir(COD)Cl]₂ and the appropriate chiral ligand in an anhydrous solvent such as dichloromethane (DCM).

  • In a separate flame-dried flask, the tryptophan precursor is dissolved in anhydrous tetrahydrofuran (THF).

  • To the solution of the precursor, potassium tert-butoxide (KOtBu) is added, followed by the dropwise addition of triethylborane (BEt₃, 1 M in THF).

  • The pre-formed iridium catalyst solution is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • The reaction is quenched, and the crude product is purified by silica gel column chromatography to yield the hexahydropyrrolo[2,3-b]indole core.

c) Final Steps to (+)-Aszonalenin:

The intermediate from the iridium-catalyzed reaction is then carried forward through a series of transformations, including cyclization and deprotection steps, to afford (+)-Aszonalenin.

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the two synthetic strategies, the following diagrams illustrate the key transformations.

Chemoenzymatic_Synthesis cluster_substrates Starting Materials cluster_enzyme Enzymatic Reaction cluster_product Product Benzodiazepinedione (R)- or (S)-Benzodiazepinedione Enzyme AnaPT or CdpNPT Benzodiazepinedione->Enzyme DMAPP DMAPP DMAPP->Enzyme This compound This compound Stereoisomer Enzyme->this compound Stereospecific Prenylation

Caption: Chemoenzymatic synthesis of this compound.

Total_Synthesis cluster_start Starting Material cluster_key_step Key Step cluster_intermediate Intermediate cluster_end Final Product Tryptophan Tryptophan Derivative IrCatalysis Iridium-Catalyzed Reverse Prenylation Tryptophan->IrCatalysis Intermediate Hexahydropyrrolo- [2,3-b]indole IrCatalysis->Intermediate This compound (+)-Aszonalenin Intermediate->this compound Further Steps

Caption: Total synthesis of (+)-Aszonalenin.

Biological Activity and Signaling Pathway

epi-Aszonalenin A, a stereoisomer of this compound, has been reported to exhibit anti-cancer properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by epi-aszonalenin A suggests a potential mechanism for its anti-tumor effects.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to epithis compound epi-Aszonalenin A epithis compound->IKK inhibits Gene Target Gene Expression NFkB_nuc->Gene activates

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

Both the chemoenzymatic and the total synthesis approaches offer viable routes to this compound and its stereoisomers. The chemoenzymatic method excels in its stereospecificity and high conversion rates under mild, environmentally friendly conditions. However, it requires access to specific enzymes and the synthesis of the benzodiazepinedione starting materials. The total synthesis, while likely involving more steps and potentially lower overall yields, provides a powerful and flexible chemical approach that can be adapted to synthesize a wider range of analogues for structure-activity relationship studies. The choice of synthetic route will ultimately depend on the specific goals of the research, available resources, and the desired scale of the synthesis.

References

Structure-Activity Relationship of Aszonalenin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of aszonalenin and its analogs. This compound, a fungal metabolite, and its derivatives have garnered interest for their potential therapeutic applications, including anti-biofilm, anticancer, and α-glucosidase inhibitory activities.[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of novel and more potent therapeutic agents.

Data Presentation: Comparative Biological Activities of this compound Analogs

The following table summarizes the known biological activities of this compound and its key analogs. The data highlights the influence of stereochemistry and functional group modifications on their therapeutic potential.

CompoundStructural ModificationBiological ActivityQuantitative Data (IC50)Target/AssayReference
This compound Parent Compoundα-Glucosidase Inhibition, Anti-biofilm activity, Inhibition of NF-κB responsive luciferase activityNot available in searched resultsα-Glucosidase, Biofilm formation, NF-κB reporter assay[1]
Acetylthis compound Acetylation at N1 of the indoline moietyNon-specific inhibition of luciferase activityNot available in searched resultsLuciferase counter-assay[1]
epi-Aszonalenin A Stereoisomer of this compoundInhibition of tumor invasion and metastasisNot available in searched resultsHT1080 cell invasion and migration assays[2][3]
epi-Aszonalenin B Stereoisomer of this compoundInhibition of NF-κB responsive luciferase activity and downstream gene expressionNot available in searched resultsNF-κB reporter assay, Gene expression analysis

Key Structure-Activity Relationship Insights

Based on the available data, several key SAR insights can be drawn:

  • Stereochemistry is Critical: The difference in activity between this compound and its stereoisomer, epi-aszonalenin A, underscores the importance of the three-dimensional arrangement of the molecule for its anti-cancer properties. Epi-aszonalenin A demonstrates potent inhibition of tumor invasion and metastasis, a property not prominently reported for this compound itself.

  • N1-Acetylation Reduces Specificity: The acetylation of the indoline nitrogen in acetylthis compound appears to lead to non-specific inhibition in luciferase-based assays, suggesting that this modification may not be favorable for targeted therapeutic development.

  • Subtle Stereochemical Changes Impact NF-κB Inhibition: While both this compound and epi-aszonalenin B inhibit NF-κB responsive luciferase activity, epi-aszonalenin B is more effective at inhibiting the expression of downstream NF-κB target genes. This indicates that stereochemistry plays a crucial role in the nuanced modulation of this signaling pathway.

  • The Core Scaffold for α-Glucosidase Inhibition: this compound itself has been identified as an α-glucosidase inhibitor, suggesting that the fundamental this compound scaffold is a promising starting point for the development of novel anti-diabetic agents.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the relationships and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 NF-κB Signaling Pathway Inhibition by epi-Aszonalenin A cluster_1 PMA PMA PKC PKC PMA->PKC PI3K PI3K PKC->PI3K MAPK MAPK PKC->MAPK AKT AKT PI3K->AKT IKK IKK AKT->IKK MAPK->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB Nucleus Nucleus NFκB->Nucleus translocates Gene Target Gene Expression Metastasis Invasion & Metastasis Gene->Metastasis EpiA epi-Aszonalenin A EpiA->PI3K EpiA->MAPK EpiA->NFκB NFκB_n NF-κB NFκB_n->Gene

Inhibition of NF-κB pathway by epi-Aszonalenin A.

G cluster_0 General Experimental Workflow for Biological Screening Start Start: This compound Analogs Assay Biological Assay (e.g., α-glucosidase, NF-κB) Start->Assay Data Data Collection (e.g., IC50 values) Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Experimental workflow for screening this compound analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of findings.

α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays for α-glucosidase inhibitors.

1. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound analogs (test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-glucosidase solution (in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the reaction without the inhibitor and Asample is the absorbance of the reaction with the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

NF-κB Luciferase Reporter Assay

This protocol is a general guide for a dual-luciferase reporter assay to measure NF-κB activation.

1. Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA) (as an activator of NF-κB)

  • This compound analogs (test compounds)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

2. Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours of transfection, replace the medium with fresh medium containing the this compound analogs at various concentrations and incubate for a specified period (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) for 6-8 hours.

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Transfer the cell lysate to a luminometer plate.

  • Measure the firefly luciferase activity by adding the Luciferase Assay Reagent II.

  • Subsequently, measure the Renilla luciferase activity by adding the Stop & Glo® Reagent.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The percentage of inhibition is calculated by comparing the normalized luciferase activity in the presence of the test compound to that of the stimulated control (without the compound). IC50 values can then be determined.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs based on current literature. Further research, particularly the generation of quantitative data for a broader range of analogs, is necessary to build a more comprehensive SAR model and to guide the rational design of future drug candidates.

References

Validating the Role of Aszonalenin in Fungal Pathogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aszonalenin is a secondary metabolite produced by certain fungi, and its role in pathogenesis is an emerging area of scientific inquiry. While comprehensive data directly comparing this compound to other well-established fungal virulence factors remains limited, this guide provides a framework for its validation. By employing established experimental protocols used to characterize other mycotoxins, researchers can systematically investigate the pathogenic potential of this compound. This guide outlines key experimental approaches, presents data in a comparative format, and provides detailed methodologies to facilitate further research.

Comparative Analysis of Fungal Metabolite Cytotoxicity

A critical step in validating a potential virulence factor is to assess its toxicity to host cells. Standard cytotoxicity assays can provide quantitative data on the dose-dependent effects of a fungal metabolite. Below is a comparative table summarizing hypothetical cytotoxicity data for this compound against a common cell line, benchmarked against known mycotoxins.

Table 1: Comparative Cytotoxicity (IC50) of Fungal Metabolites on Murine Macrophage Cell Line (RAW 264.7)

Fungal MetabolitePutative Producing FungiIC50 (µM)Exposure Time (hours)Assay Method
This compound (Hypothetical Data) Aspergillus spp., Neosartorya fischeri2524MTT Assay
Aflatoxin B1Aspergillus flavus, Aspergillus parasiticus5-1024MTT Assay
GliotoxinAspergillus fumigatus1-524MTT Assay
Deoxynivalenol (DON)Fusarium graminearum, Fusarium culmorum10-2024MTT Assay

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. The following sections provide established protocols for key experiments in the validation of fungal virulence factors.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound (and other comparative mycotoxins) in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.[1][2][3][4]

In Vivo Murine Model of Fungal Infection

Animal models are indispensable for assessing the role of a potential virulence factor in a whole organism.

Principle: This model evaluates the contribution of a fungal metabolite to disease progression by comparing the virulence of a wild-type fungal strain with a mutant strain deficient in the production of the metabolite of interest.

Protocol:

  • Strain Preparation: Use a wild-type strain of a relevant fungus (e.g., Aspergillus fumigatus) and generate a knockout mutant strain (ΔaszA) for the gene responsible for this compound biosynthesis. A complemented strain (re-introduction of the wild-type gene into the mutant) should also be created to confirm that the observed phenotype is due to the specific gene deletion.

  • Animal Model: Use immunocompromised mice (e.g., through treatment with cyclophosphamide and cortisone acetate) to increase susceptibility to fungal infection.[5]

  • Infection: Inoculate mice intranasally or intravenously with a defined number of conidia (spores) from the wild-type, mutant (ΔaszA), and complemented strains.

  • Monitoring: Monitor the mice for survival, weight loss, and clinical signs of illness over a period of 14-21 days.

  • Fungal Burden Assessment: At specific time points, euthanize a subset of mice from each group and harvest organs (e.g., lungs, brain, kidneys). Homogenize the organs and plate serial dilutions on appropriate growth media to determine the fungal burden (colony-forming units per gram of tissue).

  • Histopathology: Fix organ tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Grocott's methenamine silver (GMS) to visualize tissue damage and fungal elements.

  • Data Analysis: Compare the survival curves, weight changes, fungal burden, and histopathological scores between the different groups to determine the contribution of this compound to virulence.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

Experimental_Workflow_for_Virulence_Validation Experimental Workflow for Validating this compound's Role in Pathogenesis cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_molecular Molecular Analysis in_vitro_start Isolate/Synthesize this compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_start->cytotoxicity immune_cell Immune Cell Function Assays (e.g., Phagocytosis, Cytokine Production) in_vitro_start->immune_cell pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis immune_cell->pathway_analysis strain_dev Generate Fungal Strains (Wild-Type, ΔaszA, Complemented) animal_model Murine Model of Infection (Immunocompromised) strain_dev->animal_model virulence_assessment Virulence Assessment (Survival, Fungal Burden, Histopathology) animal_model->virulence_assessment gene_expression Host Gene Expression Analysis (e.g., qPCR, RNA-seq) virulence_assessment->gene_expression gene_expression->pathway_analysis conclusion conclusion pathway_analysis->conclusion Validate Role in Pathogenesis

Caption: Workflow for validating the role of this compound in fungal pathogenesis.

Putative_Signaling_Pathway Hypothetical Signaling Pathway of this compound-Induced Host Cell Response This compound This compound HostCell Host Cell Membrane Receptor Putative Receptor HostCell->Receptor MAPK MAPK Cascade (p38, JNK, ERK) Receptor->MAPK NFkB NF-κB Activation MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Inflammation

Caption: Hypothetical signaling cascade initiated by this compound in a host cell.

While direct evidence for this compound's role in fungal pathogenesis is currently scarce, the established methodologies presented in this guide provide a clear roadmap for its investigation. By systematically applying these in vitro and in vivo approaches, researchers can elucidate the cytotoxic and immunomodulatory effects of this compound and definitively determine its contribution to fungal virulence. Such studies are essential for a comprehensive understanding of fungal pathogenesis and for the identification of new targets for antifungal drug development.

References

Benchmarking Aszonalenin's Anti-Angiogenic Potential Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-angiogenic potential of Aszonalenin, a naturally derived alkaloid, against established angiogenesis inhibitors. By presenting available experimental data, detailed methodologies, and mechanistic insights, this document aims to inform further research and drug development efforts in the field of oncology and angiogenesis-related diseases.

Comparative Analysis of Anti-Angiogenic Activity

To provide a framework for evaluation, the following table summarizes the performance of well-known angiogenesis inhibitors—Bevacizumab, Sunitinib, and Sorafenib—in standard in vitro assays. A hypothetical entry for this compound (represented by its active derivative, Epi-Aszonalenin A) is included to illustrate its potential comparative efficacy based on qualitative descriptions of its "good anti-angiogenic activity."[1] It is crucial to note that the quantitative data for this compound (EAA) is an educated estimation and requires experimental validation.

CompoundTarget(s)Endothelial Cell Proliferation Assay (IC50)Tube Formation Assay (Inhibition)
This compound (Epi-Aszonalenin A) VEGF, MMPs, PI3K/AKT, MAPK, NF-κBHypothetical: ~1-10 µMSignificant inhibition at concentrations non-toxic to cells.
Bevacizumab VEGF-ANot directly applicable (antibody)Inhibits VEGF-induced tube formation.
Sunitinib VEGFRs, PDGFRs, c-KIT~0.01-0.1 µMPotent inhibition of tube formation.
Sorafenib VEGFRs, PDGFRs, Raf kinases~0.02-0.1 µMEffective inhibition of tube formation.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these inhibitors is fundamental to evaluating their therapeutic potential. This compound (Epi-Aszonalenin A) exerts its anti-angiogenic effects through a multi-targeted approach, distinguishing it from more specific inhibitors.

This compound (Epi-Aszonalenin A) Signaling Pathway

Epi-Aszonalenin A has been shown to downregulate VEGF, matrix metalloproteinases (MMPs), N-cadherin, and hypoxia-inducible factor-1α (HIF-1α). This is achieved by modulating the phosphorylation of downstream kinases in the PI3K/AKT, MAPK, and NF-κB signaling pathways.

Aszonalenin_Pathway cluster_pathways Signaling Pathways cluster_downstream Downstream Effectors This compound This compound (Epi-Aszonalenin A) PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB VEGF VEGF PI3K_AKT->VEGF HIF1a HIF-1α PI3K_AKT->HIF1a MAPK->VEGF MMPs MMPs MAPK->MMPs NFkB->MMPs N_cadherin N-cadherin NFkB->N_cadherin Angiogenesis Angiogenesis VEGF->Angiogenesis MMPs->Angiogenesis N_cadherin->Angiogenesis HIF1a->Angiogenesis

Caption: this compound's inhibitory action on key signaling pathways.

Benchmark Inhibitor Signaling Pathways

In contrast, Bevacizumab is a monoclonal antibody that directly sequesters VEGF-A, preventing its interaction with its receptors. Sunitinib and Sorafenib are small molecule tyrosine kinase inhibitors that target multiple receptor tyrosine kinases, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).

Benchmark_Inhibitors_Pathway cluster_inhibitors Benchmark Inhibitors Bevacizumab Bevacizumab VEGF VEGF Bevacizumab->VEGF Sequesters Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR Sorafenib Sorafenib Sorafenib->VEGFR VEGF->VEGFR Activates Endothelial_Cell Endothelial Cell VEGFR->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

Caption: Mechanism of action for benchmark anti-angiogenic inhibitors.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key anti-angiogenic assays are provided below.

Endothelial Cell Proliferation Assay

This assay quantifies the ability of a compound to inhibit the growth of endothelial cells, a critical component of angiogenesis.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Seeding: Cells are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete endothelial growth medium.

  • Treatment: After 24 hours, the medium is replaced with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF, 20 ng/mL) and varying concentrations of the test compound (e.g., this compound, Sunitinib, Sorafenib). Control wells receive the stimulus without the inhibitor.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Quantification: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.

  • Matrix Preparation: A basement membrane matrix solution (e.g., Matrigel®) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing the test compound at various concentrations. The cells are then seeded onto the solidified matrix at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.

  • Incubation: The plate is incubated for 4-18 hours at 37°C.

  • Visualization and Quantification: Tube formation is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software (e.g., ImageJ).

  • Data Analysis: The inhibitory effect of the compound is expressed as the percentage of inhibition of tube formation compared to the control.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

  • Egg Preparation: Fertilized chicken eggs are incubated at 37.5°C with 60% humidity. On day 3 of incubation, a small window is created in the shell to expose the CAM.

  • Sample Application: On day 7 or 8, a sterile carrier (e.g., a small filter paper disc or a silicone ring) saturated with the test compound at a specific concentration is placed on the CAM. Control carriers receive the vehicle solution.

  • Incubation: The eggs are returned to the incubator for another 48-72 hours.

  • Observation and Quantification: The area around the carrier is examined for the formation of new blood vessels. Angiogenesis can be quantified by counting the number of blood vessel branch points within a defined area or by measuring the total vessel length using a stereomicroscope and image analysis software.

  • Data Analysis: The anti-angiogenic effect is determined by comparing the vascular density in the treated group to the control group.

Experimental Workflow

The following diagram illustrates a general workflow for screening and validating the anti-angiogenic potential of a novel compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Conclusion Proliferation Endothelial Cell Proliferation Assay IC50 IC50 Determination Proliferation->IC50 Migration Endothelial Cell Migration Assay Migration->IC50 Tube_Formation Tube Formation Assay Tube_Formation->IC50 CAM Chick Chorioallantoic Membrane (CAM) Assay Mechanism Mechanism of Action Studies CAM->Mechanism Matrigel Matrigel Plug Assay Matrigel->Mechanism Xenograft Tumor Xenograft Model Xenograft->Mechanism IC50->CAM IC50->Matrigel Conclusion Conclusion on Anti-Angiogenic Potential Mechanism->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Aszonalenin

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not intended for diagnostic or therapeutic use.

This document provides essential safety and logistical information for the proper disposal of Aszonalenin, a complex benzodiazepine metabolite.[1] The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Hazard Identification and Immediate Safety Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is crucial to follow standard precautionary measures for handling all chemicals.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If symptoms arise, consult a physician.

    • Skin Contact: While the product is not generally an irritant, wash the affected area with soap and water.

    • Eye Contact: Rinse eyes for several minutes with running water.

    • Ingestion: If symptoms persist after ingestion, seek medical advice.

Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and segregation at the point of generation.

  • Solid Waste:

    • Contaminated Labware: Unbroken glassware, pipette tips, and other contaminated disposable labware should be collected in a designated, clearly labeled hazardous waste container.

    • Unused or Expired this compound: Pure, unused, or expired this compound should be disposed of as chemical waste in its original container or a compatible, sealed, and labeled waste container.

  • Liquid Waste:

    • Solvent Mixtures: this compound is soluble in ethanol, methanol, DMF, and DMSO. Waste streams containing these solvents must be treated as hazardous chemical waste.

    • Aqueous Solutions: While this compound itself is not classified as hazardous, disposal of aqueous solutions should be in accordance with local, state, and federal regulations. Do not pour solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Spill and Decontamination Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, restrict access to the area.

  • Containment: For liquid spills, use absorbent pads or other appropriate materials to contain the spill. For solid spills, cover with a plastic sheet to prevent spreading.

  • Cleanup: Carefully collect the spilled material and any contaminated absorbent materials. Place all cleanup materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, followed by a water rinse. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan and Procedures

All waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.

  • Waste Collection:

    • Use only approved, compatible, and properly sealed waste containers.

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream (e.g., "Methanol").

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are closed at all times, except when adding waste.

  • Pickup and Disposal:

    • Schedule a waste pickup with your institution's EHS department.

    • Do not attempt to dispose of this compound waste through normal trash or sewer systems.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC23H23N3O2PubChem
Molecular Weight373.4 g/mol PubChem
CAS Number81797-27-5Cayman Chemical
Purity>95% by HPLCBioaustralis
Long Term Storage-20°CBioaustralis
SolubilitySoluble in ethanol, methanol, DMF, or DMSOBioaustralis

Visualized Experimental Workflows

This compound Waste Characterization Workflow

The following diagram outlines a logical workflow for characterizing and segregating waste streams containing this compound.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Disposal Path cluster_3 Final Disposal start Experiment Generates this compound Waste is_solid Is the waste solid or liquid? start->is_solid is_pure Is it pure compound? is_solid->is_pure Solid is_aqueous Is the solvent aqueous? is_solid->is_aqueous Liquid solid_waste Collect in Solid Hazardous Waste Container is_pure->solid_waste liquid_waste Collect in Liquid Hazardous Waste Container is_aqueous->liquid_waste No (Organic Solvent) aqueous_waste Consult EHS for Aqueous Waste Disposal is_aqueous->aqueous_waste Yes dispose Dispose via Institutional EHS solid_waste->dispose liquid_waste->dispose aqueous_waste->dispose

This compound Waste Characterization Workflow
Hypothetical Biosynthetic Pathway of this compound

This diagram illustrates a simplified, hypothetical signaling pathway related to the biosynthesis of this compound, which involves key enzymatic steps such as prenylation. Understanding these pathways can inform the potential biological activity and handling precautions for the compound and its precursors.

cluster_pathway This compound Biosynthesis trp L-Tryptophan dipeptide (R)-Benzodiazepinedione trp->dipeptide AnaPS (NRPS) anthranilic Anthranilic Acid anthranilic->dipeptide AnaPS (NRPS) This compound This compound dipeptide->this compound AnaPT (Prenyltransferase) prenyl_donor DMAPP (Prenyl Donor) prenyl_donor->this compound AnaPT (Prenyltransferase) acetyl_this compound Acetylthis compound This compound->acetyl_this compound AnaAT (Acetyltransferase)

Simplified this compound Biosynthesis Pathway

References

Navigating the Safe Handling and Disposal of Aszonalenin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds with potential biological activity. This document provides essential safety and logistical information for the handling and disposal of Aszonalenin, a complex benzodiazepine metabolite. While the currently available Safety Data Sheet (SDS) does not classify this compound as hazardous under the Globally Harmonized System (GHS), its derivatives have shown notable biological effects, including the inhibition of substance P, anti-biofilm, and anti-cancer activities.[1] Therefore, a cautious approach, treating this compound as a potentially potent pharmacological compound, is recommended.

Personal Protective Equipment (PPE) for Handling this compound

Given the biological activity of related compounds, enhanced personal protective equipment is advised to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationGlovesEye ProtectionLab CoatRespiratory Protection
Weighing and preparing solutions Double-gloving with nitrile glovesChemical splash gogglesDisposable lab coat over street clothesN95 or higher-rated respirator
Conducting reactions and purifications Nitrile glovesChemical splash gogglesChemical-resistant lab coatIn a certified chemical fume hood
Handling dry powder Double-gloving with nitrile glovesChemical splash goggles and face shieldDisposable lab coatN95 or higher-rated respirator within a ventilated enclosure
General laboratory work Nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally required

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure minimal exposure and prevent contamination. The following workflow outlines the key steps for safe handling.

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination prep_area Designate a specific handling area gather_ppe Assemble all required PPE prep_area->gather_ppe review_sds Review Safety Data Sheet gather_ppe->review_sds weigh Weigh this compound in a ventilated enclosure review_sds->weigh Proceed with caution dissolve Dissolve in a certified chemical fume hood weigh->dissolve react Conduct reactions in a closed system dissolve->react decontaminate Decontaminate surfaces with an appropriate solvent react->decontaminate Post-experiment dispose_waste Segregate and dispose of waste decontaminate->dispose_waste remove_ppe Remove PPE in the designated area dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm.

Waste Segregation:

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Disposal Methods:

Due to its benzodiazepine structure, this compound waste should be treated as pharmaceutical waste. The recommended disposal method is incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the compound. Chemical deactivation may be an alternative, but its effectiveness for this compound would need to be validated. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Synthesis of (+)-Acetylthis compound from (+)-Aszonalenin

This protocol details the N-acetylation of (+)-Aszonalenin to synthesize (+)-Acetylthis compound, a derivative with potential biological activity.[2]

Materials:

  • (+)-Aszonalenin

  • Anhydrous pyridine

  • Acetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-Aszonalenin in anhydrous pyridine.

  • Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath. Add acetic anhydride dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of methanol.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the solution and concentrate it under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain (+)-Acetylthis compound.

Synthesis_Workflow Synthesis of (+)-Acetylthis compound start Dissolve (+)-Aszonalenin in anhydrous pyridine add_reagent Add acetic anhydride at 0°C start->add_reagent react Stir at room temperature and monitor by TLC add_reagent->react quench Quench with methanol react->quench workup Work-up with DCM and washes quench->workup purify Purify by column chromatography workup->purify end Obtain (+)-Acetylthis compound purify->end

Caption: Experimental workflow for the synthesis of (+)-Acetylthis compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aszonalenin
Reactant of Route 2
Aszonalenin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.